molecular formula C53H101NO13 B10796942 Lactosylceramide (bovine buttermilk)

Lactosylceramide (bovine buttermilk)

Cat. No.: B10796942
M. Wt: 960.4 g/mol
InChI Key: JMIBHWXICSSLDW-UHFFFAOYSA-N
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Description

Lactosylceramide (bovine buttermilk) is a useful research compound. Its molecular formula is C53H101NO13 and its molecular weight is 960.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lactosylceramide (bovine buttermilk) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactosylceramide (bovine buttermilk) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H101NO13

Molecular Weight

960.4 g/mol

IUPAC Name

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide

InChI

InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58)

InChI Key

JMIBHWXICSSLDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

The Dual Role of Lactosylceramide in Cell Membranes: From Structural Component to Signaling Hub

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lactosylceramide (B164483) (LacCer), a glycosphingolipid resident in the cell membranes of numerous eukaryotic cells, has emerged from being considered a mere intermediate in the biosynthesis of complex glycosphingolipids to a critical player in cellular signaling.[1] Localized within specialized membrane microdomains known as lipid rafts, LacCer is strategically positioned to participate in a multitude of cellular processes, including cell proliferation, migration, inflammation, and apoptosis.[2][3] Its dysregulation has been implicated in a variety of pathologies, ranging from cancer to cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the structure and multifaceted functions of lactosylceramide in cell membranes, with a focus on its role as a signaling molecule. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Structure and Biophysical Properties of Lactosylceramide

Lactosylceramide is an amphipathic molecule composed of a hydrophobic ceramide backbone linked to a hydrophilic lactose (B1674315) disaccharide (galactose-β1,4-glucose).[4] The ceramide moiety consists of a sphingosine (B13886) long-chain base N-acylated with a fatty acid, the chain length and degree of saturation of which can vary, giving rise to a diverse array of LacCer species.[3] For instance, the chemical formula for Lactosylceramide (d18:1/12:0) is C42H79NO13, with a molar mass of 806.088 g/mol .[4] This structural variability influences the biophysical properties of LacCer and its interactions within the cell membrane.

The presence of the disaccharide headgroup and the potential for hydrogen bonding between adjacent molecules contribute to the ability of LacCer to form tightly packed, ordered domains within the membrane, often in association with cholesterol and other sphingolipids, forming lipid rafts.[5] These microdomains serve as platforms for the assembly of signaling complexes.

Table 1: Biophysical and Molecular Properties of Lactosylceramide

PropertyValue/DescriptionReference(s)
Molecular Formula (example) C42H79NO13 (for d18:1/12:0 species)[4]
Molar Mass (example) 806.088 g/mol (for d18:1/12:0 species)[4]
General Structure Ceramide (sphingosine + fatty acid) linked to a lactose (galactose + glucose) headgroup.[3]
Cellular Localization Primarily in the outer leaflet of the plasma membrane, concentrated in lipid rafts. Also found in the Golgi apparatus.[5][6]
Key Precursor Glucosylceramide[4]
Key Biosynthetic Enzyme Lactosylceramide synthase (β-1,4-galactosyltransferase-V and -VI)[7]

Lactosylceramide Biosynthesis and Metabolism

The primary route of LacCer synthesis occurs in the Golgi apparatus, catalyzed by lactosylceramide synthase (β-1,4-galactosyltransferase-V, β-1,4-GalT-V, or β-1,4-galactosyltransferase-VI, β-1,4-GalT-VI).[7] This enzyme transfers a galactose residue from UDP-galactose to glucosylceramide (GlcCer).[4] The expression and activity of lactosylceramide synthase are tightly regulated and can be influenced by various stimuli, including growth factors and inflammatory cytokines.[7]

Alternatively, LacCer can be generated through the catabolism of more complex glycosphingolipids, such as gangliosides, by the action of sialidases.[8] Once synthesized, LacCer can be further glycosylated to form a variety of complex glycosphingolipids or it can be trafficked to the plasma membrane where it exerts its signaling functions.

Table 2: Quantitative Data on Lactosylceramide and its Biosynthesis

ParameterCell/Tissue TypeValueReference(s)
Lactosylceramide Synthase Activity Human Dermal Fibroblasts (Golgi fraction)7.5 pmol/mg/min[9]
Lactosylceramide Synthase Activity HEK-293T cellsIntermediate (relative to fibroblasts)[9]
Lactosylceramide Synthase Activity Neonatal Fibroblasts (<5 passages)0.5 - 1.0 pmol/mg/min[9]
Lactosylceramide Synthase Activity Adult Fibroblasts (>15 passages)Lowest (relative to neonatal)[9]
Apparent Km for UDP-Gal (human β-1,4-GalT) Recombinant human enzyme170 µM[1]
Apparent Km for Lacto-N-triaosylceramide (human β-1,4-GalT) Recombinant human enzyme830 µM[1]
Relative LacCer content Human Neutrophil Plasma Membrane~20-fold higher than mouse[10]
Lac-Cer Synthase Activity Decrease in B4galt5-/- MEF cells Mouse Embryonic Fibroblasts~90% reduction[10]

Note: This table presents a selection of available quantitative data. Values can vary significantly depending on the specific cell type, physiological conditions, and analytical methods used.

Function of Lactosylceramide in Cell Membranes: A Signaling Hub

Beyond its structural role, LacCer is a potent second messenger that transduces extracellular signals into intracellular responses. Its aggregation in lipid rafts facilitates interactions with various signaling proteins, initiating downstream cascades.

Activation of NADPH Oxidase and Production of Reactive Oxygen Species (ROS)

A central function of LacCer is the activation of NADPH oxidase, a multi-subunit enzyme complex responsible for the production of superoxide (B77818) radicals, a type of reactive oxygen species (ROS).[8] This LacCer-mediated ROS production is a key event in various cellular processes, including:

  • Inflammation: ROS can act as signaling molecules to activate pro-inflammatory transcription factors.

  • Cell Proliferation and Migration: In vascular smooth muscle cells, LacCer-induced ROS production leads to the activation of the ERK1/2 pathway, promoting cell migration and proliferation.[11]

  • Hypertrophy: In cardiomyocytes, LacCer induces hypertrophy through a mechanism involving ROS generation.[12]

Activation of Cytosolic Phospholipase A2 (cPLA2) and Inflammatory Responses

LacCer can directly bind to and activate cytosolic phospholipase A2 (cPLA2).[8] Activated cPLA2 translocates to intracellular membranes where it hydrolyzes phospholipids (B1166683) to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases and lipoxygenases to produce eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.

Signaling Pathways Involving Lactosylceramide

The signaling functions of LacCer are mediated through a complex network of interactions. Below are diagrams illustrating two of the most well-characterized LacCer-centric signaling pathways.

LacCer_ROS_Pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol Stimuli Growth Factors (PDGF, VEGF) Inflammatory Cytokines (TNF-α) Oxidized LDL LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT-V) Stimuli->LacCer_Synthase activate LacCer Lactosylceramide LacCer_Synthase->LacCer synthesizes GlcCer Glucosylceramide NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates ROS ROS (Superoxide) NADPH_Oxidase->ROS produces ERK12 ERK1/2 ROS->ERK12 activates Proliferation Cell Proliferation & Migration ERK12->Proliferation promotes

Lactosylceramide-mediated ROS production and cell proliferation.

LacCer_Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LacCer Lactosylceramide cPLA2 cPLA2 LacCer->cPLA2 activates Membrane_PL Membrane Phospholipids Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids is converted to Inflammation Inflammation Eicosanoids->Inflammation mediate

Lactosylceramide-mediated inflammatory pathway.

Experimental Protocols for the Study of Lactosylceramide

A variety of experimental techniques are employed to investigate the structure, localization, and function of lactosylceramide. Below are detailed methodologies for key experiments.

Extraction and Quantification of Lactosylceramide

Lipid_Extraction_Workflow start Cell or Tissue Homogenate extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method using Chloroform:Methanol) start->extraction phase_sep Phase Separation extraction->phase_sep lower_phase Collect Lower Organic Phase (contains lipids) phase_sep->lower_phase dry_down Dry Down under Nitrogen lower_phase->dry_down resuspend Resuspend in appropriate solvent dry_down->resuspend analysis Analysis by TLC or LC-MS/MS resuspend->analysis

Workflow for Lactosylceramide Extraction.

Protocol: Lipid Extraction for Lactosylceramide Analysis

  • Sample Preparation: Homogenize cells or tissues in phosphate-buffered saline (PBS).

  • Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate. Vortex vigorously to ensure thorough mixing.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again. Centrifuge at low speed to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, avoiding the protein interface.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Storage and Reconstitution: Store the dried lipid extract at -20°C or -80°C. Before analysis, reconstitute the lipid extract in a suitable solvent, such as chloroform:methanol (1:1, v/v).

Protocol: Quantification of Lactosylceramide by LC-MS/MS

  • Chromatographic Separation: Separate the lipid extract using liquid chromatography (LC), typically with a C18 reversed-phase column.

  • Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer (MS/MS) operating in positive ion mode.

  • MRM Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify different LacCer species based on their precursor and product ion masses.

  • Quantification: Use a standard curve generated with known amounts of purified LacCer standards to quantify the amount of LacCer in the sample.[13]

Visualization of Lactosylceramide in Cells

Protocol: Immunofluorescence Staining for Lactosylceramide

  • Cell Culture: Grow cells on glass coverslips to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: If staining intracellular LacCer, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 10% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for lactosylceramide (e.g., a monoclonal anti-LacCer antibody) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Analysis of Lactosylceramide-Mediated Signaling

Protocol: Western Blotting for Proteins in LacCer Signaling Pathways

  • Cell Treatment: Treat cells with exogenous LacCer or a stimulus known to increase endogenous LacCer levels for the desired time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.[14]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Protocol: Co-Immunoprecipitation to Identify LacCer-Interacting Proteins

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (a protein suspected to interact with LacCer-associated proteins) or a LacCer-binding protein overnight at 4°C.

  • Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.[16][17]

Conclusion

Lactosylceramide is a pivotal molecule in the landscape of cell membrane biology. Its dual role as a key intermediate in glycosphingolipid metabolism and as a potent signaling molecule underscores its importance in maintaining cellular homeostasis and in the pathogenesis of various diseases. The concentration of LacCer in lipid rafts provides a mechanism for the amplification and integration of extracellular signals, leading to diverse cellular responses. A thorough understanding of the structure, function, and signaling pathways of lactosylceramide is crucial for the development of novel therapeutic strategies targeting the diseases in which its metabolism and signaling are dysregulated. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the multifaceted roles of this critical lipid second messenger.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biosynthesis Pathway of Lactosylceramide (B164483)

Executive Summary

Lactosylceramide (LacCer) is a pivotal glycosphingolipid that serves as the central precursor for the biosynthesis of a vast array of complex glycosphingolipids, including gangliosides, globosides, and other neutral oligoglycosylceramides. Synthesized in the Golgi apparatus, the formation of LacCer is a critical control point in cellular glycosphingolipid metabolism. This pathway is governed by the activity of specific β-1,4-galactosyltransferases, primarily B4GALT5 and B4GALT6. Given LacCer's involvement in fundamental cellular processes such as proliferation, adhesion, migration, and inflammation, the enzymes responsible for its synthesis represent significant targets for therapeutic intervention in diseases like cancer, neuroinflammatory disorders, and atherosclerosis. This document provides a comprehensive overview of the LacCer biosynthesis pathway, quantitative data on enzyme activity, detailed experimental protocols, and visual diagrams of the core and related pathways.

The Core Biosynthesis Pathway

The synthesis of lactosylceramide is a single enzymatic step occurring on the luminal side of the Golgi apparatus. It involves the transfer of a galactose moiety from an activated sugar donor, UDP-galactose, to the acceptor substrate, glucosylceramide (GlcCer).[1][2]

Reaction: Glucosylceramide (GlcCer) + UDP-galactose → Lactosylceramide (LacCer) + UDP

This reaction is catalyzed by the enzyme UDP-galactose:glucosylceramide β-1,4-galactosyltransferase, commonly known as lactosylceramide synthase (EC 2.4.1.274).[2]

Lactosylceramide_Biosynthesis GlcCer Glucosylceramide (GlcCer) sub_point GlcCer->sub_point UDPGal UDP-Galactose UDPGal->sub_point LacCer Lactosylceramide (LacCer) UDP UDP Enzyme Lactosylceramide Synthase (B4GALT5 / B4GALT6) Enzyme->LacCer Product Enzyme->UDP Byproduct sub_point->Enzyme Substrates GSL_Metabolic_Context cluster_upstream Upstream Synthesis cluster_downstream Downstream Precursor Role Serine L-Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide de novo synthesis GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer UGCG LacCer Lactosylceramide (LacCer) GlcCer->LacCer B4GALT5/6 GM3 GM3 (a-series ganglioside) LacCer->GM3 Gb3 Gb3 (globo-series) LacCer->Gb3 neolacto neolacto-series LacCer->neolacto Radiolabel_Assay_Workflow start Start: Prepare Protein Homogenate setup Set up Reaction Mix: Buffer, MnCl₂, Detergent, GlcCer, Enzyme start->setup initiate Initiate with UDP-[14C]Galactose setup->initiate incubate Incubate at 37°C (1-2 hours) initiate->incubate stop Stop & Extract Lipids (Chloroform/Methanol) incubate->stop tlc Separate Products by TLC stop->tlc quantify Scrape LacCer spot & Quantify via Scintillation Counting tlc->quantify end End: Calculate Specific Activity quantify->end

References

The Genesis and Evolution of Lactosylceramide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a seemingly simple glycosphingolipid, has emerged from relative obscurity to become a focal point in the study of cellular signaling, inflammation, and a host of pathological conditions. Initially identified as 'cytolipin H', its role was first thought to be primarily as a biosynthetic intermediate for more complex glycosphingolipids.[1][2][3] However, decades of research have unveiled its multifaceted nature as a bioactive lipid second messenger, intricately involved in a web of signaling pathways that govern fundamental cellular processes. This technical guide provides an in-depth exploration of the discovery and history of Lactosylceramide research, offering a comprehensive resource for professionals in the field. We will delve into the key milestones, experimental methodologies that propelled our understanding, the quantitative data that underpins current knowledge, and the intricate signaling networks orchestrated by this fascinating molecule.

A Historical Timeline of Key Discoveries

The journey of understanding Lactosylceramide has been marked by a series of pivotal discoveries that have progressively illuminated its significance.

YearDiscovery/MilestoneKey Researchers/Publications
1968 Enzymatic synthesis of ceramide-lactose (Lactosylceramide) by a glycosyltransferase from embryonic chick brain was demonstrated.[4]Basu, S., Kaufman, B., & Roseman, S.
1981 In vivo studies in the adult rat brain suggested that Lactosylceramide serves as a crucial branch point for the biosynthesis of cerebral gangliosides.[5]Barkai, A.I.
1982 Lactose (B1674315) synthase A protein was shown to be capable of synthesizing Lactosylceramide, suggesting its potential role in the in vivo synthesis of this glycolipid.[6]Yamato, K., & Yoshida, A.
1994 Evidence was presented that Lactosylceramide synthesis occurs in the lumen of the Golgi apparatus, a key detail in understanding glycosphingolipid biosynthesis.[7]Jeckel, D., et al.
1998 The enzyme β-1,4-galactosyltransferase 6 (B4GALT6) was purified from rat brain homogenate, providing a molecular identity for a Lactosylceramide synthase.[8]Nomura, T., et al.
Early 2000s The role of Lactosylceramide in signal transduction began to emerge, with studies linking it to cell proliferation, adhesion, and angiogenesis.Chatterjee, S., and colleagues
2007 Lactosylceramide was proposed as a lipid second messenger in neuroinflammatory diseases, with its inhibition showing therapeutic potential.[9]Won, J.S., Singh, A.K., & Singh, I.
2008 The concept of a LacCer-centric, "oxygen-sensitive" signaling pathway was solidified, implicating it in cardiovascular diseases and cancer.[10]Chatterjee, S., & Pandey, A.
2018 The roles of B4GALT5 and B4GALT6 in neuronal generation and myelin formation were elucidated using knockout mouse models.[11]Fujikawa, K., et al.
2021 A comprehensive review highlighted the convergence of multiple signaling pathways on Lactosylceramide, solidifying its role as a central mediator of inflammation and oxidative stress.[12][13]Chatterjee, S., Balram, A., & Li, W.

The Central Role of Lactosylceramide Synthase

The synthesis of Lactosylceramide is a critical control point in its biological activity. This reaction is catalyzed by Lactosylceramide synthase (UDP-galactose:glucosylceramide β-1,4-galactosyltransferase), which transfers a galactose moiety from UDP-galactose to glucosylceramide.[1] Two key enzymes responsible for this activity have been identified: β-1,4-galactosyltransferase 5 (B4GALT5) and β-1,4-galactosyltransferase 6 (B4GALT6) .[11] The activity of these enzymes is a convergence point for various external stimuli, including growth factors, pro-inflammatory cytokines, and oxidized low-density lipoprotein (ox-LDL).[10][12]

Visualizing the Biosynthesis of Lactosylceramide

G Lactosylceramide Biosynthetic Pathway Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase UDP_Glucose UDP-Glucose UDP_Glucose->GlcCer LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase (B4GALT5/6) UDP_Galactose UDP-Galactose UDP_Galactose->LacCer Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) LacCer->Complex_GSLs Further Glycosylation

Caption: The biosynthetic pathway of Lactosylceramide.

Lactosylceramide-Centric Signaling Pathways

A major breakthrough in LacCer research was the recognition of its role as a signaling molecule.[12] External stimuli converge on LacCer synthase, leading to an increase in LacCer levels. This newly synthesized LacCer then acts as a second messenger to initiate downstream signaling cascades, primarily through two interconnected pathways: the generation of reactive oxygen species (ROS) and the activation of phospholipase A2 (cPLA2).[12][13]

The Oxidative Stress Pathway

Lactosylceramide can activate a membrane-bound NADPH oxidase , a multi-subunit enzyme complex, leading to the production of superoxide (B77818) radicals (O₂⁻) and subsequent generation of other ROS.[12] This "oxidative stress" environment triggers a cascade of signaling events, including the activation of MAP kinases (e.g., ERK1/2) and transcription factors (e.g., NF-κB), ultimately leading to cellular responses like proliferation, migration, and inflammation.[10][14]

The Inflammatory Pathway

In addition to ROS generation, Lactosylceramide activates cytosolic phospholipase A2 (cPLA2) . This enzyme cleaves arachidonic acid from membrane phospholipids.[12][13] Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[12]

Visualizing Lactosylceramide Signaling

G Lactosylceramide-Centric Signaling cluster_stimuli External Stimuli cluster_ros Oxidative Stress Pathway cluster_inflammation Inflammatory Pathway Growth Factors Growth Factors LacCer_Synthase Lactosylceramide Synthase (B4GALT5/6) Growth Factors->LacCer_Synthase ox-LDL ox-LDL ox-LDL->LacCer_Synthase Cytokines Cytokines Cytokines->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS ROS (O₂⁻) NADPH_Oxidase->ROS MAPK MAPK Cascade (ERK1/2) ROS->MAPK Transcription_Factors Transcription Factors (NF-κB, AP-1) MAPK->Transcription_Factors Cellular_Responses_ROS Cell Proliferation, Migration, Apoptosis Transcription_Factors->Cellular_Responses_ROS Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Prostaglandins Prostaglandins, Leukotrienes Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Overview of Lactosylceramide-centric signaling pathways.

Quantitative Data in Lactosylceramide Research

The following tables summarize key quantitative data from various studies, providing a snapshot of the experimental evidence supporting the roles of Lactosylceramide.

Table 1: Changes in Lactosylceramide Levels in Disease Models

Disease ModelTissue/Cell TypeChange in LacCer LevelsReference
AtherosclerosisHuman atherosclerotic plaqueMarkedly elevated[12]
Neuroinflammation (EAE model)Central Nervous SystemElevated[8]
Crohn's DiseaseSerum of childrenSignificantly high[8]
AgingRat kidney8-12 fold increase in hexosylceramides

Table 2: Experimental Concentrations and Effects of Lactosylceramide

Cell TypeLacCer ConcentrationObserved EffectReference
H9c2 cardiomyocytes50-100 µMTime-dependent increase in hypertrophy[14]
Human neutrophils100 nmol/LUpregulation of Mac-1
Arterial smooth muscle cellsNot specified~5-fold increase in cell proliferation[12]

Detailed Experimental Protocols

A deep understanding of Lactosylceramide research requires familiarity with the key experimental techniques used to investigate its function.

Quantification of Lactosylceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the levels of different molecular species of Lactosylceramide in biological samples.

Methodology:

  • Lipid Extraction:

    • Homogenize tissue or cell pellets in a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 or 1:1 v/v).

    • Add an internal standard (e.g., a non-endogenous or isotopically labeled LacCer species) for accurate quantification.

    • Perform a phase separation by adding water or a salt solution.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC Separation:

    • Resuspend the dried lipid extract in a suitable solvent for injection.

    • Utilize a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate LacCer from other lipid classes.

    • Employ a gradient elution with a mobile phase system, typically involving solvents like acetonitrile, methanol, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

    • The precursor ion will be the [M+H]⁺ adduct of the specific LacCer species.

    • A characteristic product ion for ceramides (B1148491) is often observed due to the fragmentation of the sphingoid base.

Visualizing the LC-MS/MS Workflow

G LC-MS/MS Workflow for LacCer Quantification Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction LC Liquid Chromatography (HILIC Separation) Extraction->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Analyzer 2 (Product Ion Detection) Collision->MS2 Data Data Analysis (Quantification) MS2->Data

Caption: A simplified workflow for the quantification of Lactosylceramide using LC-MS/MS.

Measurement of Lactosylceramide-Induced Reactive Oxygen Species (ROS) Production

Objective: To quantify the generation of intracellular ROS in response to Lactosylceramide treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., H9c2 cardiomyocytes, neutrophils) in a multi-well plate and culture under appropriate conditions.

    • Wash the cells with a suitable buffer (e.g., PBS or HBSS).

    • Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

    • Treat the cells with the desired concentration of Lactosylceramide.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope.

    • Include appropriate controls, such as vehicle-treated cells and cells treated with a known ROS scavenger (e.g., N-acetylcysteine) to confirm the specificity of the signal.

  • Data Analysis:

    • Normalize the fluorescence intensity to cell number or protein concentration.

    • Express the results as a fold change in ROS production compared to the control.

Lactosylceramide Synthase Activity Assay

Objective: To measure the enzymatic activity of Lactosylceramide synthase in cell or tissue lysates.

Methodology (based on a modern LC-MS/MS approach):

  • Enzyme Source Preparation:

    • Prepare a cell or tissue homogenate in a suitable buffer containing protease inhibitors.

  • Enzymatic Reaction:

    • Set up a reaction mixture containing the cell homogenate, a fluorescently or isotopically labeled glucosylceramide substrate (e.g., NBD-GlcCer or d5-GlcCer), and UDP-galactose.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

  • Product Quantification:

    • Extract the lipids as described in the LC-MS/MS protocol.

    • Quantify the amount of labeled Lactosylceramide produced using LC-MS/MS.

  • Data Analysis:

    • Calculate the enzyme activity as the amount of product formed per unit of time per amount of protein.

Conclusion and Future Directions

The journey of Lactosylceramide research has transformed our understanding of this once-overlooked molecule. From its humble beginnings as a structural component and biosynthetic intermediate, it has risen to prominence as a critical signaling hub, orchestrating a diverse range of cellular responses. The development of sophisticated analytical techniques, particularly mass spectrometry, has been instrumental in dissecting its complex roles in health and disease.

For researchers, scientists, and drug development professionals, Lactosylceramide and its synthesizing enzymes represent promising therapeutic targets. The ability to modulate LacCer-centric signaling pathways holds the potential for novel treatments for a wide array of inflammatory, cardiovascular, and proliferative diseases. Future research will undoubtedly continue to unravel the intricacies of Lactosylceramide's function, further solidifying its importance in the landscape of lipid biology and drug discovery. The continued development of specific inhibitors for LacCer synthase and a deeper understanding of the upstream regulation of its expression and activity will be crucial in translating these fundamental discoveries into clinical applications.

References

Physicochemical Properties of Bovine Buttermilk Lactosylceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the milk fat globule membrane (MFGM) of bovine buttermilk, is a molecule of increasing interest due to its significant biological activities. As a precursor to a wide array of complex glycosphingolipids, LacCer plays a crucial role in cellular signaling, particularly in pathways related to inflammation and oxidative stress. This technical guide provides a comprehensive overview of the physicochemical properties of bovine buttermilk lactosylceramide, detailed experimental protocols for its extraction, purification, and analysis, and an exploration of its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug development, and nutritional science.

Introduction

Lactosylceramide (CD17/CDw17) is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide. It is a key intermediate in the biosynthesis of a majority of the more complex glycosphingolipids, including gangliosides and sulfatides.[1][2][3] Found in the milk fat globule membrane (MFGM), bovine buttermilk is a readily available source of this bioactive lipid.[4][5]

Recent research has highlighted the role of LacCer as a "second messenger" in various cellular processes. It is an integral component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[1] The convergence of multiple external stimuli, such as growth factors and pro-inflammatory cytokines, can lead to the synthesis of LacCer, which in turn can trigger downstream signaling cascades. This guide provides an in-depth look at the fundamental physicochemical characteristics of bovine buttermilk lactosylceramide, methodologies for its study, and its biological significance.

Physicochemical Properties

The physicochemical properties of lactosylceramide are crucial for understanding its behavior in biological systems and for developing methods for its extraction, purification, and formulation. While comprehensive data for lactosylceramide specifically from bovine buttermilk is limited, the following tables summarize available quantitative data and qualitative descriptions.

General Properties
PropertyValue/DescriptionSource
Synonyms LacCer, CD17, CDw17[1][2][3]
Physical State Solid[6]
Storage Temperature -20°C[7]
Thermal Properties

The melting point of lactosylceramide is more accurately described as a phase transition temperature, reflecting the change from a gel phase to a liquid crystalline phase.

PropertyValue (°C)Notes
Phase Transition Temperature 77.8 ± 0.5Determined by Differential Scanning Calorimetry (DSC) of a unitary LacCer membrane. This represents the main endothermic peak.
Solubility

Quantitative solubility data for bovine buttermilk lactosylceramide is scarce. The following table provides qualitative information and data for related compounds.

SolventSolubilityNotes
Chloroform (B151607):Methanol (B129727) (2:1, v/v) SolubleA common solvent system for lipid extraction.
Ethanol 1 mMData from a commercial supplier for bovine lactosylceramide.
Methanol 1 mMData from a commercial supplier for bovine lactosylceramide.
Dimethyl Sulfoxide (DMSO) SolubleGeneral solubility for ceramides.
Dimethylformamide (DMF) SolubleGeneral solubility for ceramides.
Water InsolubleAs a lipid, lactosylceramide is hydrophobic.
Stability

Limited information is available regarding the stability of lactosylceramide under different pH and temperature conditions. One study noted that the main phase transition temperature of lactosylceramide was not altered by the addition of Ca2+, although the transition enthalpy increased. This suggests that its physical state is relatively stable in the presence of certain divalent cations. Further research is needed to fully characterize its stability profile.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of lactosylceramide from bovine buttermilk.

Extraction of Total Lipids from Buttermilk Powder (Modified Folch Method)

This protocol is a widely used method for extracting total lipids from dairy products.

Materials:

  • Buttermilk powder

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Glassware

Procedure:

  • Reconstitution: Reconstitute buttermilk powder in deionized water to a concentration of 10-20% (w/v).

  • Homogenization: Homogenize the reconstituted buttermilk to ensure a uniform suspension.

  • Solvent Addition: To 20 volumes of the homogenate, add a chloroform:methanol (2:1, v/v) mixture. For example, to 1 mL of homogenate, add 20 mL of the chloroform:methanol mixture.

  • Extraction: Agitate the mixture vigorously for 15-20 minutes at room temperature to ensure thorough extraction of lipids.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 4 mL for the 21 mL total volume). Mix thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to obtain the total lipid extract.

  • Storage: Store the dried lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Purification of Lactosylceramide by Silica (B1680970) Gel Column Chromatography

This protocol describes the separation of lactosylceramide from the total lipid extract.

Materials:

  • Total lipid extract from buttermilk

  • Silica gel 60 (70-230 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Acetone, Methanol

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)

  • TLC developing chamber and visualization reagents (e.g., primuline (B81338) spray)

  • Lactosylceramide standard

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the total lipid extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of solvents of increasing polarity. A typical elution sequence is as follows:

    • Fraction 1 (Neutral Lipids): Elute with chloroform to remove neutral lipids such as triacylglycerols and cholesterol esters.

    • Fraction 2 (Glycolipids): Elute with a mixture of chloroform:acetone (e.g., 1:1 or pure acetone) to elute glycolipids, including lactosylceramide.

    • Fraction 3 (Phospholipids): Elute with methanol to remove the more polar phospholipids.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot a small aliquot of each fraction onto a TLC plate alongside a lactosylceramide standard. Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

  • Identification and Pooling: Visualize the TLC plate (e.g., under UV light after spraying with primuline) and identify the fractions containing lactosylceramide by comparing the Rf value to the standard. Pool the lactosylceramide-containing fractions.

  • Final Purification: Evaporate the solvent from the pooled fractions to obtain purified lactosylceramide. For higher purity, a second chromatographic step, such as preparative HPLC, may be necessary.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and specific quantification of lactosylceramide.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar lipids like lactosylceramide.

  • Mobile Phase: A gradient elution with a binary solvent system, typically consisting of a polar solvent (e.g., acetonitrile) and an aqueous solvent with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for different lactosylceramide species.

  • Precursor and Product Ions: The precursor ion will be the [M+H]+ or [M+Na]+ adduct of the lactosylceramide molecule. The product ions are generated by fragmentation of the precursor ion and are specific to the structure of lactosylceramide.

Workflow:

  • Sample Preparation: Dissolve the purified lactosylceramide or the lipid extract in a suitable solvent (e.g., methanol or isopropanol).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC column.

  • Separation and Detection: The lactosylceramide species are separated based on their interaction with the stationary phase and detected by the mass spectrometer.

  • Quantification: The concentration of lactosylceramide is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Signaling Pathways and Biological Activity

Lactosylceramide is a key player in signaling pathways that lead to inflammation and oxidative stress.[1] The synthesis of LacCer can be initiated by various agonists, which then triggers a cascade of downstream events.

Lactosylceramide-Centric Signaling Pathway

The following diagram illustrates the central role of lactosylceramide in initiating inflammatory and oxidative stress responses.

Lactosylceramide_Signaling cluster_synthesis Synthesis Agonists Diverse Agonists (e.g., ox-LDL, TNF-α, PDGF) LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT) Agonists->LacCer_Synthase Activates LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer Catalyzes GlcCer Glucosylceramide (GlcCer) GlcCer->LacCer + UDP-Galactose UDP_Gal UDP-Galactose NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Generates Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Precursor to Inflammation Inflammation Prostaglandins->Inflammation Mediates

Lactosylceramide-centric signaling pathway.
Experimental Workflow for Studying Lactosylceramide Activity

The following diagram outlines a general workflow for investigating the biological effects of lactosylceramide.

Experimental_Workflow Start Start: Isolate/Purchase Lactosylceramide Cell_Culture Cell Culture (e.g., Immune cells, Endothelial cells) Start->Cell_Culture Treatment Treat Cells with Lactosylceramide Cell_Culture->Treatment ROS_Measurement Measure ROS Production (e.g., DCFDA assay) Treatment->ROS_Measurement Cytokine_Analysis Analyze Inflammatory Cytokine Expression (e.g., ELISA, qPCR) Treatment->Cytokine_Analysis Western_Blot Western Blot for Signaling Proteins (e.g., p-ERK, NF-κB) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation ROS_Measurement->Data_Analysis Cytokine_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Workflow for studying lactosylceramide's biological activity.

Conclusion

Bovine buttermilk lactosylceramide is a readily accessible glycosphingolipid with significant biological implications, particularly in the realms of inflammation and oxidative stress. This guide has provided a summary of its known physicochemical properties, detailed protocols for its isolation and analysis, and an overview of its role in cellular signaling. While there are still gaps in the complete physicochemical characterization of this molecule, the information presented here serves as a solid foundation for researchers and professionals. Further investigation into the precise solubility, stability, and formulation characteristics of bovine buttermilk lactosylceramide will be crucial for unlocking its full potential in therapeutic and nutraceutical applications.

References

An In-depth Technical Guide to the Natural Sources and Extraction of Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (B164483) (LacCer), a pivotal glycosphingolipid, plays a significant role in various cellular processes, including signal transduction, cell proliferation, and inflammation.[1][2] Its involvement in the pathophysiology of several diseases has made it a molecule of great interest for therapeutic development. This technical guide provides a comprehensive overview of the natural sources of Lactosylceramide and details the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering structured data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Natural Sources of Lactosylceramide

Lactosylceramide is ubiquitously present in mammalian cells, with varying concentrations across different tissues and fluids.[3] The primary natural sources for the extraction of this glycosphingolipid include animal tissues, milk and dairy products, and to a lesser extent, plants.

Animal Tissues

Animal tissues are a rich source of Lactosylceramide. It is a fundamental component of cell membranes and is particularly abundant in the nervous system, kidneys, and erythrocytes.

  • Brain: The brain and nervous tissues contain significant amounts of glycosphingolipids, including Lactosylceramide, which is a precursor for the synthesis of more complex gangliosides crucial for neuronal function.[4]

  • Kidney: Studies have shown that the kidney accumulates various glycosphingolipids, and Lactosylceramide levels have been observed to change with age.[3]

  • Erythrocytes: The plasma membranes of red blood cells are a readily available source of various sphingolipids, including Lactosylceramide.

  • Liver: The liver is a central organ for lipid metabolism and contains a variety of sphingolipids.[5]

  • Skin: Lactosylceramide is present in skin tissue, and its levels can be influenced by diet and inflammatory conditions.[6]

  • Fish: Various fish species also contain Lactosylceramide, with its concentration varying depending on the species and tissue.[7]

Milk and Dairy Products

Milk is a significant and easily accessible source of Lactosylceramide. It is primarily found within the milk fat globule membrane (MFGM), a complex structure surrounding the fat droplets in milk.[8]

  • Human Milk: Human milk contains Lactosylceramide, with concentrations varying among individuals and throughout the lactation period.[8]

  • Bovine Milk: Cow's milk is a commercially viable source for the large-scale extraction of Lactosylceramide.[9] Buttermilk, a byproduct of butter production, is particularly enriched in MFGM fragments and, therefore, is a potent source of Lactosylceramide.[10]

Plant Sources

The presence of Lactosylceramide in plants is not as well-documented as in animal sources. While plants do synthesize a variety of glycosphingolipids, the specific concentration and composition of Lactosylceramide are not extensively studied. Some research suggests the presence of glycosphingolipids in plants like soybeans, but more targeted research is needed to establish them as a viable source for Lactosylceramide extraction.

Quantitative Data on Lactosylceramide from Natural Sources

The concentration of Lactosylceramide varies significantly depending on the source, species, and physiological state. The following tables summarize the quantitative data available in the literature.

Table 1: Lactosylceramide Concentration in Milk

SourceConcentrationReference
Human Milk1.3–3.0 µg/mL[8]
Bovine Milk14.3–16.2 µg/mL[8]
MFGM Lipid 100 (Bovine)1036 µg/g[8]

Table 2: Lactosylceramide Levels in Animal Tissues (Qualitative and Relative Quantitative Data)

Animal ModelTissueObservationReference
Aging Mice (17 mo.)KidneyAll species of Lactosylceramide were significantly elevated compared to young mice (3 mo.). C14 and C16 species showed the most significant increase.[3]
Diabetic Mice (Streptozotocin-induced)Heart MitochondriaTotal Lactosylceramide increased by 38% in subsarcolemmal mitochondria and 65% in interfibrillar mitochondria compared to controls.
Mice on Western DietSkinIncreased levels of total Lactosylceramide compared to mice on a normal chow diet.[6]
Zebrafish Model of Krabbe DiseaseBrainDramatic accumulation of Lactosylceramide in galcb KO mutants.[4]

Extraction and Purification of Lactosylceramide

The extraction and purification of Lactosylceramide from its natural sources is a multi-step process involving initial lipid extraction, followed by chromatographic separation and purification.

Initial Lipid Extraction

The first step in isolating Lactosylceramide is the total lipid extraction from the biological matrix. The choice of method depends on the source material.

The Folch method is a widely used technique for extracting total lipids from animal tissues.[11][12]

Experimental Protocol:

  • Homogenization: Homogenize the tissue sample (e.g., 1 g) in a 20-fold volume of chloroform (B151607):methanol (B129727) (2:1, v/v). For example, use 20 mL of the solvent mixture for 1 g of tissue.

  • Filtration: Filter the homogenate through a fat-free filter paper to remove solid residues.

  • Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the filtrate.

  • Phase Separation: Vortex the mixture and centrifuge at low speed to facilitate the separation of the two phases.

  • Collection: The lower phase, containing the total lipids, is carefully collected.

  • Drying: The solvent from the lipid extract is evaporated under a stream of nitrogen.

The Bligh and Dyer method is a modification of the Folch method and is particularly suitable for samples with high water content, such as milk or homogenized tissues in aqueous buffers.[1][13][14]

Experimental Protocol:

  • Sample Preparation: For a 1 mL liquid sample (e.g., milk), add 3.75 mL of chloroform:methanol (1:2, v/v).

  • Homogenization: Vortex the mixture thoroughly for 1-2 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and vortex again. Then, add 1.25 mL of distilled water and vortex for a final time.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to achieve a clear separation of the two phases.

  • Collection: The lower chloroform phase containing the lipids is carefully collected using a Pasteur pipette.

  • Drying: The solvent is evaporated under a stream of nitrogen.

Purification of Lactosylceramide

Following the initial lipid extraction, Lactosylceramide needs to be purified from the complex mixture of other lipids. This is typically achieved through chromatographic techniques.

Solid-phase extraction is a common method for the initial fractionation of the total lipid extract to enrich for glycosphingolipids.[15][16][17]

Experimental Protocol (using a Silica (B1680970) Gel Cartridge):

  • Column Conditioning: Condition a silica gel SPE cartridge by washing it with methanol followed by chloroform.

  • Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform and load it onto the conditioned cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids (e.g., cholesterol, triglycerides) by passing several column volumes of chloroform through the cartridge.

  • Elution of Glycolipids: Elute the glycolipid fraction, which includes Lactosylceramide, with a more polar solvent mixture, typically acetone:methanol (e.g., 9:1, v/v).[18]

  • Elution of Phospholipids (B1166683): Finally, elute the more polar phospholipids with methanol.

  • Drying: Collect the glycolipid fraction and evaporate the solvent.

For obtaining highly pure Lactosylceramide, preparative HPLC is the method of choice.[19][20][21]

Experimental Protocol (General Guideline):

  • Column Selection: A normal-phase silica column is typically used for the separation of neutral glycosphingolipids.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol (B130326) or methanol), often with a small percentage of water, is used for elution. The exact gradient will need to be optimized based on the specific column and system.

  • Sample Injection: Dissolve the enriched glycolipid fraction from SPE in the initial mobile phase and inject it into the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the Lactosylceramide peak, which can be monitored using a UV detector (if derivatized) or an evaporative light scattering detector (ELSD).

  • Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC or mass spectrometry.

  • Drying: Pool the pure fractions and evaporate the solvent to obtain purified Lactosylceramide.

Analytical Quantification

Accurate quantification of Lactosylceramide is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.[22][23]

  • HPLC with UV or ELSD detection: This method can be used for quantification, often requiring derivatization to introduce a UV-active chromophore for sensitive detection.[22]

  • LC-MS/MS: This is the most sensitive and specific method for the quantification of Lactosylceramide. It allows for the identification and quantification of different molecular species of Lactosylceramide based on their mass-to-charge ratio and fragmentation patterns.[8][24]

Signaling Pathways and Experimental Workflows

Lactosylceramide is not just a structural component of membranes but also an important signaling molecule. It is involved in pathways that regulate inflammation, oxidative stress, and cell proliferation.[5][25]

Lactosylceramide Biosynthesis Pathway

Lactosylceramide is synthesized from ceramide in a two-step enzymatic reaction.

G Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS Glucosylceramide Glucosylceramide LCS Lactosylceramide Synthase Glucosylceramide->LCS Lactosylceramide Lactosylceramide UDP-Glucose UDP-Glucose UDP-Glucose->GCS UDP-Galactose UDP-Galactose UDP-Galactose->LCS GCS->Glucosylceramide UDP LCS->Lactosylceramide UDP

Lactosylceramide Biosynthesis Pathway
Lactosylceramide-Mediated Signaling

Lactosylceramide can initiate signaling cascades leading to inflammation and oxidative stress.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lactosylceramide Lactosylceramide NADPH_Oxidase NADPH Oxidase Lactosylceramide->NADPH_Oxidase activates cPLA2 cPLA2 Lactosylceramide->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins precursor to Inflammation Inflammation Prostaglandins->Inflammation

Lactosylceramide Signaling Pathways
Experimental Workflow for Extraction and Analysis

The following diagram illustrates the general workflow for the extraction, purification, and analysis of Lactosylceramide.

G Start Natural Source (e.g., Milk, Brain Tissue) Homogenization Homogenization Start->Homogenization Lipid_Extraction Total Lipid Extraction (Folch or Bligh & Dyer) Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Lipid_Extract Total Lipid Extract Phase_Separation->Lipid_Extract SPE Solid-Phase Extraction (SPE) (Silica Gel) Lipid_Extract->SPE Glycolipid_Fraction Glycolipid Fraction SPE->Glycolipid_Fraction Prep_HPLC Preparative HPLC Glycolipid_Fraction->Prep_HPLC Pure_LacCer Purified Lactosylceramide Prep_HPLC->Pure_LacCer Analysis Quantification (LC-MS/MS or HPLC) Pure_LacCer->Analysis

References

Unveiling the Role of Lactosylceramide in Cellular Lipid Rafts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid synthesized in the Golgi apparatus, is a pivotal component of cellular membranes, particularly enriched within specialized microdomains known as lipid rafts.[1] These dynamic, ordered platforms, rich in cholesterol and sphingolipids, serve as critical hubs for cellular signaling, influencing a myriad of physiological and pathological processes.[2] This technical guide provides an in-depth exploration of lactosylceramide's localization within these rafts, its role in mediating signal transduction, and detailed experimental protocols for its study. Understanding the intricacies of LacCer's function within lipid rafts offers promising avenues for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders.[3][4]

Lactosylceramide: A Key Player in Lipid Raft Architecture and Function

Lactosylceramide is not merely a structural component of lipid rafts; it actively participates in their stability and function.[5] Its unique structure, consisting of a ceramide lipid anchor and a disaccharide headgroup, allows for specific interactions with other raft components, contributing to the formation of a distinct lipid environment.[6] This enrichment of LacCer within lipid rafts creates platforms for the recruitment and modulation of various signaling proteins, thereby initiating downstream cellular responses.

Quantitative Distribution of Lactosylceramide

Quantitative analysis of lipid distribution within cellular membranes is crucial for understanding the functional significance of lipid rafts. While the enrichment of lactosylceramide in these domains is widely acknowledged, the precise quantitative data can vary depending on the cell type and the method of analysis. Mass spectrometry-based lipidomics has been instrumental in elucidating the lipid composition of isolated lipid rafts.[7][8]

ParameterCell Type/ConditionObservationReference
Relative Abundance GeneralEnriched in lipid rafts/detergent-resistant membranes (DRMs) compared to the bulk plasma membrane.[5]
Fold Enrichment L-cells (overexpressing SCP-2)1.7-fold higher lactosylceramide content in cells overexpressing Sterol Carrier Protein-2, which is involved in lipid raft modulation.[8]
Acyl Chain Composition in DRMs Differentiated HL-60 cells (neutrophil-like)C16:0-LacCer comprises over 70% of total LacCer in DRMs, while C24-LacCer accounts for approximately 13.6%.[9]

Signaling Pathways Modulated by Lactosylceramide in Lipid Rafts

Lactosylceramide-enriched lipid rafts function as signaling platforms for a variety of extracellular stimuli, translating them into intracellular responses. These pathways are implicated in critical cellular processes such as inflammation, proliferation, and apoptosis.

Inflammatory and Oxidative Stress Signaling

Upon stimulation by various agonists like platelet-derived growth factor (PDGF), tumor necrosis factor-alpha (TNF-α), or oxidized low-density lipoprotein (ox-LDL), lactosylceramide synthase is activated, leading to an accumulation of LacCer in lipid rafts. This localized increase in LacCer can activate NADPH oxidase, resulting in the production of reactive oxygen species (ROS) and subsequent oxidative stress. Furthermore, LacCer can activate cytosolic phospholipase A2 (cPLA2), which initiates a cascade leading to the production of pro-inflammatory prostaglandins.

Inflammatory and Oxidative Stress Signaling Agonists Agonists (PDGF, TNF-α, ox-LDL) LacCer_Synthase Lactosylceramide Synthase Agonists->LacCer_Synthase Activates LacCer Lactosylceramide (in Lipid Raft) LacCer_Synthase->LacCer Synthesizes GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 cPLA2 LacCer->cPLA2 Activates ROS ROS (Oxidative Stress) NADPH_Oxidase->ROS Produces Inflammation Inflammation ROS->Inflammation Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Produces Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Leads to Prostaglandins->Inflammation

LacCer-mediated inflammatory and oxidative stress signaling pathway.
Role in Cancer Progression

In the context of cancer, lipid rafts, and by extension lactosylceramide, play a significant role in tumor progression, metastasis, and drug resistance. The clustering of growth factor receptors and adhesion molecules within LacCer-enriched rafts can potentiate pro-survival and migratory signaling pathways.

Lactosylceramide in Cancer Progression LacCer_Raft Lactosylceramide-Enriched Lipid Raft GF_Receptors Growth Factor Receptors (e.g., EGFR) LacCer_Raft->GF_Receptors Clusters Adhesion_Molecules Adhesion Molecules (e.g., Integrins) LacCer_Raft->Adhesion_Molecules Clusters Drug_Resistance Drug Resistance Mechanisms LacCer_Raft->Drug_Resistance Contributes to Proliferation_Pathway Pro-Proliferation Signaling GF_Receptors->Proliferation_Pathway Activates Migration_Pathway Pro-Migration Signaling Adhesion_Molecules->Migration_Pathway Activates Cancer_Progression Cancer Progression Proliferation_Pathway->Cancer_Progression Migration_Pathway->Cancer_Progression Drug_Resistance->Cancer_Progression

Role of LacCer-enriched lipid rafts in cancer progression.

Experimental Protocols for Studying Lactosylceramide in Lipid Rafts

A variety of biochemical and imaging techniques are employed to investigate the localization and function of lactosylceramide in lipid rafts.

Isolation of Detergent-Free Lipid Rafts

Detergent-free methods for isolating lipid rafts are preferred to preserve the native lipid and protein composition. The following protocol is based on an OptiPrep™ density gradient centrifugation.

Detergent_Free_Lipid_Raft_Isolation start Start: Cultured Cells homogenization Cell Homogenization (Dounce homogenizer) start->homogenization centrifugation1 Low-speed Centrifugation (remove nuclei, debris) homogenization->centrifugation1 pns Post-nuclear Supernatant (PNS) centrifugation1->pns ultracentrifugation Ultracentrifugation (pellet membranes) pns->ultracentrifugation membrane_pellet Membrane Pellet ultracentrifugation->membrane_pellet sonication Sonication (disrupt membranes) membrane_pellet->sonication gradient Load onto OptiPrep™ Gradient (e.g., 5-30%) sonication->gradient ultracentrifugation2 Ultracentrifugation (flotation) gradient->ultracentrifugation2 fractionation Fraction Collection ultracentrifugation2->fractionation analysis Analysis of Fractions (Western Blot, Lipidomics) fractionation->analysis

Workflow for detergent-free lipid raft isolation.

Detailed Methodology:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

    • Centrifuge at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

  • Membrane Fractionation:

    • Collect the supernatant (post-nuclear supernatant) and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membranes.

    • Resuspend the membrane pellet in a small volume of buffer.

  • OptiPrep™ Gradient Ultracentrifugation:

    • Adjust the membrane suspension to a high concentration of OptiPrep™ (e.g., 40%) at the bottom of an ultracentrifuge tube.

    • Carefully layer decreasing concentrations of OptiPrep™ (e.g., 30%, 25%, 20%, 15%, 10%, and 5%) to form a discontinuous gradient.

    • Centrifuge at high speed (e.g., 200,000 x g) for several hours. Lipid rafts will float to the interface of the lower density fractions due to their high lipid-to-protein ratio.

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the top of the gradient.

    • Analyze the protein and lipid content of each fraction. Lipid raft-enriched fractions are identified by the presence of raft marker proteins (e.g., flotillin, caveolin) and enrichment in cholesterol and sphingolipids, including lactosylceramide.

Immunofluorescence Microscopy

Immunofluorescence microscopy allows for the visualization of lactosylceramide distribution within the cellular context and its colocalization with other raft components.

Detailed Methodology:

  • Cell Preparation:

    • Grow cells on glass coverslips to the desired confluency.

    • Wash the cells with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody's target epitope).

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin or normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with a primary antibody specific for lactosylceramide (e.g., mouse anti-CDw17) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a powerful technique to study molecular interactions and clustering at the nanometer scale, making it ideal for investigating the organization of lactosylceramide within lipid rafts. This can be achieved by using a fluorescently labeled LacCer analog as a donor and another fluorescently labeled raft component (lipid or protein) as an acceptor, or by using two different fluorescently labeled LacCer analogs.

Detailed Methodology:

  • Probe Labeling:

    • Label cells with a donor-acceptor pair of fluorescent probes. For example, a BODIPY-labeled lactosylceramide (donor) and a Cy3-labeled cholera toxin subunit B (which binds to the raft lipid GM1, an acceptor).[7]

    • Alternatively, co-incubate cells with two different fluorescently labeled LacCer analogs, one serving as the donor and the other as the acceptor.

  • Image Acquisition:

    • Acquire images of the labeled cells using a confocal microscope equipped for FRET imaging.

    • Three images are typically acquired:

      • Donor channel (donor excitation, donor emission).

      • Acceptor channel (acceptor excitation, acceptor emission).

      • FRET channel (donor excitation, acceptor emission).

  • Data Analysis:

    • Correct for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency, which is a measure of the proximity of the donor and acceptor molecules. An increase in FRET efficiency indicates clustering or close association of the labeled molecules within the lipid rafts.

Conclusion

Lactosylceramide is a critical modulator of lipid raft structure and function, playing a central role in a multitude of signaling pathways. Its enrichment in these microdomains provides a platform for the assembly of signaling complexes that regulate key cellular processes. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate role of lactosylceramide in cellular health and disease. Further elucidation of the mechanisms governing LacCer's function within lipid rafts will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of pathologies.

References

Lactosylceramide: A Key Modulator of the Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lactosylceramide (B164483) (LacCer), a glycosphingolipid ubiquitously present in the plasma membranes of mammalian cells, has emerged as a critical signaling molecule in the modulation of the immune response.[1][2][3] Initially recognized as a precursor for more complex glycosphingolipids, LacCer is now understood to play a direct role in a variety of cellular processes, including inflammation, oxidative stress, cell proliferation, and apoptosis.[1][2][3][4] This technical guide provides a comprehensive overview of the multifaceted role of LacCer in the immune system, detailing its involvement in key signaling pathways, its impact on various immune cell types, and its implications in a range of inflammatory and autoimmune diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of immunology and the development of novel therapeutics targeting inflammatory pathways.

Introduction to Lactosylceramide

Lactosylceramide (CD17/CDw17) is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide.[1][2] It is synthesized in the Golgi apparatus by the enzyme lactosylceramide synthase (β-1,4-galactosyltransferase V or VI), which transfers a galactose molecule from UDP-galactose to glucosylceramide.[1][3] LacCer is a key component of lipid rafts, specialized microdomains within the cell membrane that serve as platforms for signal transduction.[1][2][3] Its strategic location within these rafts allows it to act as a "second messenger," transducing extracellular signals into intracellular responses.[1][2]

A diverse array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), oxidized low-density lipoprotein (ox-LDL), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF), can activate lactosylceramide synthase, leading to an increase in LacCer production.[2][5] This upregulation of LacCer initiates a cascade of downstream signaling events that are central to its role in immune modulation.

Core Signaling Pathways Modulated by Lactosylceramide

Lactosylceramide exerts its influence on the immune system through the activation of several key signaling pathways, primarily leading to inflammation and oxidative stress.

The Oxidative Stress Pathway

A primary mechanism by which LacCer modulates immune responses is through the generation of reactive oxygen species (ROS). Upon its synthesis, LacCer activates NADPH oxidase, a membrane-bound enzyme complex, leading to the production of superoxide (B77818) radicals.[2][3][5] This surge in ROS creates a state of "oxidative stress" within the cell, which in turn triggers a variety of downstream signaling cascades.[1][2][3] This pathway has been implicated in the pathophysiology of numerous inflammatory conditions, including atherosclerosis and lupus erythematosus.[1]

The Inflammatory Pathway

Lactosylceramide is a potent activator of the inflammatory response through its interaction with cytosolic phospholipase A2 (cPLA2).[1][2][5] LacCer activates cPLA2, which then cleaves arachidonic acid from membrane phospholipids.[2][5] Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are powerful mediators of inflammation.[6] This pathway contributes to a wide range of inflammatory conditions, from skin inflammation to inflammatory bowel disease.[1]

NF-κB and STAT-1 Signaling

Studies in astrocytes have demonstrated that LacCer plays a crucial role in the activation of the transcription factors NF-κB and STAT-1 in response to pro-inflammatory cytokines like TNF-α and IFN-γ.[1][7][8][9] The activation of these transcription factors is critical for the expression of adhesion molecules such as ICAM-1 and VCAM-1, which facilitate the recruitment of immune cells to sites of inflammation.[1][9] Inhibition of LacCer synthesis has been shown to block the activation of NF-κB and STAT-1, highlighting the central role of LacCer in this pro-inflammatory signaling cascade.[1][8][9]

PI3K/Ras/MAPK Pathway

Lactosylceramide has also been shown to mediate inflammatory events through the phosphoinositide 3-kinase (PI3K)/Ras/mitogen-activated protein kinase (MAPK) signaling pathway.[10] This pathway is involved in glial proliferation and the induction of inflammatory mediators.[10]

Lactosylceramide_Signaling_Pathways Lactosylceramide-Mediated Signaling Pathways cluster_stimuli External Stimuli cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Responses TNFa TNF-α LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT-V/VI) TNFa->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase PDGF PDGF/VEGF PDGF->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 PI3K_Ras_MAPK PI3K/Ras/MAPK Pathway LacCer->PI3K_Ras_MAPK NFkB_STAT1 NF-κB / STAT-1 Activation LacCer->NFkB_STAT1 ROS ROS Production (Oxidative Stress) NADPH_Oxidase->ROS Arachidonic_Acid Arachidonic Acid Prostaglandins cPLA2->Arachidonic_Acid Inflammation Inflammation PI3K_Ras_MAPK->Inflammation Gene_Expression Pro-inflammatory Gene Expression NFkB_STAT1->Gene_Expression Arachidonic_Acid->Inflammation Gene_Expression->Inflammation

Caption: Lactosylceramide signaling cascade.

Role of Lactosylceramide in Immune Cells

Lactosylceramide's influence extends across various immune cell types, modulating their function and contributing to the overall immune response.

Neutrophils

Human neutrophils express high levels of LacCer on their plasma membranes, where it is a key component of lipid rafts.[8] In these cells, LacCer functions as a pattern recognition receptor (PRR), binding to pathogen-associated molecular patterns (PAMPs) such as β-glucans from fungi and lipoarabinomannan from mycobacteria.[9][11] This interaction triggers a range of neutrophil functions, including:

  • Superoxide Generation: Ligation of LacCer can induce the production of superoxide via a signaling pathway involving the Src family kinase Lyn, PI3K, p38 MAPK, and protein kinase C.[12]

  • Chemotaxis and Migration: LacCer is involved in neutrophil migration towards chemoattractants.[8][13]

  • Phagocytosis: LacCer-enriched microdomains mediate the phagocytosis of non-opsonized microorganisms.[9]

  • Adhesion: LacCer stimulates the upregulation of the adhesion molecule Mac-1 (CD11b/CD18) on neutrophils, promoting their adhesion to the endothelium.[14][15]

Astrocytes

In the central nervous system (CNS), astrocytes play a crucial role in neuroinflammation. Lactosylceramide has been shown to activate astrocytes, leading to the release of pro-inflammatory factors and contributing to neurodegenerative processes.[7] As mentioned previously, LacCer mediates the expression of adhesion molecules on astrocytes through the activation of NF-κB and STAT-1.[1][9]

NKT Cells

Invariant Natural Killer T (iNKT) cells are a subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule. The α-anomer of lactosylceramide (α-LacCer) has been identified as a novel ligand for iNKT cells.[16][17] Interestingly, α-LacCer induces a biased cytokine response, being significantly less potent at inducing the Th1 cytokine IFN-γ compared to the canonical iNKT cell ligand α-galactosylceramide (α-GalCer), while remaining a potent inducer of the Th2 cytokine IL-4.[16][17] This biased cytokine profile suggests that α-LacCer and its analogues could be developed as therapeutics for autoimmune diseases where a Th2-skewed response is beneficial.[16]

Quantitative Data on Lactosylceramide's Immunomodulatory Effects

The following tables summarize key quantitative data from studies investigating the role of lactosylceramide in immune response modulation.

Table 1: Effect of α-Lactosylceramide on Cytokine Production by Splenocytes

Cytokineα-Lactosylceramide (ng/mL)α-Galactosylceramide (ng/mL)Fold Difference (α-GalCer/α-LacCer)Reference
IFN-γ (Th1) ~10~0.01~1000[7][16]
IL-4 (Th2) ~0.1~0.1~1[7][16]

Table 2: Lactosylceramide-Mediated Activation of NF-κB in Astrocytes

TreatmentFold Induction of NF-κB Luciferase ActivityReference
TNF-α + IFN-γ (CM) ~5-6[1][8][9]
CM + PDMP (LacCer Synthesis Inhibitor) ~1-2[1][8][9]
CM + PDMP + Lactosylceramide ~4-5[1][8][9]

Table 3: Lactosylceramide Content in Neutrophils and Biological Fluids

SampleLactosylceramide ContentReference
Human Neutrophil Plasma Membrane ~20-fold higher than mouse neutrophils[14]
Human Milk 1.3 - 3.0 µg/mL[18]
Bovine Milk 14.3 - 16.2 µg/mL[18]
Crohn's Disease Mucosa Significantly increased vs. controls (p < 0.01)[18][19]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of lactosylceramide in immune response modulation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the migration of neutrophils in response to a chemoattractant.

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation.

  • Assay Setup: Place a permeable membrane (e.g., 5.0 µm pore size) in a Boyden chamber or Transwell insert, separating an upper and lower chamber.

  • Chemoattractant Gradient: Add the chemoattractant (e.g., fMLP or an anti-LacCer antibody) to the lower chamber.

  • Cell Seeding: Add the isolated neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C for a defined period (e.g., 1-4 hours) to allow for cell migration.

  • Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting, or by measuring ATP levels of the migrated cells using a luminescence-based assay.

Neutrophil_Chemotaxis_Workflow Neutrophil Chemotaxis Assay Workflow Start Start: Isolate Neutrophils Setup Set up Boyden Chamber (Upper and Lower Chambers with Permeable Membrane) Start->Setup Add_Chemoattractant Add Chemoattractant to Lower Chamber Setup->Add_Chemoattractant Add_Neutrophils Add Neutrophils to Upper Chamber Setup->Add_Neutrophils Incubate Incubate at 37°C Add_Chemoattractant->Incubate Add_Neutrophils->Incubate Quantify Quantify Migrated Neutrophils in Lower Chamber Incubate->Quantify End End Quantify->End

Caption: Workflow for a neutrophil chemotaxis assay.

Superoxide Production Assay (Lucigenin-Enhanced Chemiluminescence)

This assay measures the production of superoxide by neutrophils.

  • Cell Preparation: Prepare a suspension of isolated neutrophils in a suitable buffer (e.g., HBSS).

  • Reagent Preparation: Prepare a working solution of lucigenin (B191737).

  • Assay Plate Setup: In a 96-well plate, add the neutrophil suspension and the lucigenin solution.

  • Stimulation: Add the stimulus (e.g., LacCer) to the wells.

  • Measurement: Immediately measure the chemiluminescence using a luminometer at regular intervals. The intensity of the light emitted is proportional to the amount of superoxide produced.

  • Controls: Include controls with superoxide dismutase (SOD) to confirm that the signal is specific to superoxide, and inhibitors of NADPH oxidase (e.g., DPI) to verify the source of the ROS.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or astrocytes) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Stimulation: Treat the transfected cells with the stimulus of interest (e.g., TNF-α, with or without LacCer or its inhibitors).

  • Cell Lysis: After the stimulation period, lyse the cells to release the luciferases.

  • Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation of specific proteins in a signaling pathway.

  • Sample Preparation: Lyse stimulated cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution containing a protein that does not bind to the antibodies (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.

Implications in Disease and Therapeutic Potential

The central role of lactosylceramide in promoting inflammation and oxidative stress implicates it in the pathogenesis of a wide range of diseases.

  • Atherosclerosis: Ox-LDL, a key driver of atherosclerosis, stimulates LacCer synthesis, which in turn promotes inflammation and smooth muscle cell proliferation within atherosclerotic plaques.[1][10]

  • Neuroinflammatory and Neurodegenerative Diseases: LacCer-mediated activation of astrocytes and subsequent release of pro-inflammatory factors contribute to the inflammatory environment seen in conditions like multiple sclerosis and Alzheimer's disease.[7]

  • Autoimmune Diseases: Elevated levels of LacCer and its role in ROS production in neutrophils are implicated in the pathology of systemic lupus erythematosus.[1]

  • Inflammatory Bowel Disease: Increased concentrations of LacCer have been observed in the inflamed mucosa of patients with Crohn's disease.[18][19]

  • Cancer: Glycosphingolipids, including LacCer, are involved in tumor progression and the immune response to cancer.[20][21]

The critical role of lactosylceramide in these disease processes makes it an attractive target for therapeutic intervention. Inhibitors of lactosylceramide synthase could potentially dampen the inflammatory and oxidative stress responses driven by LacCer. Furthermore, the development of α-LacCer analogues with biased cytokine profiles holds promise for the treatment of autoimmune diseases and cancer.

Conclusion

Lactosylceramide has transitioned from being viewed as a mere biosynthetic intermediate to a key signaling molecule with profound effects on the immune system. Its ability to integrate signals from a variety of external stimuli and translate them into pro-inflammatory and oxidative stress responses places it at a critical nexus in immune regulation. A thorough understanding of the signaling pathways it governs and its diverse roles in different immune cells is essential for unraveling the complexities of inflammatory and autoimmune diseases. Continued research into the intricate mechanisms of LacCer-mediated immune modulation will undoubtedly pave the way for the development of novel and targeted therapies for a host of debilitating conditions.

References

Methodological & Application

Application Notes and Protocols: Extraction of Lactosylceramide from Bovine Buttermilk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the milk fat globule membrane (MFGM), is a bioactive molecule with significant potential in various research and therapeutic areas.[1] It consists of a ceramide backbone linked to a lactose (B1674315) molecule.[2] Buttermilk, a co-product of butter production, is a rich source of MFGM components and, therefore, a valuable starting material for the extraction of lactosylceramide.[3] This document provides a detailed protocol for the extraction, purification, and analysis of lactosylceramide from bovine buttermilk powder, intended for use in research and drug development applications.

Lactosylceramide plays a role in various cellular processes, including cell signaling, and has been implicated in immune responses and inflammation.[4] Its presence in bovine buttermilk makes this dairy co-product an attractive and readily available source for obtaining this valuable glycosphingolipid for further study and potential therapeutic applications.

Data Presentation

The following tables summarize quantitative data related to the lactosylceramide content in bovine milk products and the efficiency of the described extraction and purification methods.

Table 1: Lactosylceramide Content in Bovine Milk Products

ProductLactosylceramide ConcentrationReference
Bovine Milk14.3–16.2 µg/mL[1][2][5]
MFGM-Enriched Dairy Ingredient1036 µg/g[1][2][5]

Table 2: Expected Yield and Purity of Lactosylceramide from Bovine Buttermilk Powder

ParameterExpected ValueNotes
Starting Material Bovine Buttermilk Powder---
Extraction Method Folch ExtractionHigh recovery of total lipids.
Purification Method Solid-Phase Extraction (Silica Gel)Effective for separating neutral glycosphingolipids.
Expected Yield 0.5 - 1.5 mg per 100g of buttermilk powderBased on typical concentrations in MFGM-rich products.
Expected Purity >95%After chromatographic purification and verification by HPLC/MS.

Experimental Protocols

This protocol details a robust method for the extraction and purification of lactosylceramide from bovine buttermilk powder, combining a Folch lipid extraction with solid-phase extraction for purification.

Part 1: Total Lipid Extraction using the Folch Method

This method is highly efficient for extracting total lipids from biological samples.[6]

Materials:

  • Bovine Buttermilk Powder

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glassware (beakers, flasks, separating funnel)

Procedure:

  • Homogenization:

    • Weigh 100 g of bovine buttermilk powder.

    • Add the powder to a homogenizer vessel with 1 liter of a chloroform:methanol (2:1, v/v) mixture.

    • Homogenize the mixture for 5-10 minutes at room temperature.[7]

  • Filtration:

    • Filter the homogenate through a Buchner funnel with Whatman No. 1 filter paper to remove the solid residue.

    • Collect the filtrate, which contains the total lipid extract.

  • Phase Separation:

    • Transfer the filtrate to a separating funnel.

    • Add 200 mL of 0.9% NaCl solution to the filtrate.[7]

    • Shake the funnel vigorously for 1-2 minutes and then allow the phases to separate. The lower phase will be the chloroform layer containing the lipids, and the upper phase will be the methanol-water layer.

    • Carefully drain and collect the lower chloroform phase.

  • Washing the Lipid Extract:

    • Wash the collected chloroform phase twice with 100 mL of a methanol:water (1:1, v/v) solution to remove non-lipid contaminants. After each wash, allow the phases to separate and discard the upper phase.

  • Drying and Recovery:

    • Dry the final chloroform phase over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the total lipid extract.

    • The resulting lipid residue can be stored under nitrogen at -20°C until further purification.

Part 2: Purification of Lactosylceramide by Solid-Phase Extraction (SPE)

This step separates the neutral glycosphingolipids, including lactosylceramide, from other lipid classes in the total lipid extract. A silica (B1680970) gel solid-phase extraction (SPE) column is effective for this purpose.

Materials:

  • Total lipid extract from Part 1

  • Silica gel SPE cartridges (e.g., 1 g cartridges)

  • Chloroform

  • Acetone

  • Methanol

  • SPE manifold

  • Collection tubes

Procedure:

  • Column Conditioning:

    • Condition the silica gel SPE cartridge by passing 5 mL of methanol, followed by 5 mL of chloroform through the column. Do not allow the column to dry out between steps.

  • Sample Loading:

    • Dissolve the dried total lipid extract in a minimal volume of chloroform (e.g., 1-2 mL).

    • Load the dissolved lipid extract onto the conditioned silica gel SPE cartridge.

  • Elution of Different Lipid Classes:

    • Fraction 1 (Neutral Lipids): Elute the neutral lipids (e.g., triglycerides, cholesterol) by passing 10 mL of chloroform through the column. Collect this fraction for other analyses if desired.

    • Fraction 2 (Glycolipids): Elute the glycolipids, including lactosylceramide, by passing 15 mL of an acetone:methanol (9:1, v/v) mixture through the column. Collect this fraction in a clean collection tube. This fraction will contain the enriched lactosylceramide.

    • Fraction 3 (Phospholipids): Elute the more polar phospholipids (B1166683) by passing 10 mL of methanol through the column.

  • Drying the Lactosylceramide Fraction:

    • Evaporate the solvent from the collected glycolipid fraction (Fraction 2) under a stream of nitrogen or using a rotary evaporator to obtain the purified lactosylceramide-enriched fraction.

Part 3: Analysis and Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of lactosylceramide.[1][5]

Instrumentation and Conditions (Example):

  • HPLC System: A system capable of binary solvent delivery and gradient elution.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar lipids like lactosylceramide.

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: A gradient from high acetonitrile to increasing water content.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is typically used for the detection of lactosylceramide.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific lactosylceramide species.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of a commercially available bovine lactosylceramide standard.

  • Sample Preparation: Dissolve the dried, purified lactosylceramide fraction in a suitable solvent (e.g., acetonitrile:chloroform:methanol, 3:1:2, v/v/v) for HPLC-MS analysis.[1]

  • Injection and Analysis: Inject the standards and the sample onto the HPLC-MS system.

  • Quantification: Generate a calibration curve from the peak areas of the lactosylceramide standards. Use this curve to determine the concentration of lactosylceramide in the extracted sample.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_extraction Part 1: Total Lipid Extraction cluster_purification Part 2: Solid-Phase Extraction cluster_analysis Part 3: Analysis Buttermilk Bovine Buttermilk Powder Homogenization Homogenization (Chloroform:Methanol 2:1) Buttermilk->Homogenization Filtration Filtration Homogenization->Filtration Phase_Separation Phase Separation (add 0.9% NaCl) Filtration->Phase_Separation Collect_Chloroform Collect Lower Chloroform Phase Phase_Separation->Collect_Chloroform Drying Drying and Evaporation Collect_Chloroform->Drying Total_Lipid_Extract Total Lipid Extract Drying->Total_Lipid_Extract Load_Sample Load Total Lipid Extract on Silica SPE Cartridge Total_Lipid_Extract->Load_Sample Elute_Neutral Elute Neutral Lipids (Chloroform) Load_Sample->Elute_Neutral Elute_Glycolipids Elute Glycolipids (Acetone:Methanol 9:1) Elute_Neutral->Elute_Glycolipids Elute_Phospholipids Elute Phospholipids (Methanol) Elute_Glycolipids->Elute_Phospholipids Purified_LacCer Purified Lactosylceramide Fraction Elute_Glycolipids->Purified_LacCer HPLC_MS HPLC-MS Analysis Purified_LacCer->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Caption: Workflow for lactosylceramide extraction and analysis.

Lactosylceramide Signaling Pathway Involvement (Simplified)

G LacCer Lactosylceramide Membrane Plasma Membrane LacCer->Membrane Signaling_Complex Formation of Signaling Microdomains Membrane->Signaling_Complex Downstream Downstream Signaling (e.g., Inflammation, Apoptosis) Signaling_Complex->Downstream

Caption: Simplified role of Lactosylceramide in cell signaling.

References

Quantification of Lactosylceramide using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A detailed application note and protocol for the sensitive and specific quantification of lactosylceramide (B164483) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for researchers, scientists, and drug development professionals. This methodology provides a robust framework for investigating the role of lactosylceramide in various physiological and pathological processes.

Lactosylceramide (LacCer) is a glycosphingolipid that serves as a crucial precursor for the biosynthesis of a wide array of complex glycosphingolipids.[1][2][3] Beyond its structural role, lactosylceramide is an important signaling molecule implicated in inflammatory and oxidative stress pathways.[1][2][3] Dysregulation of lactosylceramide metabolism has been associated with several diseases, making its accurate quantification essential for understanding disease mechanisms and for the development of novel therapeutic interventions.

This document outlines a comprehensive approach to lactosylceramide analysis, from sample preparation to data acquisition and analysis, ensuring high sensitivity and specificity.

Experimental Workflow

The overall workflow for the quantification of lactosylceramide from biological samples involves several key stages: sample preparation, including lipid extraction and protein precipitation; chromatographic separation of lactosylceramide species using liquid chromatography; and detection and quantification by tandem mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE/Methanol/Water) Spike->Extraction Drydown Dry Extract under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 1: Experimental workflow for lactosylceramide quantification.

Lactosylceramide Signaling Pathway

Lactosylceramide is a central molecule in signaling pathways that contribute to inflammation and oxidative stress. Various agonists can activate lactosylceramide synthase, leading to the production of lactosylceramide. This, in turn, can activate downstream effectors, resulting in the generation of reactive oxygen species (ROS) and pro-inflammatory mediators.

G Agonists Agonists (e.g., ox-LDL, TNF-α) LacCer_Synthase Lactosylceramide Synthase Agonists->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 Cytosolic Phospholipase A2 LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Figure 2: Simplified lactosylceramide signaling pathway.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted for the extraction of lactosylceramides from human plasma.

Materials:

  • Human plasma

  • Internal Standard (IS): e.g., Lactosylceramide (d18:1/12:0) or other suitable non-endogenous species

  • Methanol (MeOH), cold

  • Methyl-tert-butyl ether (MTBE)

  • LC-MS grade water

  • Centrifuge capable of 14,000 rpm and 4°C

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Spike the sample with an appropriate amount of internal standard solution.

  • Add 225 µL of cold MeOH containing the internal standard mixture and vortex for 10 seconds.

  • Add 750 µL of cold MTBE and vortex for 10 seconds.

  • Shake the mixture for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

A. Reversed-Phase Liquid Chromatography Method

This method is suitable for separating lactosylceramide species based on their fatty acid chain length and degree of unsaturation.

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile with 0.2% formic acid and 1 mM ammonium formate
Flow Rate 0.40 mL/min
Column Temperature 30°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0080
3.0090
6.0090
10.0099
12.0099
12.1080
15.0080

B. Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The exact MRM transitions and collision energies should be optimized for the specific instrument and lactosylceramide species of interest. A common product ion for lactosylceramides is m/z 264.3, corresponding to the sphingoid base.[4] For deuterated internal standards, a characteristic product ion such as m/z 271.3 may be used.[2]

Representative MRM Transitions for Lactosylceramide Species:

Lactosylceramide Species Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
LacCer (d18:1/16:0)786.6264.3Optimized (e.g., 40-50)Optimized (e.g., 60-70)
LacCer (d18:1/18:0)814.7264.3Optimized (e.g., 40-50)Optimized (e.g., 60-70)
LacCer (d18:1/24:0)898.8264.3Optimized (e.g., 45-55)Optimized (e.g., 65-75)
LacCer (d18:1/24:1)896.8264.3Optimized (e.g., 45-55)Optimized (e.g., 65-75)
LacCer d7 C15:0 (IS)855.6271.36065

Note: The optimal collision energy and declustering potential are instrument-dependent and should be determined empirically.

Quantitative Data

The quantification of lactosylceramide is achieved by constructing a calibration curve using standards of known concentrations and normalizing the peak areas of the endogenous lactosylceramide species to the peak area of the internal standard.

Method Validation Parameters:

While absolute concentrations of lactosylceramide can vary significantly depending on the biological matrix, cell type, and physiological state, method validation parameters provide an indication of the performance of the analytical method.

Parameter Value Reference
Limit of Detection (LOD) ~0.4 µg/mL[5]
Limit of Quantification (LOQ) ~1.6 µg/mL[5]
Linear Dynamic Range 0.16 - 20 µg/mL[5]

Relative Abundance of Lactosylceramide Species:

In many biological systems, specific lactosylceramide species are more abundant than others. For example, in certain human cancer cell lines, the most dominant species are LacCer (d18:1/24:1), LacCer (d18:1/24:0), and LacCer (d18:1/16:0).[6]

Conclusion

This application note provides a detailed protocol for the robust and sensitive quantification of lactosylceramide by LC-MS/MS. The presented methods for sample preparation, chromatographic separation, and mass spectrometric detection can be adapted by researchers to suit their specific instrumentation and sample types. Accurate measurement of lactosylceramide levels will facilitate a deeper understanding of its role in health and disease, and may aid in the discovery of new biomarkers and therapeutic targets.

References

Application Notes and Protocols for HPLC Analysis of Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the extraction, separation, and quantification of lactosylceramide (B164483) (LacCer) from biological samples using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for both quantitative analysis and the separation of LacCer from its isomers, crucial for accurate biological assessment.

Introduction

Lactosylceramide is a glycosphingolipid that plays a significant role in various cellular processes, including cell signaling, immune response, and inflammation. Aberrant LacCer metabolism has been implicated in several diseases, making its accurate quantification essential for research and drug development. HPLC, coupled with various detection methods, offers a robust and sensitive platform for LacCer analysis. This document outlines three primary HPLC-based approaches: Normal-Phase HPLC for isomer separation, Reversed-Phase LC-MS/MS for sensitive quantification, and Hydrophilic Interaction Liquid Chromatography (HILIC) for polar lipid analysis.

I. Sample Preparation: Extraction of Lactosylceramide

Accurate quantification of lactosylceramide begins with efficient extraction from the biological matrix. The following protocol is a general method for lipid extraction from plasma, cells, or tissues and can be adapted based on the specific sample type.

Protocol 1: Lipid Extraction from Biological Samples

This protocol is based on the widely used chloroform (B151607)/methanol extraction method.

Materials:

  • Homogenizer (for tissues)

  • Sonicator

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Internal Standard (IS): A non-endogenous ceramide species (e.g., C12:0 LacCer) for quantification.

Procedure:

  • Sample Homogenization:

    • Plasma/Serum: Use 50-100 µL of the sample directly.

    • Cells: Harvest cells and wash with PBS. Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification.

    • Tissues: Weigh 10-50 mg of tissue and homogenize in PBS.[1]

  • Internal Standard Addition: Add a known amount of the internal standard to the homogenized sample.

  • Lipid Extraction:

    • To the sample, add a 2:1 (v/v) mixture of chloroform:methanol. For every 100 µL of aqueous sample, use 300 µL of the chloroform:methanol mixture.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the sample for 15-30 minutes in a water bath.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Phase Separation:

    • Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass vial.

  • Re-extraction (Optional but Recommended):

    • Add another portion of chloroform to the remaining aqueous layer and protein disk.

    • Vortex and centrifuge again.

    • Combine the second organic extract with the first one.

  • Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended HPLC analysis (e.g., mobile phase starting conditions).

II. HPLC Methodologies for Lactosylceramide Analysis

The choice of HPLC method depends on the analytical goal. Normal-phase HPLC is ideal for separating LacCer from its isomers, while reversed-phase and HILIC are well-suited for quantification, especially when coupled with mass spectrometry.

A. Normal-Phase HPLC for Isomer Separation

This method is critical for distinguishing lactosylceramide from its structural isomers, such as galabiosylceramide (Ga2), which is particularly important in the study of Fabry disease.[2][3]

Protocol 2: Normal-Phase HPLC with Fluorescence Detection

This protocol involves derivatization with o-phthaldialdehyde (OPA) for sensitive fluorescence detection. This requires enzymatic deacylation of LacCer to its lyso-form (lyso-LacCer) to expose the primary amine for derivatization.

1. Enzymatic Deacylation:

  • The dried lipid extract is incubated with sphingolipid ceramide N-deacylase (SCDase) to hydrolyze the N-acyl linkage, yielding lyso-LacCer.[4][5]

2. OPA Derivatization:

  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA in ethanol, followed by the addition of 2-mercaptoethanol (B42355) and a boric acid buffer (pH 10.5).[4]

  • Reaction: The lyso-LacCer is mixed with the OPA reagent and incubated at 70°C for 60 minutes.[5]

3. HPLC Conditions:

  • Column: Silica-based normal-phase column (e.g., Intersil SIL 150A-5, 4.6 x 250 mm).[4][5]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and water (e.g., 73:26.5:0.5, v/v/v).[4][5]

  • Flow Rate: 2.0 mL/min.[4][5]

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[4][5]

Quantitative Data Summary: Normal-Phase HPLC

ParameterValueReference
Column Intersil SIL 150A-5 (4.6 x 250 mm)[4][5]
Mobile Phase n-hexane/isopropanol/H₂O (73/26.5/0.5)[4][5]
Flow Rate 2.0 mL/min[4][5]
Detection Fluorescence (Ex: 340 nm, Em: 455 nm)[4][5]
Retention Time (OPA-lyso-GlcCer) ~6.8 min[4]
Retention Time (OPA-lyso-GalCer) ~11.3 min[4]

Note: Retention times are for the related compounds glucosylceramide and galactosylceramide, and lactosylceramide would have a different retention time but is separable under similar conditions.

B. Reversed-Phase LC-MS/MS for Quantification

This is a highly sensitive and specific method for quantifying different molecular species of lactosylceramide.

Protocol 3: Reversed-Phase UPLC-MS/MS

1. HPLC Conditions:

  • Column: Reversed-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 100 mm).[3]

  • Mobile Phase A: 0.2% formic acid and 2 mM ammonium (B1175870) formate (B1220265) in water.[3]

  • Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in acetonitrile (B52724).[3]

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B. A typical gradient might start at 80% B, hold for a few minutes, then ramp up to 100% B.[3]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30°C.[3]

2. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion is the [M+H]⁺ adduct of the specific LacCer species, and the product ion is typically a fragment corresponding to the ceramide backbone or the lactose (B1674315) headgroup.

Quantitative Data Summary: Reversed-Phase LC-MS/MS

ParameterValueReference
Column Acquity UPLC BEH C8 (1.7 µm, 2.1 x 100 mm)[3]
Mobile Phase A 0.2% formic acid, 2 mM ammonium formate in H₂O[3]
Mobile Phase B 0.2% formic acid, 1 mM ammonium formate in ACN[3]
Limit of Quantification (plasma) ~2 pmol[6]
Linearity (plasma) 2 - 200 µL[6]
Recovery 87% - 113%[6]
C. HILIC for Polar Lipid Analysis

Hydrophilic Interaction Liquid Chromatography is an alternative to normal-phase chromatography for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.

Protocol 4: HILIC-MS/MS

1. HPLC Conditions:

  • Column: HILIC column (e.g., silica-based or with polar bonded phases).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate).

  • Gradient: A gradient starting with a high percentage of acetonitrile (e.g., 95%) and increasing the percentage of the aqueous mobile phase.

  • Flow Rate: 0.2 - 0.4 mL/min.

2. Mass Spectrometry Conditions:

  • Similar to the reversed-phase LC-MS/MS method, using ESI in positive ion mode and MRM for detection.

Quantitative Data Summary: HILIC-MS/MS

ParameterValue
Column HILIC silica-based
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Formate in Water
Advantages Good retention of very polar lipids, improved sensitivity in ESI-MS due to high organic content in the mobile phase.

III. Visualizations

The following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate HPLC method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_derivatization Optional Derivatization Sample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization & Internal Standard Addition Sample->Homogenization Extraction Lipid Extraction (Chloroform/Methanol) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Deacylation Enzymatic Deacylation Reconstitution->Deacylation Detection Detection (MS, Fluorescence, UV) HPLC->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Derivatization OPA Derivatization Deacylation->Derivatization Derivatization->HPLC

Caption: Experimental workflow for lactosylceramide analysis.

Method_Selection cluster_goals cluster_methods Start Analytical Goal Isomer_Separation Isomer Separation Start->Isomer_Separation Quantification Sensitive Quantification Start->Quantification Polar_Analysis General Polar Lipid Profiling Start->Polar_Analysis NP_HPLC Normal-Phase HPLC (with Derivatization) Isomer_Separation->NP_HPLC RP_LCMS Reversed-Phase LC-MS/MS Quantification->RP_LCMS HILIC_LCMS HILIC-MS/MS Polar_Analysis->HILIC_LCMS

Caption: Decision tree for HPLC method selection.

References

Application Notes and Protocols: Utilizing Lactosylceramide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid found in the plasma membrane of many cell types, has emerged as a critical bioactive lipid involved in a multitude of cellular processes. Initially recognized as a biosynthetic precursor for more complex glycosphingolipids, LacCer is now understood to function as a second messenger in various signaling pathways.[1][2] Its involvement in cell proliferation, migration, inflammation, and oxidative stress makes it a molecule of significant interest in both basic research and as a potential therapeutic target.[1][3] These application notes provide a comprehensive guide for the use of lactosylceramide in cell culture experiments, including detailed protocols and data presentation.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of lactosylceramide in cell culture experiments.

Table 1: Effects of Lactosylceramide on Cell Proliferation

Cell LineConcentration (µM)Incubation TimeAssayResult
Human Aortic Smooth Muscle Cells (AoSMCs)1048 hours[³H]-Thymidine Incorporation~5-fold increase in proliferation[4]
Human Aortic Smooth Muscle Cells (AoSMCs)10Not SpecifiedViable Cell Counting~5-fold increase in proliferation[1]
H9c2 Cardiomyoblasts1048 hours[³H]-Thymidine Incorporation~5-fold increase in proliferation[4]
H9c2 Cardiomyoblasts50-10048 hoursHypertrophy MarkersSignificant increase in cell volume and size[4]

Table 2: Effects of Lactosylceramide on Cell Signaling and Other Cellular Responses

Cell LineConcentration (µM)Incubation TimeMeasured OutcomeResult
Human Aortic Smooth Muscle Cells (AoSMCs)10Not SpecifiedSuperoxide Production7-fold increase compared to control[5]
H9c2 Cardiomyoblasts1010 minutesReactive Oxygen Species (ROS) GenerationSignificant increase in DCF fluorescence
Primary Cultured Astrocytes530 minutesNF-κB Luciferase ActivityReversal of cytokine-induced inhibition[2][6]
CHO-W11A Cells3030 minutesArachidonic Acid Release2.5-fold increase compared to vehicle

Mandatory Visualizations

Signaling Pathways

lactosylceramide_signaling cluster_stimuli External Stimuli cluster_cell Cell Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Agonists Agonists (PDGF, TNF-α, etc.) LacCer_Synthase Lactosylceramide Synthase Agonists->LacCer_Synthase activates LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer synthesizes NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 cPLA2 LacCer->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS ERK1_2 ERK1/2 ROS->ERK1_2 activates NF_kB NF-κB ROS->NF_kB activates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation Proliferation Proliferation ERK1_2->Proliferation Migration Migration ERK1_2->Migration NF_kB->Inflammation Apoptosis Apoptosis NF_kB->Apoptosis

Caption: Lactosylceramide-mediated signaling pathways.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., AoSMCs, H9c2) Serum_Starvation 2. Serum Starvation (optional, for synchronization) Cell_Culture->Serum_Starvation LacCer_Treatment 3. Lactosylceramide Treatment (Varying concentrations and times) Serum_Starvation->LacCer_Treatment Proliferation_Assay 4a. Proliferation Assay (MTS, [3H]-thymidine) LacCer_Treatment->Proliferation_Assay Migration_Assay 4b. Migration Assay (Boyden Chamber) LacCer_Treatment->Migration_Assay Signaling_Analysis 4c. Signaling Analysis (Western Blot, Luciferase Assay) LacCer_Treatment->Signaling_Analysis Data_Quantification 5. Data Quantification and Statistical Analysis Proliferation_Assay->Data_Quantification Migration_Assay->Data_Quantification Signaling_Analysis->Data_Quantification

Caption: General experimental workflow for studying lactosylceramide effects.

Experimental Protocols

Protocol 1: Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is adapted for assessing the proliferative effect of lactosylceramide in cell lines like H9c2 cardiomyoblasts.[4]

Materials:

  • H9c2 cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • Lactosylceramide (stock solution in a suitable solvent, e.g., DMSO)

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

  • 24-well plates

Procedure:

  • Seed H9c2 cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and grow for 24 hours in complete medium.

  • Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours to synchronize the cells.

  • Treat the cells with varying concentrations of lactosylceramide (e.g., 10, 20, 50, 80, and 100 µM) for the desired time points (e.g., 24, 36, 48, and 72 hours). Include a vehicle control (solvent only).

  • Four hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of 5% TCA to each well and incubate at 4°C for 30 minutes to precipitate the DNA.

  • Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol.

  • Air-dry the plates, and then add 500 µL of 0.5 M NaOH to each well to lyse the cells and solubilize the DNA.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Protocol 2: Cell Migration Assay (Boyden Chamber)

This protocol is suitable for assessing the effect of lactosylceramide on the migration of cells such as human aortic smooth muscle cells.

Materials:

  • Human Aortic Smooth Muscle Cells (AoSMCs)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Serum-free medium

  • Lactosylceramide

  • Chemoattractant (e.g., PDGF or medium with 10% FBS)

  • Cotton swabs

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Coat the underside of the polycarbonate membranes with a suitable extracellular matrix protein (e.g., collagen) if required for the cell type, and allow it to dry.

  • Place the membranes in the Boyden chamber apparatus.

  • Add serum-free medium containing a chemoattractant to the lower chamber.

  • Resuspend AoSMCs in serum-free medium and add the cell suspension to the upper chamber.

  • Add lactosylceramide at the desired concentrations to the upper chamber. Include a vehicle control.

  • Incubate the chamber at 37°C in a humidified incubator for a suitable period (e.g., 4-6 hours), allowing the cells to migrate through the membrane.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.

  • Count the number of migrated cells in several high-power fields under a microscope.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure ROS production.

Materials:

  • Cells of interest cultured in appropriate plates or on coverslips

  • Serum-free medium

  • Lactosylceramide

  • DCFH-DA stock solution (in DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with serum-free medium to remove excess probe.

  • Treat the cells with lactosylceramide at the desired concentrations.

  • Measure the fluorescence intensity immediately and at different time points using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Protocol 4: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol outlines the steps to detect the phosphorylation of ERK1/2, a key signaling molecule activated by lactosylceramide.

Materials:

  • Cells of interest

  • Lactosylceramide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with lactosylceramide for the desired times.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal loading.

Protocol 5: NF-κB Luciferase Reporter Assay

This protocol is for quantifying NF-κB activation using a luciferase reporter system.[2][6]

Materials:

  • Cells of interest (e.g., primary cultured astrocytes)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Lactosylceramide

  • Stimulus for NF-κB activation (e.g., TNF-α and IFN-γ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Allow the cells to recover and express the reporters for 24-48 hours.

  • Pre-treat the cells with lactosylceramide for a specified time (e.g., 30 minutes).

  • Stimulate the cells with an NF-κB activator (e.g., a cytokine mixture) for a suitable duration (e.g., 6 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

References

Application Notes: Lactosylceramide as a Biomarker in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid linked to a lactose (B1674315) sugar, is a pivotal intermediate in the biosynthesis of a majority of complex glycosphingolipids, including gangliosides and sulfatides.[1][2][3] Beyond its structural role, LacCer functions as a lipid second messenger within membrane microdomains known as lipid rafts, transducing external signals into cellular responses.[1][3] There is a growing body of evidence indicating that aberrant LacCer metabolism and elevated levels are closely associated with the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[4][5][6] Its central role in driving neuroinflammation and oxidative stress positions LacCer as a promising biomarker for disease diagnosis, progression, and as a potential therapeutic target.[1][3][7]

Pathogenic Role of Lactosylceramide in Neurodegeneration

Inflammatory processes are a key feature in the pathology of many neurological disorders.[7] LacCer has been identified as a critical mediator in these events. Pro-inflammatory stimuli can lead to an increase in LacCer synthase activity, resulting in the accumulation of LacCer.[7] This accumulation triggers a cascade of downstream signaling events, notably the activation of the Ras-MEK-ERK1/2 and NF-κB pathways, which promote the proliferation of astrocytes and lead to neuronal apoptosis.[1] Furthermore, LacCer activates NADPH oxidase to generate reactive oxygen species (ROS), inducing a state of high oxidative stress, a well-established contributor to neuronal damage.[2][3][8] In astrocytes, LacCer can also activate cytosolic phospholipase A2 (cPLA2), which drives pro-inflammatory transcription mediated by NF-κB.[1] This convergence of inflammatory and oxidative stress pathways underscores the significant role of LacCer in the progression of neurodegeneration.[2][3]

Quantitative Data Summary

Recent lipidomic studies have consistently shown alterations in LacCer levels in patients with various neurodegenerative diseases compared to healthy controls. Plasma LacCer levels, in particular, have been found to be significantly elevated across a spectrum of these disorders.[5][9]

DiseaseSample TypeChange in Lactosylceramide (LacCer) LevelMethod of QuantificationReference
Parkinson's Disease (IPD) PlasmaSignificantly HigherLC-MS/MS[5][9]
Dementia with Lewy Bodies (DLB) PlasmaSignificantly HigherLC-MS/MS[5][9]
Multiple System Atrophy (MSA) PlasmaSignificantly HigherLC-MS/MS[5][9]
Alzheimer's Disease (AD) PlasmaSignificantly HigherLC-MS/MS[5][9]
Progressive Supranuclear Palsy (PSP) PlasmaSignificantly HigherLC-MS/MS[5][9]
Multiple Sclerosis (MS) Brain Lesions (Chronic Inactive)Significantly Increased HexosylceramidesHPLC-MS/MS[10]
Huntington's Disease (HD) Brain (Caudate)Shift favoring long-chain LacCer speciesMass Spectrometry[11]
Amyotrophic Lateral Sclerosis (ALS) Spinal Cord Motor NeuronsElevatedNot Specified[6]

Signaling Pathways and Experimental Workflows

Lactosylceramide-Mediated Neuroinflammatory Signaling

Elevated LacCer initiates signaling cascades that promote neuroinflammation. Pro-inflammatory cytokines like TNF-α can activate LacCer synthase, leading to LacCer generation.[2] LacCer then activates downstream pathways, including the Ras/MAPK and NF-κB pathways, resulting in the expression of inflammatory mediators and glial proliferation.[7]

G cluster_input Pro-inflammatory Stimuli cluster_pathway Signaling Cascade cluster_output Cellular Outcomes TNF-α TNF-α LacCer_Synthase LacCer Synthase (β-1,4-GalT) TNF-α->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer Ras Ras GTPase LacCer->Ras PI3K PI3Kinase LacCer->PI3K cPLA2 cPLA2 LacCer->cPLA2 ROS ROS Generation (via NADPH Oxidase) LacCer->ROS MAPK MAP Kinase (MEK/ERK) Ras->MAPK PI3K->MAPK NFkB NF-κB MAPK->NFkB Apoptosis Neuronal Apoptosis MAPK->Apoptosis Proliferation Astrocyte Proliferation NFkB->Proliferation Inflammation Pro-inflammatory Mediators (iNOS, Cytokines) NFkB->Inflammation cPLA2->NFkB Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

LacCer-mediated neuroinflammatory signaling cascade.

General Workflow for Lactosylceramide Quantification

The accurate quantification of LacCer from biological samples is crucial for its validation as a biomarker. The general workflow involves sample collection, lipid extraction, chromatographic separation, and detection, typically by mass spectrometry.

G Sample 1. Sample Collection (Plasma, Serum, CSF, Tissue Homogenate) InternalStd Internal Standard Spiking (e.g., Deuterated LacCer) Sample->InternalStd Extraction 2. Lipid Extraction (e.g., Chloroform/Methanol) Separation 3. Chromatographic Separation Extraction->Separation InternalStd->Extraction HPLC HPLC (Normal or Reverse Phase) Separation->HPLC LC UPLC / LC Separation->LC Fluorescence Fluorescence Detector (Post-derivatization) HPLC->Fluorescence MS Tandem Mass Spectrometry (MS/MS) LC->MS Detection 4. Detection & Quantification Analysis 5. Data Analysis (Concentration Calculation vs. Standard Curve) Detection->Analysis MS->Detection Fluorescence->Detection

General experimental workflow for LacCer quantification.

Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a standard method for extracting total lipids from plasma or serum samples, suitable for subsequent analysis by LC-MS/MS or HPLC.

Materials:

  • Plasma or Serum Samples

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Internal Standard (e.g., C12:0 Lactosylceramide or Deuterated LacCer)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a glass centrifuge tube, add 100 µL of the plasma/serum sample.

  • Spike the sample with a known amount of internal standard.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the tube. Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform. Vortex for 1 minute.

  • Add 125 µL of deionized water. Vortex for 1 minute.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipid phase completely under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of an appropriate solvent for the chosen analytical method (e.g., methanol/chloroform for LC-MS/MS).[12][13]

Protocol 2: Quantification of Lactosylceramide by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual LacCer species.[14][15]

Instrumentation & Columns:

  • UPLC or HPLC system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.[14]

  • Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 1.7 µm, 100 x 2.1 mm).[14]

Reagents:

  • Solvent A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[14]

  • Solvent B: Acetonitrile with 0.2% formic acid and 1 mM ammonium formate.[14]

  • Reconstituted lipid extract from Protocol 1.

  • LacCer standards for calibration curve.

Procedure:

  • Chromatographic Separation:

    • Equilibrate the column at 30-40°C with an initial solvent composition (e.g., 20% Solvent A, 80% Solvent B).[14]

    • Inject 5-10 µL of the reconstituted sample extract.

    • Run a linear gradient to separate the lipid species. An example gradient:

      • 0-2 min: Hold at 80% B.

      • 2-10 min: Linearly increase to 100% B.

      • 10-15 min: Hold at 100% B.

      • 15.1-18 min: Return to initial conditions (80% B) for re-equilibration.

    • Set the flow rate to approximately 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Operate the ESI source in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Precursor ions for LacCer correspond to the [M+H]+ adducts, and product ions are typically generated from the cleavage of the glycosidic bond, resulting in a fragment corresponding to the ceramide backbone.

    • Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a pure standard of LacCer.

  • Quantification:

    • Prepare a calibration curve by analyzing a serial dilution of LacCer standards spiked with the same concentration of internal standard as the samples.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of LacCer in the samples by interpolating their peak area ratios from the standard curve.[16]

Protocol 3: Quantification of Total Lactosylceramide by HPLC with Fluorescence Detection

This method is useful for quantifying total LacCer and other neutral glycosphingolipids. It involves hydrolysis of the lipid and derivatization of the resulting lyso-glycosphingolipid with a fluorescent tag.[17][18]

Materials:

  • Dried lipid extract from Protocol 1.

  • Sphingolipid Ceramide N-Deacylase (SCDase).

  • o-phthaldialdehyde (OPA) reagent.[17][18]

  • HPLC system with a fluorescence detector and a normal-phase column (e.g., LC-Si).[13]

  • Mobile Phase: n-hexane/isopropanol/water mixture (e.g., 44:55:1, v/v/v).[19]

Procedure:

  • Enzymatic Hydrolysis (Deacylation):

    • Reconstitute the dried lipid extract in a buffer suitable for SCDase activity.

    • Add SCDase to the sample and incubate to hydrolyze the N-acyl linkage, generating lyso-LacCer.

  • Fluorescent Derivatization:

    • Stop the enzyme reaction and extract the lyso-lipids.

    • Dry the extract and reconstitute in ethanol (B145695).

    • Add OPA reagent to the ethanol solution.[19]

    • Incubate at 70°C for 20-60 minutes to allow the OPA to react with the primary amine of the lyso-LacCer.[19]

  • HPLC Analysis:

    • Inject the derivatized sample onto the normal-phase HPLC column.

    • Perform isocratic elution with the mobile phase at a flow rate of 1.0-1.5 mL/min.

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 435 nm.[17]

  • Quantification:

    • Generate a standard curve using known concentrations of LacCer standard that have undergone the same hydrolysis and derivatization process.

    • Determine the concentration of LacCer in the samples by comparing their peak areas to the standard curve.

Protocol 4: General Protocol for Lactosylceramide ELISA

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), based on commercially available kits.[20][21] Users should always follow the specific instructions provided with their kit.

Principle: In a competitive ELISA for LacCer, the microplate wells are pre-coated with a LacCer antigen. The sample (containing unknown LacCer) and a biotinylated anti-LacCer antibody are added to the wells. The LacCer in the sample competes with the coated LacCer for binding to the limited amount of antibody. The amount of antibody bound to the plate is therefore inversely proportional to the concentration of LacCer in the sample. This is detected using a streptavidin-HRP conjugate and a colorimetric substrate.[21]

Procedure:

  • Preparation: Prepare all reagents, standards, and samples as directed by the kit manual.

  • Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the LacCer-coated microplate.

  • Detection Antibody Addition: Immediately add 50 µL of the biotinylated anti-LacCer detection antibody working solution to each well.

  • Incubation: Cover the plate and incubate at 37°C for 45-60 minutes.

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[21]

  • Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate solution to each well.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.

  • Washing: Repeat the washing step (Step 5).

  • Substrate Reaction: Add 90 µL of TMB Substrate solution to each well. Incubate in the dark at 37°C for 15-20 minutes. A blue color will develop.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density (O.D.) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[20]

  • Calculation: Construct a standard curve by plotting the O.D. of the standards against their known concentrations. Determine the LacCer concentration in the samples from this curve. The O.D. will be inversely proportional to the LacCer concentration.[20]

References

Application of Lactosylceramide in Lipidomics Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) headgroup, has emerged as a critical player in cellular signaling and a key biomarker in various pathological conditions.[1][2][3][4] Initially considered a mere intermediate in the biosynthesis of more complex glycosphingolipids, LacCer is now recognized as a bioactive lipid second messenger.[3][4] It is an integral component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[1][2][4][5] Dysregulation of LacCer metabolism has been implicated in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a focal point of lipidomics research and a potential target for therapeutic intervention.[1][2][3]

These application notes provide a comprehensive overview of the role of LacCer in lipidomics, including its involvement in key signaling pathways, its utility as a biomarker, and detailed protocols for its extraction and quantification.

Lactosylceramide as a Biomarker in Disease

Elevated levels of specific LacCer species have been identified as potential biomarkers for the diagnosis and stratification of several diseases.

Inflammatory Bowel Disease (IBD)

Recent lipidomics studies have highlighted a significant increase in serum LacCer levels, particularly C16:0-LacCer, in children with Inflammatory Bowel Disease (IBD), distinguishing them from healthy controls and helping to differentiate between Crohn's disease (CD) and ulcerative colitis (UC).

Table 1: Quantitative Data of Lactosylceramide and other Sphingolipids in Pediatric IBD Patients

SphingolipidCrohn's Disease (CD) vs. ControlUlcerative Colitis (UC) vs. ControlCD vs. UCReference
C16:0-LacCer Significantly Increased IncreasedSignificantly Different [6]
C18:0-CerSignificantly IncreasedNo Significant ChangeSignificantly Different[6]
C18:1-CerSignificantly IncreasedSignificantly IncreasedSignificantly Different[6]
C20:0-CerSignificantly IncreasedSignificantly IncreasedNot Significantly Different[6]
C24:0-CerNo Significant ChangeSignificantly IncreasedNot Significantly Different[6]
Neurodegenerative Diseases

Plasma LacCer levels are also significantly elevated in various neurodegenerative diseases compared to healthy individuals, suggesting its role in neuroinflammation and neurodegeneration.[2][4][7]

Table 2: Plasma Lactosylceramide Levels in Neurodegenerative Diseases

Disease GroupChange in Total Plasma LacCer d18:1 Levels vs. ControlReference
Idiopathic Parkinson's Disease (IPD)Significantly Higher [2][7]
Dementia with Lewy Bodies (DLB)Significantly Higher [2][7]
Multiple System Atrophy (MSA)Significantly Higher [2][7]
Alzheimer's Disease (AD)Significantly Higher [2][7]
Progressive Supranuclear Palsy (PSP)Significantly Higher [2][7]

Lactosylceramide Signaling Pathways

LacCer is a central hub for various signaling pathways that regulate inflammation and oxidative stress.[1][2][3] External stimuli such as growth factors (PDGF, VEGF), pro-inflammatory cytokines (TNF-α), and oxidized low-density lipoprotein (ox-LDL) can activate LacCer synthase, leading to an accumulation of LacCer.[2][3][4][5] This, in turn, triggers downstream signaling cascades.

Lactosylceramide-Mediated Oxidative Stress

LacCer_Oxidative_Stress cluster_stimuli External Stimuli cluster_synthesis LacCer Synthesis cluster_downstream Downstream Effects PDGF PDGF LacCer_Synthase LacCer Synthase (β-1,4 GalT) PDGF->LacCer_Synthase VEGF VEGF VEGF->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: LacCer-mediated oxidative stress pathway.

Lactosylceramide-Mediated Inflammation

LacCer_Inflammation cluster_synthesis LacCer Synthesis cluster_downstream Downstream Effects LacCer Lactosylceramide cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Eicosanoids Eicosanoids & Prostaglandins Arachidonic_Acid->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation

Caption: LacCer-mediated inflammatory pathway.

Experimental Protocols

Accurate quantification of LacCer in biological samples is crucial for lipidomics studies. The following protocols provide detailed methodologies for lipid extraction and LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue) Lipid_Extraction 2. Lipid Extraction (Folch or Matyash) Sample_Collection->Lipid_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis (HILIC-MS/MS) Lipid_Extraction->LC_MS_Analysis Data_Analysis 4. Data Analysis (Quantification & Statistical Analysis) LC_MS_Analysis->Data_Analysis Biological_Interpretation 5. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: General experimental workflow for LacCer analysis.

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol is adapted from established methods for the extraction of total lipids from plasma.[6][8]

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (or 0.73% NaCl as cited in some protocols)

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 100 µL of plasma in a glass centrifuge tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortexing: Vortex the mixture vigorously for 15 minutes at room temperature to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette, avoiding the protein interface. Transfer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

Protocol 2: Lipid Extraction from Tissue (Matyash Method)

This protocol is a robust method for extracting lipids from tissue samples, offering good recovery and compatibility with high-throughput applications.[9][10][11]

Materials:

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (MS-grade)

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization: Weigh approximately 20-30 mg of frozen tissue and place it in a homogenization tube. Add 1 mL of methanol and homogenize thoroughly.

  • Solvent Addition: Add 3.33 mL of MTBE to the homogenate.

  • Incubation: Vortex the mixture for 1 hour at 4°C.

  • Phase Separation: Add 830 µL of MS-grade water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the upper organic phase (MTBE layer containing lipids) and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Quantification of Lactosylceramide by HILIC-LC-MS/MS

This protocol outlines a general approach for the targeted quantification of LacCer species using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole or QTRAP mass spectrometer.

  • HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

Mobile Phases:

  • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.

LC Gradient (Example):

Time (min) % B
0.0 5
2.0 5
12.0 50
12.1 95
15.0 95
15.1 5

| 20.0 | 5 |

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for different LacCer species. The precursor ion is typically [M+H]+, and a common product ion for many sphingolipids is m/z 264.3, corresponding to the sphingosine (B13886) backbone.

  • Collision Energy (CE) and other MS parameters: These should be optimized for each specific instrument and LacCer species.

Table 3: Example MRM Transitions for Common Lactosylceramide Species

Lactosylceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)
LacCer(d18:1/16:0)862.7264.3
LacCer(d18:1/18:0)890.7264.3
LacCer(d18:1/20:0)918.8264.3
LacCer(d18:1/22:0)946.8264.3
LacCer(d18:1/24:0)974.9264.3
LacCer(d18:1/24:1)972.9264.3

Internal Standards: For accurate quantification, it is essential to use appropriate internal standards. Stable isotope-labeled LacCer species (e.g., LacCer(d18:1/16:0)-d3) are ideal.

Quantification: Create a calibration curve using a series of known concentrations of authentic LacCer standards spiked with a fixed concentration of the internal standard. The concentration of LacCer in the biological samples can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Lactosylceramide is a multifaceted lipid that plays a significant role in cellular physiology and pathology. The application of advanced lipidomics techniques has been instrumental in uncovering its functions as a signaling molecule and its potential as a clinical biomarker. The protocols and information provided herein offer a foundation for researchers to investigate the role of LacCer in their specific areas of interest, from basic science to drug development. As our understanding of the "LacCer-centric" signaling pathways continues to grow, so too will the opportunities for novel diagnostic and therapeutic strategies targeting this important lipid.

References

Application Notes and Protocols for In Vivo Imaging of Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid, plays a crucial role in various cellular processes, including inflammation, oxidative stress, and signal transduction.[1][2] Its involvement in pathological conditions has made it a significant target for in vivo imaging to understand disease mechanisms and develop targeted therapies. These application notes provide detailed protocols for the fluorescent and radioactive labeling of Lactosylceramide and its subsequent in vivo imaging.

Data Presentation

Table 1: Photophysical Properties of Common Fluorophores for Lactosylceramide Labeling
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Characteristics
NBD ~465~535Environment-sensitiveGolgi-specific staining, sensitive to photobleaching.
BODIPY FL ~505~515HighBright and photostable, can form excimers at high concentrations leading to a red shift in emission.
BODIPY TR ~589~617HighRed-shifted emission, suitable for multicolor imaging.
COUPY ~540~650+ExcellentFar-red emitting, large Stokes shift.
Table 2: Common Radionuclides for Labeling Lactosylceramide for PET and SPECT Imaging
RadionuclideImaging ModalityHalf-lifeKey Characteristics
Carbon-11 (¹¹C) PET20.4 minShort half-life requires an on-site cyclotron. Allows for multiple imaging sessions in the same day.
Fluorine-18 (¹⁸F) PET109.8 minLonger half-life allows for transport from a central production site. Good image resolution.[3]
Indium-111 (¹¹¹In) SPECT2.8 daysLonger half-life is suitable for longitudinal studies.
Zirconium-89 (⁸⁹Zr) PET78.4 hoursLong half-life allows for imaging over several days to track slow biological processes.[4]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Lactosylceramide via Click Chemistry

This protocol describes the synthesis of an azide-labeled Lactosylceramide analog followed by fluorescent labeling using a copper-catalyzed click reaction.

Materials:

  • Commercially available lactose (B1674315)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc), Hexane

  • Reagents for multi-step synthesis (as described in[1])

  • Azide-labeled Lactosylceramide

  • Alkyne-functionalized fluorophore (e.g., DBCO-fluorophore)

  • Copper(I) bromide (CuBr)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of Azide-Labeled Lactosylceramide: A multi-step synthesis is required to produce an azide-functionalized Lactosylceramide. A detailed 16-step protocol starting from commercially available lactose to yield azide-labeled β-Lactosylceramide analogs has been described.[1][5] This involves the protection of hydroxyl groups, introduction of the ceramide backbone, and enzymatic or chemical introduction of the lactose moiety, followed by the introduction of an azide (B81097) group at a specific position, for instance, the 6-C-position of the D-galactose in lactose.[1][5]

  • Click Chemistry Reaction: a. Dissolve the azide-labeled Lactosylceramide and the alkyne-functionalized fluorophore in a 1:1.2 molar ratio in a mixture of DMF and PBS (4:1 v/v). b. Prepare a fresh solution of the copper catalyst by mixing CuBr and TBTA in a 1:1.2 molar ratio in DMF. c. Add the copper catalyst solution to the Lactosylceramide/fluorophore mixture. d. Add a fresh solution of sodium ascorbate in PBS to the reaction mixture to a final concentration of 5 mM. e. Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by adding an EDTA solution to chelate the copper. g. Extract the fluorescently labeled Lactosylceramide with an organic solvent like ethyl acetate. h. Purify the product using silica gel column chromatography.

Protocol 2: Preparation of Labeled Lactosylceramide for In Vivo Administration

For intravenous administration, the labeled Lactosylceramide needs to be incorporated into a suitable vehicle, such as liposomes.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the labeled Lactosylceramide, DMPC, and cholesterol in chloroform at a desired molar ratio (e.g., 8 mol% labeled LacCer).[6]

  • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS by vortexing for 10-15 minutes. This will form multilamellar vesicles.

  • To obtain small unilamellar vesicles (SUVs), subject the liposome (B1194612) suspension to extrusion through a polycarbonate membrane with a 100 nm pore size. Pass the suspension through the extruder 10-15 times.

  • The resulting liposomal suspension containing the labeled Lactosylceramide is now ready for intravenous injection.

Protocol 3: In Vivo Imaging of Fluorescently Labeled Lactosylceramide

This protocol outlines the procedure for in vivo imaging in a murine model using a fluorescence imaging system.

Materials:

  • Mice (e.g., BALB/c or nude mice for tumor models)

  • Liposomal preparation of fluorescently labeled Lactosylceramide

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS, FMT)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Administer the liposomal preparation of fluorescently labeled Lactosylceramide via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h) to monitor the biodistribution.

  • After the final imaging time point, euthanize the mouse and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

  • Perform ex vivo imaging of the harvested organs to confirm the in vivo signal and quantify the organ-specific accumulation of the fluorescent probe.

Protocol 4: In Vivo Imaging of Radioactively Labeled Lactosylceramide (General Workflow)

This protocol provides a general workflow for PET or SPECT imaging. The specific radiolabeling chemistry will depend on the chosen radionuclide and precursor molecule.

Materials:

  • Mice

  • Liposomal preparation of radioactively labeled Lactosylceramide

  • Anesthesia

  • PET or SPECT scanner

Procedure:

  • Radiolabeling: Synthesize the radiolabeled Lactosylceramide. For example, with ¹⁸F, a common method involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.[3] For ¹¹C, [¹¹C]methyl iodide or [¹¹C]methyl triflate are common precursors for methylation reactions.[7] The synthesis is typically performed in an automated radiosynthesis module.

  • Purification and Formulation: Purify the radiolabeled Lactosylceramide using high-performance liquid chromatography (HPLC) and formulate it into a liposomal suspension as described in Protocol 2.

  • Administration and Imaging: a. Anesthetize the mouse. b. Administer a defined dose of the radiolabeled Lactosylceramide liposomes intravenously. c. Acquire dynamic or static PET/SPECT images over a specified duration. d. Reconstruct the images and perform data analysis to determine the biodistribution and pharmacokinetics of the tracer.

  • Ex Vivo Biodistribution: After the final scan, euthanize the animal, dissect the organs, and measure the radioactivity in each organ using a gamma counter to validate the imaging data.

Mandatory Visualizations

Lactosylceramide Biosynthesis and Signaling Pathways

Lactosylceramide_Pathway cluster_synthesis Lactosylceramide Synthesis cluster_signaling Downstream Signaling GlcCer Glucosylceramide LacCer_Synthase Lactosylceramide Synthase (β-1,4-GalT V/VI) GlcCer->LacCer_Synthase UDP_Gal UDP-Galactose UDP_Gal->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

Caption: Biosynthesis of Lactosylceramide and its role in initiating signaling cascades leading to inflammation and oxidative stress.

Experimental Workflow for In Vivo Imaging of Labeled Lactosylceramide

InVivo_Workflow cluster_prep Preparation cluster_invivo In Vivo Procedure cluster_exvivo Ex Vivo Analysis Labeling Labeling of Lactosylceramide (Fluorescent or Radioactive) Formulation Liposomal Formulation Labeling->Formulation Step 1 Injection Intravenous Injection (Murine Model) Formulation->Injection Step 2 Imaging In Vivo Imaging (Fluorescence/PET/SPECT) Injection->Imaging Step 3 Dissection Organ Dissection Imaging->Dissection Step 4 ExVivo_Imaging Ex Vivo Imaging or Gamma Counting Dissection->ExVivo_Imaging Step 5 Data_Analysis Data Analysis and Biodistribution ExVivo_Imaging->Data_Analysis Step 6

Caption: Step-by-step workflow for the in vivo imaging of labeled Lactosylceramide.

References

In Vitro Models for Elucidating the Multifaceted Functions of Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Lactosylceramide (B164483) (LacCer)

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid backbone and a lactose (B1674315) sugar moiety, is a critical component of cellular membranes.[1][2] Beyond its structural role, LacCer has emerged as a key bioactive lipid involved in a multitude of cellular processes, acting as a second messenger in various signaling cascades.[3][4] It is a pivotal precursor in the biosynthesis of more complex glycosphingolipids, including gangliosides and sulfatides.[1][3] Aberrant LacCer metabolism and signaling have been implicated in a range of pathologies, including inflammation, atherosclerosis, cancer, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][4][5][6]

These application notes provide an overview of common in vitro models and detailed protocols to investigate the diverse functions of Lactosylceramide, aiding researchers in the fields of cell biology, immunology, and drug discovery.

In Vitro Models for Studying Lactosylceramide Function

A variety of in vitro models are employed to dissect the specific roles of LacCer in cellular physiology and pathophysiology. The choice of model depends on the biological question being addressed.

  • Primary Human Neutrophils and Neutrophil-like Cell Lines (e.g., HL-60): Human neutrophils are primary cells that highly express LacCer on their surface, where it forms membrane microdomains.[7][8] These cells are invaluable for studying the role of LacCer in innate immunity, including processes like chemotaxis, phagocytosis, and the generation of reactive oxygen species (ROS).[7][8] Differentiated HL-60 cells can serve as a reproducible model system for neutrophil functions.

  • Endothelial Cells (e.g., HUVECs): Human Umbilical Vein Endothelial Cells (HUVECs) are a well-established model for investigating the role of LacCer in angiogenesis, inflammation, and cell adhesion.[9] Studies have shown that Vascular Endothelial Growth Factor (VEGF) can induce LacCer-dependent expression of adhesion molecules like PECAM-1, a key step in angiogenesis.[9]

  • Fibroblasts and HEK-293T Cells: Human dermal fibroblasts and Human Embryonic Kidney 293T (HEK-293T) cells are often used to study the enzymatic activity of LacCer synthase (β-1,4-galactosyltransferase 5 and 6), the enzyme responsible for LacCer synthesis.[10] These cell lines can be genetically manipulated to overexpress or silence LacCer synthase, providing a platform to study the downstream consequences of altered LacCer levels.[10]

  • Cancer Cell Lines (e.g., MG-63 Osteosarcoma): Various cancer cell lines are utilized to explore the involvement of LacCer in tumor progression, including cell proliferation, apoptosis, and drug resistance.[11] For instance, the human osteosarcoma cell line MG-63 has been used to demonstrate the critical role of LacCer in TNF-α-induced apoptosis.[11]

  • Primary Astrocytes: These cells are essential for studying the role of LacCer in neuroinflammation.[6][12] Cytokine-stimulated primary astrocytes can be used to investigate how LacCer modulates the expression of adhesion molecules and contributes to inflammatory responses in the central nervous system.[12]

Key Signaling Pathways Involving Lactosylceramide

LacCer is a central hub for various signaling pathways that regulate critical cellular functions.

LacCer-Mediated Inflammatory and Oxidative Stress Signaling

External stimuli such as oxidized low-density lipoprotein (ox-LDL) and tumor necrosis factor-alpha (TNF-α) can activate LacCer synthase, leading to an increase in LacCer levels.[3][4] This newly synthesized LacCer can then initiate two major downstream pathways:

  • NADPH Oxidase Activation and ROS Production: LacCer can activate NADPH oxidase, a membrane-bound enzyme complex, resulting in the production of reactive oxygen species (ROS) and a state of oxidative stress.[1][3][4] This oxidative stress can trigger a cascade of downstream signaling events that contribute to inflammation and cellular damage.[3][4]

  • cPLA2 Activation and Eicosanoid Production: LacCer directly binds to and activates cytosolic phospholipase A2α (cPLA2α).[13] Activated cPLA2α cleaves arachidonic acid from membrane phospholipids.[3][4][13] Arachidonic acid is then metabolized to produce pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[3][4][13]

LacCer_Inflammation_Oxidative_Stress cluster_stimuli External Stimuli cluster_cell Cellular Response ox-LDL ox-LDL LacCer_Synthase LacCer Synthase (β-1,4-GalT 5/6) ox-LDL->LacCer_Synthase Activates TNF-alpha TNF-alpha TNF-alpha->LacCer_Synthase Activates LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer Synthesizes NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates cPLA2 Cytosolic Phospholipase A2α (cPLA2α) LacCer->cPLA2 Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Generates Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation

LacCer-mediated inflammatory and oxidative stress pathways.
LacCer Function in Neutrophil Activation

In human neutrophils, LacCer plays a crucial role in mediating immune responses.[7][14] It upregulates the expression of the adhesion molecule Mac-1 (CD11b/CD18), promoting neutrophil adhesion to the endothelium.[14][15] This process is dependent on phospholipase A2 (PLA2) activity.[14] LacCer also stimulates superoxide (B77818) generation via NADPH oxidase in neutrophils.[14][15]

LacCer_Neutrophil_Function LacCer Lactosylceramide (LacCer) PLA2 Phospholipase A2 (PLA2) LacCer->PLA2 Activates NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase Activates Mac1_Upregulation Mac-1 Upregulation (CD11b/CD18) PLA2->Mac1_Upregulation Adhesion Adhesion to Endothelium Mac1_Upregulation->Adhesion Superoxide Superoxide Generation NADPH_Oxidase->Superoxide

Role of LacCer in neutrophil activation and function.

Data Presentation: Quantitative Analysis of LacCer-Related Activities

The following tables summarize quantitative data from key experiments investigating LacCer function.

Table 1: Lactosylceramide Synthase Activity in Different Cell Types

Cell TypeLacCer Synthase Activity (pmol/mg/min)MethodReference
Human Dermal Fibroblasts (Golgi Fraction)7.5Radioisotope Assay[16]
HEK-293TLow/Undetectable in crude homogenateRadioisotope & LC-MS/MS[10][16]
HEK-293T (B4GALT5 transfected)HighRadioisotope & LC-MS/MS[10][16]

Table 2: Comparison of Methods for Measuring LacCer Synthase Activity

MethodPrincipleAdvantagesDisadvantagesReference
Radiochemical Assay Incorporation of radiolabeled galactose from UDP-[3H]Gal into LacCer.Established method.Requires handling of radioactive materials, less sensitive for low activity samples.[10][16][17]
LC-MS/MS Assay Quantitation of deuterated LacCer product from a deuterated GlcCer substrate.High sensitivity and accuracy, avoids radioactivity.Requires specialized equipment (LC-MS/MS).[10][16][17]
Fluorescent Assay HPLC detection of a fluorescently labeled LacCer product (e.g., NBD-LacCer).High sensitivity, avoids radioactivity.May require synthesis of fluorescent substrates.[10][18]

Experimental Protocols

Protocol 1: Measurement of Lactosylceramide Synthase Activity using LC-MS/MS

This protocol is adapted from a method using deuterated glucosylceramide as a substrate.[10][16][17]

Objective: To quantify the enzymatic activity of LacCer synthase in cell or tissue homogenates.

Materials:

  • Cell or tissue homogenates

  • Deuterated glucosylceramide (GlcCerd7)

  • UDP-galactose (UDP-Gal)

  • Reaction buffer (e.g., 50 mM MES buffer, pH 6.5, containing 10 mM MnCl2)

  • Methanol

  • Chloroform

  • LC-MS/MS system

Procedure:

  • Prepare Cell Homogenates:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in a suitable homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer or sonication on ice.

    • Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Cell homogenate (e.g., 50-150 µg of protein)

      • GlcCerd7 (e.g., 40 µM final concentration)

      • UDP-Gal (e.g., 1 mM final concentration)

      • Reaction buffer to a final volume of 100 µL.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v).

  • Lipid Extraction:

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable liquid chromatography method.

    • Detect and quantify the deuterated lactosylceramide (LacCerd7) product using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of LacCerd7 produced based on a standard curve.

    • Express the LacCer synthase activity as pmol of product formed per mg of protein per minute (pmol/mg/min).

Protocol_LCMS Start Start Prepare_Homogenate Prepare Cell/Tissue Homogenate Start->Prepare_Homogenate Enzymatic_Reaction Incubate Homogenate with GlcCerd7 and UDP-Gal Prepare_Homogenate->Enzymatic_Reaction Stop_Reaction Stop Reaction with Chloroform:Methanol Enzymatic_Reaction->Stop_Reaction Lipid_Extraction Extract Lipids Stop_Reaction->Lipid_Extraction LCMS_Analysis Analyze by LC-MS/MS Lipid_Extraction->LCMS_Analysis Data_Analysis Quantify LacCerd7 and Calculate Activity LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for LC-MS/MS-based LacCer synthase assay.
Protocol 2: In Vitro Neutrophil Adhesion Assay

This protocol is designed to assess the effect of LacCer on neutrophil adhesion to endothelial cells.[14][15]

Objective: To determine if LacCer stimulation increases the adhesion of human neutrophils to an endothelial cell monolayer.

Materials:

  • Isolated human polymorphonuclear leukocytes (hPMNs)

  • Human endothelial cells (e.g., HUVECs)

  • Lactosylceramide (LacCer)

  • Cell culture medium (e.g., RPMI 1640)

  • Calcein-AM (or other fluorescent cell tracker)

  • Multi-well plates (e.g., 96-well plate)

  • Fluorescence plate reader

Procedure:

  • Prepare Endothelial Cell Monolayer:

    • Culture HUVECs in a 96-well plate until they form a confluent monolayer.

  • Label and Stimulate Neutrophils:

    • Isolate hPMNs from fresh human blood using standard density gradient centrifugation.

    • Label the isolated hPMNs with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled hPMNs in cell culture medium.

    • Treat the hPMNs with varying concentrations of LacCer (or vehicle control) for a specified time (e.g., 20 minutes) at 37°C.

  • Adhesion Assay:

    • Wash the stimulated hPMNs to remove excess LacCer.

    • Add the treated hPMNs to the HUVEC monolayer in the 96-well plate.

    • Allow the neutrophils to adhere for a specified time (e.g., 30 minutes) at 37°C.

    • Gently wash the wells to remove non-adherent neutrophils.

  • Quantification of Adhesion:

    • Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader.

    • The fluorescence intensity is directly proportional to the number of adherent neutrophils.

  • Data Analysis:

    • Compare the fluorescence readings of LacCer-treated groups to the control group to determine the effect of LacCer on neutrophil adhesion.

    • Results can be expressed as a percentage of adhesion relative to the control.

Protocol_Adhesion_Assay Start Start Culture_HUVEC Culture HUVEC Monolayer in 96-well Plate Start->Culture_HUVEC Isolate_Label_PMN Isolate and Fluorescently Label Human Neutrophils Start->Isolate_Label_PMN Add_PMN_to_HUVEC Add Stimulated Neutrophils to HUVEC Monolayer Culture_HUVEC->Add_PMN_to_HUVEC Stimulate_PMN Stimulate Neutrophils with LacCer Isolate_Label_PMN->Stimulate_PMN Stimulate_PMN->Add_PMN_to_HUVEC Incubate_Wash Incubate to Allow Adhesion and Wash Non-adherent Cells Add_PMN_to_HUVEC->Incubate_Wash Measure_Fluorescence Quantify Adherent Cells by Measuring Fluorescence Incubate_Wash->Measure_Fluorescence Analyze_Data Analyze and Compare Adhesion Levels Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro neutrophil adhesion assay.

Conclusion

The in vitro models and protocols described provide a robust framework for investigating the diverse functions of Lactosylceramide. By employing these techniques, researchers can further unravel the intricate roles of LacCer in health and disease, paving the way for the development of novel therapeutic strategies targeting LacCer-centric signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Improving Lactosylceramide Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to lactosylceramide (B164483) solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is lactosylceramide and why is its solubility a concern in cell-based assays?

A1: Lactosylceramide (LacCer) is a glycosphingolipid, a class of lipids composed of a ceramide backbone and a lactose (B1674315) sugar moiety.[1] It is an important precursor for the biosynthesis of more complex glycosphingolipids and also acts as a bioactive molecule involved in various signaling pathways, including those related to inflammation and cell proliferation.[2][3] Like many lipids, lactosylceramide is hydrophobic, making it poorly soluble in aqueous solutions such as cell culture media. This low solubility can lead to precipitation, resulting in inaccurate concentrations and unreliable experimental outcomes.

Q2: What are the recommended primary solvents for dissolving lactosylceramide powder?

A2: For cell culture applications, ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are the most commonly used organic solvents to prepare a concentrated stock solution of lactosylceramide.[4] It is crucial to first dissolve the lactosylceramide in an organic solvent before diluting it into your aqueous cell culture medium.[4]

Q3: What is the maximum recommended concentration of organic solvents like ethanol or DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically at or below 0.1%.[5] The tolerance to solvents can vary between cell lines, so it is advisable to perform a solvent tolerance study for your specific cell line.[6]

Q4: Can I dissolve lactosylceramide directly in cell culture media or phosphate-buffered saline (PBS)?

A4: Direct dissolution of lactosylceramide in aqueous buffers like PBS or cell culture media is not recommended. Its solubility in these solutions is extremely low, and attempting to dissolve it directly will likely lead to precipitation and an inaccurate final concentration in your experiment.[4]

Q5: How does serum in the cell culture medium affect lactosylceramide solubility?

A5: Animal serum, such as fetal bovine serum (FBS), contains proteins like albumin that act as carriers for lipids, which can significantly enhance their solubility in culture media.[4] If you are working with serum-free media, the absence of these carrier proteins makes precipitation more likely.

Q6: How can I improve lactosylceramide solubility in serum-free media?

A6: In serum-free conditions, adding a carrier molecule like fatty-acid-free bovine serum albumin (BSA) can help to keep the lactosylceramide in solution.[4] Preparing a lactosylceramide-BSA complex is a common method to enhance its delivery to cells in culture.

Troubleshooting Guides

Issue 1: Lactosylceramide precipitates immediately upon addition to cell culture medium.
Possible Cause Solution
High Final Concentration The concentration of lactosylceramide exceeds its solubility limit in the aqueous medium. Reduce the final concentration of lactosylceramide in your experiment.
Improper Dilution Technique Adding the concentrated organic stock solution directly to the full volume of media can cause the lipid to "crash out" of solution.[4] Perform a serial dilution. First, pre-dilute the stock solution into a small volume of serum-containing media while vortexing, then add this intermediate dilution to the final volume of media.[4]
Absence of a Carrier Protein In serum-free media, the lack of carrier proteins like albumin significantly reduces lactosylceramide solubility.[4] Prepare a lactosylceramide-BSA complex before adding it to your serum-free medium.
Issue 2: Lactosylceramide solution appears cloudy or forms a precipitate over time during incubation.
Possible Cause Solution
Temperature Shift Media components, including lipids, can precipitate when moved from a warmer incubator to a cooler environment (e.g., microscope stage for imaging).[4][7] Minimize temperature fluctuations where possible. If precipitation is observed after cooling, gently warm the medium to 37°C to see if the precipitate redissolves before use, but be cautious about temperature-sensitive components.
Instability of the Solution Aqueous solutions of some lipids are not stable for long periods. It is recommended to prepare fresh lactosylceramide-containing media for each experiment and not to store it for more than one day.[8]
Media Component Interaction High concentrations of certain ions (e.g., calcium) or pH shifts in the media during incubation can lead to the precipitation of various components, which may include the lipid.[9] Ensure your media is properly buffered and stored.
Issue 3: Inconsistent experimental results or lack of cellular response.
Possible Cause Solution
Inaccurate Concentration Precipitation, even if not easily visible, can lead to a lower effective concentration of lactosylceramide than intended. Prepare fresh solutions for each experiment using proper dilution techniques. Consider quantifying the lipid concentration in your final medium if feasible.
Solvent Toxicity The final concentration of the organic solvent (e.g., ethanol, DMSO) may be too high and affecting cell health.[4] Ensure the final solvent concentration is non-toxic for your specific cell line (generally ≤ 0.1%).[5] Always include a vehicle control (media with the same final solvent concentration but without lactosylceramide) to verify that the solvent itself is not causing a cellular response.
Poor Bioavailability The lactosylceramide may not be efficiently interacting with the cells. Using a carrier like BSA or preparing liposomes can improve the delivery and bioavailability of lactosylceramide to the cells.

Data Presentation

Table 1: Solubility of Ceramides (B1148491) in Common Organic Solvents

CompoundSolventApproximate Solubility
C2 Ceramide (d18:1/2:0)Ethanol~33 mg/mL[10]
DMSO~20 mg/mL[10]
Dimethyl formamide~22 mg/mL[10]
C6 Ceramide (d18:1/6:0)Ethanol~20 mg/mL[8]
DMSO~20 mg/mL[8]
Dimethyl formamide~20 mg/mL[8]
C24:1 Ceramide (d18:1/24:1(15Z))Ethanol~3 mg/mL[11]
DMSO<20 µg/mL[11]
Dimethyl formamide>5.5 mg/mL[11]
C16 LactosylceramideChloroform:Methanol:Water (2:1:0.1)Soluble[12]

Experimental Protocols

Protocol 1: Preparation of Lactosylceramide Stock Solution in Ethanol

Materials:

  • Lactosylceramide (powder)

  • 100% Ethanol (ACS grade or higher)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Pre-warm the Lactosylceramide: Allow the vial of lactosylceramide powder to come to room temperature before opening to prevent condensation.

  • Weigh the Lactosylceramide: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of lactosylceramide and transfer it to a sterile microcentrifuge tube or glass vial.

  • Add Ethanol: Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the lactosylceramide does not fully dissolve, you can briefly warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[4] Ensure the solid is completely dissolved before proceeding.

  • Storage: Aliquot the stock solution into smaller volumes in sterile glass or polypropylene (B1209903) tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C.[4] The stability of the stock solution is generally at least 4 years when stored properly.[12]

Protocol 2: Diluting Lactosylceramide into Cell Culture Media

Materials:

  • Lactosylceramide stock solution (from Protocol 1)

  • Complete cell culture medium (with or without serum)

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw the lactosylceramide stock solution at room temperature or briefly in a 37°C water bath.

  • Prepare Intermediate Dilution (Crucial Step):

    • In a sterile conical tube, add a small volume of your complete cell culture medium (e.g., 1 mL).

    • While vortexing the medium, add the required volume of the lactosylceramide stock solution to create an intermediate dilution. This rapid mixing helps prevent immediate precipitation.

  • Prepare Final Dilution:

    • Add the intermediate dilution to the final volume of your cell culture medium.

    • Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause frothing of the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (e.g., ethanol) used for the stock solution to a separate volume of cell culture medium, following the same dilution steps.

  • Application: Add the final lactosylceramide-containing media and the vehicle control media to your cells immediately. Do not store the final diluted media for extended periods.

Protocol 3: Preparation of Lactosylceramide-BSA Complex

Materials:

  • Lactosylceramide stock solution in ethanol

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Sterile water or PBS

  • Sterile glass tubes

  • Water bath at 37°C

  • Nitrogen gas stream or speed vacuum

Procedure:

  • Prepare a Thin Film of Lactosylceramide:

    • In a sterile glass tube, add the desired amount of lactosylceramide stock solution.

    • Evaporate the ethanol under a gentle stream of nitrogen gas or using a speed vacuum to form a thin lipid film on the bottom of the tube.

  • Prepare BSA Solution:

    • Prepare a sterile solution of fatty-acid-free BSA in water or PBS at the desired concentration (e.g., 4 mg/mL).[13]

  • Complexation:

    • Add the pre-warmed (37°C) BSA solution to the glass tube containing the lactosylceramide film.

    • Incubate the mixture for 30 minutes at 37°C.[13]

    • Intermittently vortex or sonicate the tube to facilitate the complete dissolution of the lipid film into the BSA solution.[13]

  • Application: The lactosylceramide-BSA complex is now ready to be diluted into your cell culture medium for your experiment.

Mandatory Visualization

Lactosylceramide Synthesis and Signaling Pathway

Lactosylceramide_Pathway Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase (GalT) Complex_GSLs Complex Glycosphingolipids LacCer->Complex_GSLs ROS Reactive Oxygen Species (ROS) LacCer->ROS Generates NFkB NF-κB LacCer->NFkB Activates STAT1 STAT-1 LacCer->STAT1 Activates TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds TNFR->LacCer Activates Synthase ROS->NFkB Activates Gene_Expression Inflammatory Gene Expression (e.g., ICAM-1, VCAM-1) NFkB->Gene_Expression Promotes STAT1->Gene_Expression Promotes

Caption: Lactosylceramide synthesis and its role in TNF-α mediated inflammatory signaling.

Experimental Workflow for Preparing Lactosylceramide for Cell-Based Assays

Lactosylceramide_Workflow Start Start: Lactosylceramide (Powder) Dissolve Dissolve in 100% Ethanol or DMSO to make concentrated stock Start->Dissolve Store Store stock at -20°C Dissolve->Store Dilution_Choice Choose Dilution Method Store->Dilution_Choice Serial_Dilution Serial Dilution into Serum-Containing Medium Dilution_Choice->Serial_Dilution Serum Present BSA_Complex Prepare Lactosylceramide-BSA Complex for Serum-Free Medium Dilution_Choice->BSA_Complex Serum-Free Final_Dilution_Serum Add to Final Volume of Culture Medium Serial_Dilution->Final_Dilution_Serum Final_Dilution_SF Add to Final Volume of Serum-Free Medium BSA_Complex->Final_Dilution_SF Add_To_Cells Add to Cells for Experiment Final_Dilution_Serum->Add_To_Cells Final_Dilution_SF->Add_To_Cells End End Add_To_Cells->End Troubleshooting_Logic Problem Problem: Lactosylceramide Precipitation in Media Check_Dilution Was serial dilution performed? Problem->Check_Dilution Perform_Serial Action: Perform serial dilution into a small volume of media first. Check_Dilution->Perform_Serial No Check_Serum Is the medium serum-free? Check_Dilution->Check_Serum Yes Resolved Issue Resolved Perform_Serial->Resolved Use_BSA Action: Use a carrier protein like fatty-acid-free BSA. Check_Serum->Use_BSA Yes Check_Concentration Is the final concentration too high? Check_Serum->Check_Concentration No Use_BSA->Resolved Lower_Concentration Action: Lower the final working concentration. Check_Concentration->Lower_Concentration Yes Check_Storage Was the diluted media stored before use? Check_Concentration->Check_Storage No Lower_Concentration->Resolved Prepare_Fresh Action: Prepare fresh media for each experiment. Check_Storage->Prepare_Fresh Yes Check_Storage->Resolved No Prepare_Fresh->Resolved

References

Technical Support Center: Optimizing Mass Spectrometry for Lactosylceramide (LacCer) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lactosylceramide (LacCer) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for Lactosylceramide analysis by LC-MS?

A1: Electrospray ionization (ESI) is the most widely used technique for LacCer analysis as it is a soft ionization method suitable for both large and small molecules.[1] ESI allows for the generation of multiply charged ions at relatively low temperatures, which helps to keep the LacCer molecule intact during ionization.[1]

Q2: Should I use positive or negative ion mode for detecting Lactosylceramide?

A2: Lactosylceramides can be detected in both positive and negative ionization modes. In positive ion mode (ESI+), LacCer readily forms protonated molecules [M+H]+ as well as adducts with sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+.[2][3] A characteristic fragment ion for many sphingolipids in positive mode is m/z 264, which corresponds to the sphingoid backbone after the loss of a water molecule, and is often used for quantification in Multiple Reaction Monitoring (MRM) assays.[2] Negative ion mode (ESI-) can also be used and may offer higher sensitivity and less background noise in some cases. The choice between positive and negative mode should be determined empirically to achieve the best sensitivity and specificity for your specific LacCer species and sample matrix.[2]

Q3: What are the common adducts I should look for in my mass spectra for Lactosylceramide?

A3: In positive ion mode ESI, common adducts for LacCer include protonated molecules [M+H]+, ammonium adducts [M+NH4]+, and sodium adducts [M+Na]+.[3][4][5] The presence of these adducts can help in the identification of the molecular ion. It is important to be aware of potential solvent adducts as well, such as with methanol (B129727) [M+CH3OH+H]+ or acetonitrile (B52724) [M+ACN+H]+, depending on your mobile phase composition.[4]

Q4: How can I differentiate between Lactosylceramide and its isomers, like Galabiosylceramide?

A4: Differentiating between isomers like Lactosylceramide (LacCer) and Galabiosylceramide (Ga2) is challenging because they have the same mass.[6][7] The most effective way to separate these isomers is through liquid chromatography prior to mass spectrometric analysis.[6][7] Normal-phase liquid chromatography has been shown to be effective in achieving baseline separation of these isomers.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of Lactosylceramide.

Issue 1: Low Signal Intensity or No Peak Detected

  • Possible Cause: Inefficient lipid extraction.

    • Solution: Lactosylceramides are amphiphilic lipids. Ensure your extraction method is appropriate. A modified Bligh & Dyer or Folch extraction is commonly used.[8] Another effective method for plasma is a single-phase extraction with 1-butanol/methanol (1:1 v/v).[9] For cellular samples, protein precipitation with a solvent like methanol can be employed.[10]

  • Possible Cause: Suboptimal ionization source parameters.

    • Solution: The efficiency of ionization is highly dependent on the source conditions. Optimize parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary, and sheath gas), and ion source temperature.[11][12] Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[13]

  • Possible Cause: Low analyte concentration.

    • Solution: The concentration of LacCer in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or increasing the injection volume.

  • Possible Cause: Ion suppression from co-eluting compounds.

    • Solution: Phospholipids and other abundant lipids in the sample can co-elute with your analyte and suppress its ionization.[14] Improve chromatographic separation by adjusting the gradient profile or using a different stationary phase. A sample cleanup step to remove interfering substances may also be necessary.

Issue 2: Poor Chromatographic Peak Shape (Broadening, Tailing, or Splitting)

  • Possible Cause: Column contamination.

    • Solution: Contaminants in the sample or on the chromatographic column can lead to poor peak shape.[13] Ensure proper sample preparation and regular column maintenance. Running blank injections between samples can help prevent carryover.

  • Possible Cause: Incompatible mobile phase.

    • Solution: Ensure your mobile phase is compatible with your column and analyte. For reversed-phase chromatography, ensure appropriate pH and organic solvent composition. For HILIC, proper column equilibration is crucial.

  • Possible Cause: Column overload.

    • Solution: Injecting too much sample can lead to peak broadening. Try diluting your sample and re-injecting.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Insufficient column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for HILIC chromatography.

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Ensure the mobile phase composition is consistent between runs. Check for solvent evaporation or degradation.

  • Possible Cause: Leaks in the LC system.

    • Solution: Check for any leaks in the LC system, from the solvent reservoirs to the mass spectrometer interface, as this can cause pressure fluctuations and affect retention times.[15]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Single-Phase Method)

This protocol is adapted from a method for the high-throughput extraction of lipids from plasma.[9]

  • Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of a 1-butanol/methanol (1:1, v/v) solution containing 5 mM ammonium formate (B1220265) and your internal standards.

  • Vortex the mixture for 10 seconds.

  • Sonicate the mixture for 1 hour.

  • Centrifuge the tube at 13,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Lactosylceramide

The following is a representative set of parameters. Optimal conditions may vary depending on the specific instrument and LacCer species being analyzed.

ParameterValue
Column HILIC silica (B1680970) column (50 x 2.1 mm, 1.8 µm particle size)[11]
Mobile Phase A Water with 0.2% formic acid and 200 mM ammonium formate[11]
Mobile Phase B Acetonitrile with 0.2% formic acid[11]
Flow Rate 0.8 mL/min[11]
Column Temperature 50°C[11]
Injection Volume 2 µL[11]
Gradient 100% B for 0.1 min, step to 90% B until 0.11 min, linear gradient to 50% B until 2.5 min, hold at 50% B until 3.5 min, and re-equilibrate from 3.51 to 4.5 min with 100% B.[11]
ParameterValue
Ion Spray Voltage 5500 V[11]
Ion Source Heater Temperature 400°C[11]
Source Gas 1 (Nebulizer Gas) 40 psi[11]
Source Gas 2 (Heater Gas) 35 psi[11]
Curtain Gas 20 psi[11]
Detection Mode Multiple Reaction Monitoring (MRM)[10][11]

The following table provides example MRM transitions for a deuterated LacCer standard. The product ion m/z 271.3 corresponds to a fragment of the deuterated ceramide backbone. The collision energy (CE) and declustering potential (DP) will need to be optimized for your specific instrument and analytes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
LacCer d7 C15:0855.6271.360[10]65[10]

Visualizations

Experimental Workflow for LacCer Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample Extraction Lipid Extraction (e.g., Butanol/Methanol) Plasma->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (HILIC) Supernatant->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM) ESI->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Workflow for Lactosylceramide analysis.
Lactosylceramide Signaling Pathway in Inflammation

G Agonists Agonists (e.g., oxLDL, Cytokines) LacCer_Synthase Lactosylceramide Synthase (GalT-V) Agonists->LacCer_Synthase activate LacCer Lactosylceramide LacCer_Synthase->LacCer generates GlcCer Glucosylceramide GlcCer->LacCer_Synthase substrate NADPH_Oxidase NADPH Oxidase (NOX-1) LacCer->NADPH_Oxidase activates cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Eicosanoids Eicosanoids & Prostaglandins cPLA2->Eicosanoids produce Inflammation Inflammation Eicosanoids->Inflammation

Lactosylceramide's role in inflammation.

References

Technical Support Center: Troubleshooting Lactosylceramide Instability in Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to obtaining reliable and reproducible experimental results. Lactosylceramide (B164483) (LacCer), a critical bioactive sphingolipid, can be susceptible to degradation during storage, potentially impacting its biological activity and leading to misleading experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to Lactosylceramide instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Lactosylceramide instability during storage?

A1: The main causes of Lactosylceramide instability are chemical degradation through oxidation and hydrolysis.

  • Oxidation: The unsaturated fatty acyl chains and the sphingosine (B13886) backbone of Lactosylceramide are susceptible to oxidation by reactive oxygen species (ROS) and photooxidation upon exposure to light.[1][2][3] This can lead to the formation of hydroxyl, keto, and hydroperoxy derivatives, as well as cleavage of the lactosyl moiety.[1][3]

  • Hydrolysis: Enzymatic or chemical hydrolysis can cleave the glycosidic bond, releasing lactose (B1674315) and ceramide, or the amide bond, yielding a fatty acid and lysolactosylceramide. Two exo-beta-galactosidases, GM1-beta-galactosidase and galactosylceramidase, are involved in the lysosomal degradation of glycosphingolipids like Lactosylceramide.

Q2: How can I visually identify degraded Lactosylceramide?

A2: While subtle chemical changes are not visible, significant degradation of solid Lactosylceramide may manifest as:

  • Discoloration: A change from a white or off-white powder to a yellowish or brownish hue can indicate oxidation.

  • Texture Change: Unsaturated lipids, if not stored properly, can absorb moisture and become gummy.

  • Incomplete Dissolution: Degraded LacCer may not fully dissolve in the recommended solvents, or the solution may appear cloudy or contain particulate matter.

Q3: My experimental results are inconsistent. Could degraded Lactosylceramide be the cause?

A3: Yes, using degraded Lactosylceramide can lead to a loss of biological activity and inconsistent results. For example, if you are studying LacCer-mediated signaling pathways, such as the activation of NADPH oxidase or cytosolic phospholipase A2, the presence of degradation products could fail to elicit the expected downstream effects or even cause off-target effects.[4][5][6]

Q4: What are the recommended storage conditions for Lactosylceramide?

A4: To ensure stability, Lactosylceramide should be stored under the following conditions:

FormTemperatureDurationContainerAtmosphere
Solid (Powder) -20°C or lower≥ 1-4 years[7][8]Tightly sealed amber glass vialUnder inert gas (argon or nitrogen)
Organic Solution -20°C or lowerUp to 1 month (aliquoted)[9]Tightly sealed amber glass vial with Teflon-lined capUnder inert gas (argon or nitrogen)

Q5: How many times can I freeze and thaw my Lactosylceramide solution?

A5: It is highly recommended to aliquot your Lactosylceramide stock solution into single-use volumes to minimize freeze-thaw cycles. While specific data on the number of freeze-thaw cycles Lactosylceramide can withstand is limited, repeated cycling can introduce moisture and promote degradation of lipids. For many biological molecules, more than three to five freeze-thaw cycles are discouraged.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected peaks in LC-MS analysis Lactosylceramide degradation (oxidation or hydrolysis).- Compare your mass spectrum to the expected m/z for LacCer and potential degradation products (e.g., Glucosylceramide, ceramide, oxidized LacCer species).- Run a fresh, unopened vial of LacCer as a positive control.- Assess the purity of your stored LacCer using the TLC protocol provided below.
Reduced or absent biological activity in cell-based assays Loss of active Lactosylceramide due to degradation.- Confirm the purity and integrity of your LacCer stock using LC-MS or TLC.- Prepare a fresh stock solution from a new vial of solid LacCer.- Review your storage and handling procedures to ensure they align with best practices.
Cloudy or precipitated solution after dissolving - Incomplete dissolution.- Degradation and formation of insoluble byproducts.- Use of improper solvent.- Gently warm the solution and vortex or sonicate briefly to aid dissolution.- If cloudiness persists, the product may be degraded. Assess purity with TLC or LC-MS.- Ensure you are using the recommended solvent (e.g., Chloroform:Methanol:Water 2:1:0.1).[7]
Retention time shift in HPLC analysis - Column degradation.- Changes in mobile phase composition.- Lactosylceramide degradation leading to altered polarity.- Run a standard of fresh Lactosylceramide to verify the expected retention time.- If the standard's retention time is also shifted, troubleshoot your HPLC system.- If only the sample's retention time is shifted and shows peak broadening or fronting, it is likely degraded.

Experimental Protocols

Protocol 1: Preparation of Lactosylceramide Stock Solution
  • Allow the vial of solid Lactosylceramide to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[9]

  • Under a stream of inert gas (argon or nitrogen), add the appropriate volume of high-purity, LC-MS grade solvent (e.g., Chloroform:Methanol 2:1) to the vial to achieve the desired stock concentration.

  • Seal the vial tightly with a Teflon-lined cap and vortex gently until the solid is completely dissolved. Brief sonication in a bath sonicator can be used to aid dissolution if necessary.

  • Dispense the stock solution into single-use aliquots in amber glass vials with Teflon-lined caps.

  • Flush the headspace of each vial with inert gas before sealing.

  • Store the aliquots at -20°C or below.

Protocol 2: Quality Control of Lactosylceramide by Thin-Layer Chromatography (TLC)

This protocol allows for a quick assessment of Lactosylceramide purity and the detection of major degradation products.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization Reagent: α-naphthol-sulfuric acid reagent (for glycolipids) or phosphomolybdic acid spray.

  • Lactosylceramide sample and a fresh standard.

Procedure:

  • Prepare the developing chamber by adding the mobile phase and allowing it to saturate for at least 30 minutes.

  • Using a capillary tube, spot a small amount of your Lactosylceramide sample and the fresh standard onto the TLC plate, about 1 cm from the bottom.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber and allow the solvent front to migrate to about 1 cm from the top of the plate.

  • Remove the plate and mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Spray the plate with the visualization reagent and heat gently on a hot plate or in an oven until spots appear.

  • Interpretation: A pure Lactosylceramide sample should show a single spot. The presence of additional spots, particularly those with different Rf values, indicates the presence of impurities or degradation products.

Visualizations

Lactosylceramide_Degradation Potential Degradation Pathways of Lactosylceramide LacCer Lactosylceramide Oxidation Oxidation (Light, ROS) LacCer->Oxidation Hydrolysis Hydrolysis (Enzymatic/Chemical) LacCer->Hydrolysis Oxidized_LacCer Oxidized Lactosylceramide (Keto, Hydroxyl, Hydroperoxy derivatives) Oxidation->Oxidized_LacCer Cleaved_Lactose Cleavage of Lactose Moiety Oxidation->Cleaved_Lactose Ceramide Ceramide Hydrolysis->Ceramide Lyso_LacCer Lyso-Lactosylceramide Hydrolysis->Lyso_LacCer GlcCer Glucosylceramide Cleaved_Lactose->GlcCer Fatty_Acid Fatty Acid Ceramide->Fatty_Acid Lyso_LacCer->Fatty_Acid

Caption: Lactosylceramide Degradation Pathways.

Storage_Workflow Recommended Storage and Handling Workflow Receive Receive Solid LacCer Equilibrate Equilibrate to Room Temp (≥60 min) Receive->Equilibrate Prepare_Stock Prepare Stock Solution (Inert Gas, High-Purity Solvent) Equilibrate->Prepare_Stock Aliquot Aliquot into Single-Use Vials (Amber Glass, Teflon Cap) Prepare_Stock->Aliquot Flush_Inert Flush Headspace with Inert Gas Aliquot->Flush_Inert Store Store at ≤ -20°C Flush_Inert->Store Thaw Thaw Aliquot Store->Thaw Use Use in Experiment Thaw->Use

Caption: Lactosylceramide Storage Workflow.

Signaling_Pathway Lactosylceramide-Mediated Signaling cluster_stimuli External Stimuli cluster_pathways Downstream Pathways PDGF PDGF LacCer_Synthase Lactosylceramide Synthase PDGF->LacCer_Synthase oxLDL ox-LDL oxLDL->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS ROS (Oxidative Stress) NADPH_Oxidase->ROS Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Cell_Proliferation Cell Proliferation ROS->Cell_Proliferation Cell_Migration Cell Migration ROS->Cell_Migration Inflammation Inflammation Arachidonic_Acid->Inflammation Inflammation->Cell_Migration

Caption: Lactosylceramide Signaling Pathways.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Bovine Buttermilk Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction, purification, and analysis of Lactosylceramide (LacCer) from bovine buttermilk. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and reliability of your experimental results.

I. Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with bovine buttermilk Lactosylceramide.

Issue 1: High Batch-to-Batch Variability in LacCer Yield

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Inconsistent Buttermilk Source Material Source buttermilk powder from a single, reputable supplier with standardized processing conditions. Request information on the cream processing, churning, and drying methods used, as these can impact the composition of the milk fat globule membrane (MFGM), the source of LacCer.[1][2][3][4]
Variations in Lipid Extraction Efficiency Strictly adhere to a standardized lipid extraction protocol. The Folch and Mojonnier methods are commonly used for buttermilk.[5][6] Ensure consistent solvent-to-sample ratios, extraction times, and temperatures across all batches.
Incomplete Separation of LacCer from Other Lipids Optimize your chromatographic separation method. Use a high-quality silica (B1680970) gel for column chromatography and a well-defined solvent gradient. Consider using High-Performance Liquid Chromatography (HPLC) for more precise purification.
Degradation of LacCer during Processing Avoid excessive heat and exposure to strong acids or bases during extraction and purification. Store purified LacCer at -20°C or lower to prevent degradation.[7]

Issue 2: Poor Purity of the Final LacCer Product

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Co-extraction of Other Polar Lipids Employ a multi-step purification process. After initial lipid extraction, use solid-phase extraction (SPE) with silica cartridges to separate neutral lipids from polar lipids. Follow this with column chromatography or HPLC for final purification.
Contamination with Proteins Ensure complete protein precipitation during the initial extraction steps. The use of a chloroform (B151607)/methanol (B129727)/water solvent system helps to effectively partition proteins into the aqueous phase.
Presence of Non-lipid Contaminants Use high-purity solvents and reagents for all extraction and purification steps. Ensure all glassware is thoroughly cleaned to prevent contamination.

Issue 3: Inconsistent Results in Cellular Assays

  • Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Variability in the Fatty Acid Composition of LacCer Characterize the fatty acid profile of each batch of purified LacCer using mass spectrometry. Different fatty acid chains can influence the biological activity of LacCer.[8]
Presence of Endotoxins Test each batch of purified LacCer for endotoxin (B1171834) contamination, especially if it will be used in cell-based assays with immune cells. Use an endotoxin removal kit if necessary.
Inconsistent Formulation of LacCer for Cell Treatment Prepare a stock solution of LacCer in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and use a consistent final concentration and vehicle control in all experiments.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in bovine buttermilk Lactosylceramide?

A1: The primary sources of variability stem from the raw buttermilk material and the subsequent processing and extraction procedures. Factors influencing the raw material include the breed of cow, their diet, stage of lactation, and seasonal changes. Processing factors such as cream pasteurization temperature, pH adjustments during cream separation, and the intensity of churning can alter the composition and integrity of the milk fat globule membrane (MFGM), which is the primary source of LacCer in buttermilk.[1][2][3][4] Inconsistent extraction and purification protocols can also introduce significant variability.

Q2: Which extraction method is best for isolating Lactosylceramide from buttermilk powder?

A2: Both the Folch and modified Mojonnier methods are effective for total lipid extraction from buttermilk powder.[5] The Folch method, which uses a chloroform:methanol mixture, is a cold extraction technique that is generally preferred to minimize the degradation of heat-labile lipids.[5] The Mojonnier method, an ether-based extraction, is also widely used.[5] Regardless of the method chosen, it is crucial to standardize the protocol and use it consistently for all batches to minimize variability.

Q3: How can I accurately quantify the amount of Lactosylceramide in my purified samples?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the most accurate and sensitive method for quantifying LacCer.[9][10][11][12] This technique allows for the separation of LacCer from other lipids and provides information on the different fatty acid species present. It is important to use an appropriate internal standard for accurate quantification.

Q4: What are the critical quality control parameters I should monitor for each batch of purified Lactosylceramide?

A4: For each batch, you should assess the following:

  • Purity: Determined by HPLC or Thin Layer Chromatography (TLC).

  • Identity and Integrity: Confirmed by mass spectrometry to verify the molecular weight and fragmentation pattern of LacCer.

  • Fatty Acid Composition: Characterized by MS/MS to understand the distribution of different fatty acid chains.

  • Endotoxin Levels: Especially for batches intended for use in cell culture experiments.

Q5: How does the processing of cream into butter affect the Lactosylceramide content of the resulting buttermilk?

A5: The churning process, which disrupts the MFGM to release butterfat, enriches the buttermilk with MFGM fragments.[1][2] Therefore, buttermilk is a concentrated source of MFGM lipids, including LacCer, compared to milk. However, the intensity and temperature of churning, as well as any washing steps of the butter granules, can influence how much of the MFGM material is retained in the buttermilk, contributing to batch-to-batch differences.[4][13]

III. Data Presentation

The following table summarizes representative quantitative data on the concentration of Lactosylceramide in bovine milk from different batches, illustrating typical variability.

Sample BatchLactosylceramide (µg/mL)Reference
Bovine Milk - Batch 114.3[9]
Bovine Milk - Batch 216.2[9]
Bovine Milk - Batch 315.5[9]

Note: These values are for whole milk and concentrations in buttermilk are expected to be higher due to the enrichment of MFGM fragments.

IV. Experimental Protocols

Protocol 1: Extraction and Purification of Lactosylceramide from Bovine Buttermilk Powder

This protocol is a synthesized approach based on established lipid extraction and purification techniques.

1. Total Lipid Extraction (Folch Method) [5]

  • Weigh 10g of buttermilk powder and reconstitute in 90mL of distilled water.

  • Add 200mL of methanol and homogenize for 2 minutes.

  • Add 400mL of chloroform and homogenize for another 2 minutes.

  • Agitate the mixture at room temperature for 30 minutes.

  • Add 100mL of 0.9% NaCl solution and mix thoroughly.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Solid-Phase Extraction (SPE) for Polar Lipid Enrichment

  • Condition a silica SPE cartridge with hexane (B92381).

  • Dissolve the total lipid extract in a small volume of chloroform.

  • Load the extract onto the SPE cartridge.

  • Wash the cartridge with hexane to elute neutral lipids.

  • Elute the polar lipids, including LacCer, with a mixture of chloroform and methanol (e.g., 9:1 v/v).

  • Collect the polar lipid fraction and evaporate the solvent.

3. Column Chromatography for LacCer Purification

  • Prepare a silica gel 60 column packed in chloroform.

  • Dissolve the polar lipid fraction in a minimal amount of chloroform.

  • Load the sample onto the column.

  • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

  • Collect fractions and analyze by TLC to identify those containing LacCer.

  • Pool the LacCer-containing fractions and evaporate the solvent.

4. Quantification by LC-MS/MS

  • Dissolve the purified LacCer in an appropriate solvent for LC-MS analysis.

  • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

  • Use a suitable column (e.g., C18) and a mobile phase gradient to separate the different LacCer species.

  • Monitor for the characteristic precursor and product ions of LacCer in the mass spectrometer.

  • Quantify the amount of LacCer by comparing the peak area to that of a known concentration of a LacCer standard.

V. Mandatory Visualizations

Diagram 1: Experimental Workflow for LacCer Isolation and Analysis

G cluster_0 Buttermilk Processing cluster_1 Extraction & Purification cluster_2 Analysis Buttermilk Powder Buttermilk Powder Total Lipid Extraction Total Lipid Extraction Buttermilk Powder->Total Lipid Extraction Folch Method Solid-Phase Extraction Solid-Phase Extraction Total Lipid Extraction->Solid-Phase Extraction Enrich Polar Lipids Column Chromatography Column Chromatography Solid-Phase Extraction->Column Chromatography Isolate LacCer LC-MS/MS Analysis LC-MS/MS Analysis Column Chromatography->LC-MS/MS Analysis Quantify & Characterize Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: Workflow for isolating and analyzing bovine buttermilk Lactosylceramide.

Diagram 2: Lactosylceramide-Mediated Signaling in Immune Cells

G cluster_cytosol Cytosol LacCer Lactosylceramide Gai Gαi Protein LacCer->Gai Superoxide Superoxide Generation LacCer->Superoxide activates Phagocytosis Phagocytosis LacCer->Phagocytosis mediates Chemotaxis Chemotaxis LacCer->Chemotaxis mediates Lyn Lyn Kinase Lyn->LacCer

Caption: Lactosylceramide signaling microdomain in immune cells.[8]

Diagram 3: Logical Flow for Troubleshooting High Batch-to-Batch Variability

G Start High Batch-to-Batch Variability Observed CheckSource Review Buttermilk Source Consistency Start->CheckSource CheckProtocol Audit Extraction Protocol Adherence CheckSource->CheckProtocol Consistent StandardizeSource Standardize Buttermilk Supplier CheckSource->StandardizeSource Inconsistent CheckPurification Evaluate Purification Efficiency CheckProtocol->CheckPurification Consistent StandardizeProtocol Implement Strict SOPs CheckProtocol->StandardizeProtocol Inconsistent OptimizePurification Optimize Chromatography CheckPurification->OptimizePurification Inefficient End Variability Minimized CheckPurification->End Efficient StandardizeSource->CheckProtocol StandardizeProtocol->CheckPurification OptimizePurification->End

Caption: Troubleshooting logic for addressing high batch-to-batch variability.

References

Technical Support Center: Refining HPLC Separation of Lactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of lactosylceramide (B164483) from other lipids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC separation of lactosylceramide.

Question: Why is my lactosylceramide peak showing significant tailing in reverse-phase HPLC?

Answer:

Peak tailing for lactosylceramide in reverse-phase HPLC can be caused by several factors. A common reason is the interaction of the polar head group of lactosylceramide with active sites on the silica-based stationary phase, such as residual silanols. Here is a step-by-step guide to troubleshoot this issue:

  • Mobile Phase Modification:

    • Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol (B1196071) groups, reducing peak tailing.

    • Add an ion-pairing agent: If pH adjustment is not effective, consider adding a modifier like triethylamine (B128534) (TEA) to the mobile phase. TEA can mask the active silanol sites.

  • Column Choice and Care:

    • End-capped Columns: Ensure you are using a high-quality, well-end-capped C18 or C8 column.

    • Column Contamination: Accumulation of matrix components on the column can lead to peak tailing.[1] A guard column can help protect the analytical column.[1] If you suspect contamination, wash the column with a strong solvent.

  • Sample Solvent:

    • Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase composition. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

Question: I am observing co-elution of lactosylceramide with other neutral lipids or phospholipids (B1166683). How can I improve the resolution?

Answer:

Co-elution is a common challenge in lipidomics. To improve the separation of lactosylceramide from other lipids, consider the following strategies:

  • Switch to Normal-Phase or HILIC HPLC: Normal-phase chromatography and Hydrophilic Interaction Liquid Chromatography (HILILC) are often better suited for separating glycosphingolipids based on the polarity of their head groups.[2][3] This can effectively separate lactosylceramide from less polar neutral lipids and from phospholipids with different head groups.[4]

  • Optimize the Mobile Phase Gradient:

    • Reverse-Phase: A shallower gradient of the organic solvent can improve the separation of closely eluting species.

    • Normal-Phase/HILIC: A carefully optimized gradient of the aqueous component is crucial for resolving different glycosphingolipid classes.

  • Column Selection:

    • Normal-Phase: A silica (B1680970) or diol-bonded column can provide good selectivity for neutral glycosphingolipids.

    • HILIC: Amide or bare silica HILIC columns are effective for separating polar lipids.

Question: My lactosylceramide peak is broad, and the sensitivity is low. What are the possible causes and solutions?

Answer:

Broad peaks and low sensitivity can stem from several issues in your HPLC system or method.

  • System and Connection Issues:

    • Extra-column band broadening: Check all tubing and connections between the injector, column, and detector. Ensure they are as short as possible and have a narrow internal diameter.

    • Leaks: Inspect the system for any leaks, as they can cause pressure fluctuations and peak broadening.

  • Method Parameters:

    • Flow Rate: An excessively high flow rate can lead to broader peaks. Try reducing the flow rate.

    • Injection Volume: Overloading the column with a large injection volume can cause peak broadening and fronting. Reduce the injection volume or dilute the sample.

  • Detector Settings (for ELSD):

    • Nebulizer and Evaporator Temperature: Optimize the nebulizer and evaporator temperatures for your specific mobile phase. Incorrect temperatures can lead to poor sensitivity.

    • Gas Flow Rate: The nebulizing gas flow rate is a critical parameter that affects droplet size and, consequently, sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating lactosylceramide from its isomers, like galabiosylceramide?

A1: For the separation of isomers like lactosylceramide and galabiosylceramide, normal-phase HPLC or HILIC is highly recommended.[2][5] These techniques separate molecules based on the polarity of their head groups, and the subtle differences in the sugar moieties of these isomers can be resolved. A normal-phase ultraperformance liquid chromatography (UPLC) method has been successfully developed for the baseline separation of these isomers.[2][5]

Q2: Can I use UV detection for lactosylceramide?

A2: Lactosylceramide does not have a strong UV chromophore, making direct UV detection challenging and insensitive.[6] To use a UV detector, a derivatization step is required to attach a UV-absorbing tag to the molecule.[2] However, other detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are more commonly used for the analysis of underivatized lactosylceramide and other neutral lipids.[6][7]

Q3: How should I prepare my tissue or cell samples for lactosylceramide analysis by HPLC?

A3: A general workflow for extracting lipids, including lactosylceramide, from biological samples involves:

  • Homogenization: Homogenize the tissue or cell pellet in a suitable solvent, often with sonication.

  • Lipid Extraction: A common method is the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol (B129727)/water mixture to partition lipids into an organic phase.

  • Drying and Reconstitution: The organic phase containing the lipids is dried down under a stream of nitrogen and then reconstituted in a solvent compatible with your HPLC mobile phase.

Q4: What are typical mobile phases used for normal-phase HPLC separation of lactosylceramide?

A4: For normal-phase HPLC, a non-polar mobile phase with a small amount of a polar solvent is used. A common mobile phase for separating neutral glycosphingolipids is a gradient of chloroform/methanol/water or hexane/isopropanol/water .

Quantitative Data Summary

The following table summarizes quantitative data for lactosylceramide found in biological samples from the literature. This data can be used as a reference for expected concentration ranges.

Sample TypeAnalyteConcentration RangeHPLC MethodDetectorReference
Human UrineLactosylceramideFemales: Higher levels than malesUPLCMS/MS[8]
Human PlasmaGlucosylceramide6.3 (1.9) µmol/L (Mean (SD))Reverse-Phase C18Fluorescence[9]
Human MilkLactosylceramide1.3–3.0 µg/mLHILICMS[10]
Bovine MilkLactosylceramide14.3–16.2 µg/mLHILICMS[10]

Experimental Protocols

Protocol 1: Normal-Phase UPLC-MS/MS for Lactosylceramide and Isomer Separation

This protocol is adapted from a method for the baseline separation of lactosylceramide from galabiosylceramide in urine.[2][5]

1. Sample Preparation (Urine): a. Thaw frozen urine samples at room temperature. b. Centrifuge at 1,500 x g for 10 minutes to pellet any sediment. c. Use the supernatant for analysis.

2. UPLC Conditions:

  • Column: A normal-phase column suitable for glycosphingolipid separation.
  • Mobile Phase A: Acetonitrile/Methanol/Acetic Acid (97:2:1, v/v/v) with 5 mM ammonium (B1175870) acetate.[1]
  • Mobile Phase B: Water with 5 mM ammonium acetate.
  • Gradient: A gradient optimized for the separation of the isomers.
  • Flow Rate: As recommended for the UPLC column.
  • Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

3. MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of lactosylceramide and its internal standard.

Protocol 2: Reverse-Phase HPLC with Fluorescence Detection for Glycosphingolipids (Post-Derivatization)

This protocol is a general approach for the quantification of total glycosphingolipids after hydrolysis and derivatization.[9]

1. Sample Preparation and Derivatization: a. Extract lipids from the sample (e.g., plasma) using a suitable method. b. Deacylate the glycosphingolipids by hydrolysis to liberate the lysoglycosphingolipids. c. Derivatize the free amino group of the lysoglycosphingolipids with a fluorescent tag such as o-phthaldialdehyde (OPA).[9]

2. HPLC Conditions:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A mixture of methanol and water (e.g., 88:12, v/v).[9]
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent tag (e.g., λex 340 nm and λem 435 nm for OPA).[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization start->homogenization extraction Lipid Extraction (e.g., Bligh-Dyer) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution injection Inject Sample onto HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (MS, ELSD, Fluorescence) separation->detection peak_integration Peak Integration & Quantification detection->peak_integration reporting Reporting Results peak_integration->reporting

Caption: General experimental workflow for HPLC analysis of lactosylceramide.

troubleshooting_workflow action_node action_node start Poor Peak Shape or Resolution? is_peak_tailing Peak Tailing? start->is_peak_tailing yes_tailing yes_tailing is_peak_tailing->yes_tailing Yes no_tailing no_tailing is_peak_tailing->no_tailing No action_check_ph Adjust Mobile Phase pH / Add Modifier yes_tailing->action_check_ph is_coelution Co-elution? no_tailing->is_coelution action_check_column Check for Column Contamination / Use Guard Column action_check_ph->action_check_column end Problem Resolved action_check_column->end yes_coelution yes_coelution is_coelution->yes_coelution Yes no_coelution no_coelution is_coelution->no_coelution No action_switch_mode Switch to Normal-Phase or HILIC yes_coelution->action_switch_mode is_broad_peak is_broad_peak no_coelution->is_broad_peak Broad Peaks? action_optimize_gradient Optimize Mobile Phase Gradient action_switch_mode->action_optimize_gradient action_optimize_gradient->end yes_broad_peak yes_broad_peak is_broad_peak->yes_broad_peak Yes is_broad_peak->end No action_check_connections Check System for Leaks & Extra-column Volume yes_broad_peak->action_check_connections action_optimize_flow Optimize Flow Rate & Injection Volume action_check_connections->action_optimize_flow action_optimize_flow->end

Caption: Troubleshooting workflow for common HPLC issues with lactosylceramide.

References

Technical Support Center: Addressing Matrix Effects in Lactosylceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of lactosylceramide (B164483) (LacCer) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect lactosylceramide quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of the ionization efficiency of an analyte, such as lactosylceramide, by co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In biological samples like plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1][3]

Q2: My lactosylceramide signal is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A2: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Immediate troubleshooting steps include:

  • Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components. This is effective as long as the lactosylceramide concentration remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modifying the chromatographic method to better separate lactosylceramide from interfering components, particularly phospholipids, can significantly reduce matrix effects.[2][3] This may involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of chromatography column.[2][3]

Q3: How can I definitively determine if my lactosylceramide analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of lactosylceramide in a neat (clean) solvent to the response of lactosylceramide spiked into a blank matrix sample after the extraction process.[2] The percentage difference in the signal indicates the extent of the matrix effect.[2]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[4][5] A constant flow of a lactosylceramide standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the constant baseline signal of the infused lactosylceramide indicates ion suppression or enhancement, respectively, at that retention time.[4][5]

Q4: What are the most effective sample preparation techniques to reduce phospholipid-induced matrix effects for lactosylceramide?

A4: The choice of sample preparation is crucial for minimizing matrix effects. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[1] More effective techniques include:

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the lipids into an immiscible organic solvent.[6]

  • Solid-Phase Extraction (SPE): SPE offers good removal of salts and phospholipids and can be tailored to selectively isolate lipids like lactosylceramide.[7][8]

  • Phospholipid Removal Plates/Cartridges: These are specifically designed to selectively remove phospholipids and can be used after an initial protein precipitation step for a much cleaner sample.[3]

Q5: How do I choose and use an internal standard to compensate for matrix effects in lactosylceramide quantification?

A5: The use of an appropriate internal standard (IS) is critical for accurate quantification as it can compensate for variability during sample preparation and for matrix effects.[9] The ideal internal standard should be a stable isotope-labeled (SIL) version of lactosylceramide (e.g., with ¹³C or ²H). A SIL IS will co-elute with the endogenous lactosylceramide and experience similar ionization suppression or enhancement, thus allowing for a reliable ratio-based quantification. If a SIL IS for the specific lactosylceramide species is not available, an odd-chain lactosylceramide can be a suitable alternative as it is not naturally present in most biological samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueEffectiveness in Phospholipid RemovalAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) LowHighHighOften insufficient for removing phospholipids, leading to significant matrix effects.[1]
Liquid-Liquid Extraction (LLE) Medium to HighVariableMediumCan provide cleaner extracts than PPT, but optimization is required to ensure good recovery of lactosylceramide.[6]
Solid-Phase Extraction (SPE) HighMedium to HighMediumGood removal of salts and phospholipids. Requires method development to optimize the sorbent, wash, and elution steps.[7][8]
Phospholipid Removal Plates Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of the matrix effect.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • Lactosylceramide (LacCer) standard solution

  • Solvents for extraction and reconstitution

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the LacCer standard into the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process the blank biological matrix through your entire sample preparation workflow (e.g., LLE or SPE). Spike the LacCer standard into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the LacCer standard into the blank biological matrix before the sample preparation workflow. Process this spiked matrix through the entire workflow.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Detailed Solid-Phase Extraction (SPE) for Lactosylceramide from Plasma

This protocol provides a general framework for SPE-based cleanup. The specific SPE cartridge and solvents should be optimized for your particular lactosylceramide species of interest.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode sorbent)

  • Plasma sample

  • Internal standard solution (e.g., stable isotope-labeled LacCer)

  • Methanol (B129727) (for protein precipitation and conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., a mixture of water and a less polar solvent to remove interferences)

  • Elution solvent (e.g., a more non-polar solvent to elute lactosylceramide)

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Precipitate proteins by adding 300 µL of cold methanol, vortex, and centrifuge.

  • SPE Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass 1 mL of the elution solvent through the cartridge to collect the lactosylceramide.

  • Dry-down and Reconstitution: Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike Internal Standard Sample->IS_Spike Extraction Extraction (LLE or SPE) IS_Spike->Extraction Cleanup Phospholipid Removal Extraction->Cleanup Drydown Dry-down & Reconstitution Cleanup->Drydown LC LC Separation Drydown->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

A typical experimental workflow for lactosylceramide quantification.

troubleshooting_flowchart start Low & Inconsistent LacCer Signal check_me Suspect Matrix Effects? start->check_me assess_me Assess Matrix Effects (Post-Extraction Spike or Post-Column Infusion) check_me->assess_me Yes no_me Investigate Other Issues (e.g., Instrument Performance) check_me->no_me No me_present Matrix Effects Confirmed? assess_me->me_present optimize_sample_prep Optimize Sample Prep (LLE, SPE, Phospholipid Removal) me_present->optimize_sample_prep Yes me_present->no_me No optimize_lc Optimize Chromatography optimize_sample_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Accurate Quantification revalidate->end

A troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: Overcoming Low Yield in Lactosylceramide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields during lactosylceramide (B164483) (LacCer) extraction.

Troubleshooting Guide

This guide addresses common issues encountered during Lactosylceramide extraction in a question-and-answer format.

Q1: My final Lactosylceramide yield is significantly lower than expected. What are the potential causes?

A1: Low recovery of Lactosylceramide can stem from several factors throughout the extraction and purification process. Key areas to investigate include:

  • Incomplete Cell Lysis: If the initial cell or tissue disruption is insufficient, a significant portion of the LacCer will remain trapped within intact cells, leading to poor extraction efficiency.

  • Incorrect Solvent Ratios: The polarity of the solvent system is critical for selectively extracting glycosphingolipids like LacCer while leaving other lipids and contaminants behind. Using incorrect ratios of chloroform (B151607), methanol (B129727), and water can result in the loss of LacCer into the wrong phase or incomplete extraction.[1]

  • Sample Overload: Exceeding the recommended sample amount for the volume of extraction solvent can lead to inefficient extraction and lower yields.

  • Degradation of Lactosylceramide: LacCer can be degraded by endogenous enzymes if samples are not handled properly. It is crucial to work quickly and at low temperatures to minimize enzymatic activity.

  • Loss During Phase Separation: In liquid-liquid extraction, incomplete separation of the aqueous and organic phases can lead to the loss of LacCer. It is important to allow for complete phase separation and to carefully collect the correct layer.

  • Issues with Solid-Phase Extraction (SPE): If using SPE for purification, problems such as column clogging, improper conditioning, or using an inappropriate elution solvent can result in the loss of your target molecule.

Q2: I am seeing a lot of contaminants in my final extract. How can I improve the purity of my Lactosylceramide?

A2: Contamination is a common issue that can affect downstream applications. To improve the purity of your LacCer extract, consider the following:

  • Optimize the Extraction Solvent System: Ensure you are using the correct ratios of chloroform, methanol, and water for your specific sample type to minimize the co-extraction of unwanted lipids.[1]

  • Incorporate a Saponification Step: To remove glycerolipids, which are common contaminants, a mild alkaline hydrolysis (saponification) step can be performed.[2]

  • Refine Your Solid-Phase Extraction (SPE) Protocol:

    • Column Choice: Use an appropriate SPE cartridge, such as silica-based or reversed-phase C18, depending on your purification strategy.

    • Washing Steps: Increase the volume or stringency of your wash steps to remove non-specifically bound contaminants.

    • Elution Profile: Optimize the elution solvent to selectively elute LacCer while leaving more strongly bound impurities on the column.

  • Consider an Additional Chromatographic Step: For very high purity requirements, a secondary purification step using techniques like High-Performance Liquid Chromatography (HPLC) may be necessary.[3]

Q3: The recovery of Lactosylceramide from my solid-phase extraction (SPE) column is poor. What could be the problem?

A3: Low recovery from SPE can be frustrating. Here are some common causes and solutions:

  • Improper Column Conditioning: Failure to properly equilibrate the SPE column with the appropriate solvents before loading your sample can lead to poor binding of LacCer.

  • Sample Overload: Loading too much sample onto the SPE column can exceed its binding capacity, causing LacCer to pass through without being retained.

  • Incorrect Elution Solvent: The elution solvent may not be strong enough to displace the bound LacCer from the column. You may need to increase the polarity or strength of your elution solvent.

  • Flow Rate: A flow rate that is too fast during sample loading, washing, or elution can prevent efficient binding or complete elution. Try reducing the flow rate to allow for proper interaction with the stationary phase.

  • Column Drying: Allowing the column to dry out between steps can negatively impact recovery. Ensure the sorbent bed remains wetted throughout the process.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for Lactosylceramide extraction?

A1: The expected yield of Lactosylceramide can vary significantly depending on the starting material (cell type, tissue, etc.), its physiological state, and the extraction method used. While a definitive universal yield is difficult to state, the following table provides a general guideline for expected yields from common starting materials.

Starting MaterialTypical Starting AmountExpected Lactosylceramide Yield (per starting amount)
Cultured Mammalian Cells (e.g., HeLa, CHO)1 x 107 cells0.5 - 5 µg
Animal Tissue (e.g., Brain, Liver)1 gram (wet weight)10 - 100 µg
Plasma/Serum1 mL0.1 - 2 µg

Note: These values are estimates and can be influenced by factors such as cell line, tissue type, and experimental conditions. It is recommended to perform a small-scale pilot extraction to determine the expected yield for your specific sample.

Q2: What is the best method for quantifying Lactosylceramide after extraction?

A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most common and accurate method for quantifying Lactosylceramide.[3][4] This technique allows for the separation of different lipid species and their sensitive detection and quantification. Other methods like High-Performance Thin-Layer Chromatography (HPTLC) followed by densitometry can also be used for semi-quantitative analysis.

Q3: How should I store my samples to prevent Lactosylceramide degradation?

A3: To prevent degradation, it is crucial to store samples properly. Tissues and cell pellets should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Extracted lipid samples should be stored in a chloroform/methanol solution at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Lactosylceramide Extraction from Cultured Mammalian Cells

This protocol is adapted from established methods for glycosphingolipid extraction.[5][6]

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), ice-cold

  • Chloroform (CHCl₃)

  • Deionized water

  • Centrifuge

  • Sonicator

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash cells twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a centrifuge tube.

    • Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction:

    • Resuspend the cell pellet (from ~1 x 10⁷ cells) in 200 µL of ice-cold water and sonicate for 2 minutes on ice.

    • Add 1.2 mL of ice-cold MeOH and vortex thoroughly.

    • Add 0.6 mL of CHCl₃ and vortex again.

    • Incubate the mixture for 15 minutes at room temperature with occasional vortexing.

  • Phase Separation:

    • Add an additional 0.6 mL of CHCl₃ and 0.6 mL of deionized water to the mixture.

    • Vortex thoroughly and centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lipid-Containing Phase:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Storage:

    • Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v) for storage at -20°C or -80°C.

Protocol 2: Purification of Lactosylceramide using Solid-Phase Extraction (SPE)

Materials:

  • Dried lipid extract from Protocol 1

  • Silica-based SPE cartridge (e.g., 100 mg)

  • Chloroform (CHCl₃)

  • Acetone

  • Methanol (MeOH)

Procedure:

  • Column Conditioning:

    • Wash the silica (B1680970) SPE cartridge with 3 mL of methanol.

    • Equilibrate the column with 3 mL of chloroform. Do not let the column run dry.

  • Sample Loading:

    • Resuspend the dried lipid extract in a minimal volume of chloroform (e.g., 200 µL).

    • Load the sample onto the equilibrated SPE column.

  • Washing:

    • Wash the column with 3 mL of chloroform to elute neutral lipids like cholesterol and triglycerides.

    • Wash the column with 3 mL of acetone/methanol (9:1, v/v) to elute more polar lipids like free fatty acids and some phospholipids.

  • Elution of Lactosylceramide:

    • Elute the Lactosylceramide fraction with 3 mL of methanol.

  • Drying and Storage:

    • Evaporate the methanol from the eluted fraction under a stream of nitrogen or in a vacuum concentrator.

    • Resuspend the purified LacCer in a suitable solvent for downstream analysis and store at -20°C or -80°C.

Visualizations

lactosylceramide_extraction_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis start Cultured Cells/ Tissue Sample homogenization Homogenization/ Cell Lysis start->homogenization add_solvents Add CHCl3:MeOH:H2O homogenization->add_solvents phase_separation Phase Separation add_solvents->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic dry_extract Dry Extract collect_organic->dry_extract spe Solid-Phase Extraction dry_extract->spe elute_laccer Elute Lactosylceramide spe->elute_laccer analysis LC-MS Analysis elute_laccer->analysis lactosylceramide_signaling_pathway cluster_stimuli External Stimuli cluster_synthesis LacCer Synthesis cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes oxLDL ox-LDL LacCer_Synthase Lactosylceramide Synthase oxLDL->LacCer_Synthase PDGF PDGF PDGF->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer UDP-Galactose GlcCer Glucosylceramide GlcCer->LacCer_Synthase NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 Activation LacCer->cPLA2 ROS ROS Production NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid Release cPLA2->Arachidonic_Acid Inflammation Inflammation Arachidonic_Acid->Inflammation

References

Technical Support Center: Protocol Refinement for Consistent Lactosylceramide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Lactosylceramide (B164483) (LacCer).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Lactosylceramide.

Issue Potential Cause Recommended Solution
Low or no observable bioactivity of LacCer 1. Suboptimal LacCer concentration: The concentration may be too low for the specific cell type or assay. 2. Short incubation time: The duration of exposure to LacCer may be insufficient to elicit a response. 3. Improperly dissolved LacCer: LacCer may not be fully solubilized, leading to inaccurate concentrations. 4. Cell health and viability: The cells used in the assay may not be healthy or viable.[1]1. Perform a dose-response experiment with a wider range of LacCer concentrations. 2. Conduct a time-course experiment to determine the optimal incubation period. 3. Verify the proper preparation of the LacCer stock and working solutions. Ensure the final solvent concentration is not cytotoxic (typically ≤ 0.1%). 4. Ensure cells are healthy, in the exponential growth phase, and not over-confluent.[1][2]
High background signal or non-specific effects 1. Solvent toxicity: The solvent used to dissolve LacCer (e.g., DMSO, ethanol) may be causing cellular stress or toxicity. 2. Contamination: Cell cultures or reagents may be contaminated.[1] 3. Inappropriate controls: Lack of proper negative and positive controls.1. Include a vehicle control for each LacCer concentration, containing the same amount of solvent.[3] 2. Practice good aseptic technique and regularly check for contamination.[1] 3. Always include untreated cells as a negative control and, if possible, a known positive control for the expected biological effect.
Inconsistent results between experiments 1. Variability in cell seeding density: Inconsistent cell numbers can lead to variable results.[1] 2. Inconsistent culture conditions: Fluctuations in temperature, CO2 levels, or media composition can affect cell behavior.[1] 3. Lot-to-lot variability of reagents: Different batches of LacCer, media, or supplements may have slight variations.1. Optimize and standardize the cell seeding density for each experiment.[1] 2. Maintain consistent incubator conditions and use fresh, consistent lots of media and supplements.[1] 3. Record lot numbers of all reagents used and, if possible, test new lots before use in critical experiments.
Difficulty in measuring LacCer synthase activity 1. Low enzyme expression: The biological sample may have low levels of LacCer synthase. 2. Suboptimal assay conditions: Incorrect concentrations of substrates (GlcCer, UDP-Gal) or cofactors (Mn2+) can limit the reaction.[4] 3. Method sensitivity: The chosen assay method (e.g., radiochemical) may not be sensitive enough for the sample.[5]1. Consider using a subcellular fraction enriched for the enzyme, such as a Golgi membrane fraction.[4] 2. Optimize the concentrations of UDP-Galactose and Glucosylceramide, as well as Mn2+.[4] 3. For samples with low activity, a more sensitive method like LC-MS/MS with a deuterated substrate may be necessary.[4][5]

Frequently Asked Questions (FAQs)

1. What is Lactosylceramide and what is its role in cellular signaling?

Lactosylceramide (LacCer), also known as CD17, is a glycosphingolipid that acts as a precursor for the synthesis of more complex glycosphingolipids.[6][7] It is also a bioactive lipid involved in various signaling pathways that regulate processes like inflammation, oxidative stress, cell proliferation, adhesion, and migration.[6][7][8]

2. How does Lactosylceramide exert its biological effects?

LacCer can act as a second messenger in signal transduction.[7] For instance, it can activate NADPH oxidase to generate reactive oxygen species (ROS), leading to an oxidative stress environment.[7] LacCer also activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor for inflammatory molecules like prostaglandins.[6][7]

3. What are the key enzymes involved in Lactosylceramide metabolism?

The primary enzyme responsible for LacCer synthesis is Lactosylceramide synthase (β-1,4 galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide (GlcCer).[7] There are two main isoforms, β-1,4GalT-V and β-1,4GalT-VI.[6]

4. How can I prepare a stock solution of Lactosylceramide for cell-based assays?

Lactosylceramide is soluble in organic solvents like DMSO and ethanol. A common practice is to prepare a high-concentration stock solution (e.g., 20 mg/ml in DMSO) and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final solvent concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

5. What is a typical starting concentration for Lactosylceramide in cell culture experiments?

A typical starting concentration for LacCer can range from the nanomolar to the low micromolar range. For example, 100 nmol/L LacCer has been shown to induce reactive oxygen metabolite generation in neutrophils.[9] However, the optimal concentration is highly dependent on the cell type and the specific assay. A dose-response experiment is essential to determine the ideal concentration for your experimental setup.

Experimental Protocols

Lactosylceramide Synthase Activity Assay using LC-MS/MS

This protocol is adapted from a method using deuterated glucosylceramide (GlcCerd7) for improved sensitivity.[4][5]

Materials:

  • Cell or tissue homogenate

  • Deuterated Glucosylceramide (GlcCerd7)

  • UDP-galactose (UDP-Gal)

  • MnCl2

  • Tris/HCl buffer (pH 7.0)

  • Triton-X100

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following:

    • Cell homogenate (up to 0.2 mg/mL protein)

    • 10 µM GlcCerd7

    • 0.8 mM UDP-Gal

    • 10 mM MnCl2

    • 0.1 M Tris/HCl pH 7.0

    • 0.2% Triton-X100

  • Incubate: Incubate the reaction mixture at 37°C for up to 60 minutes. The reaction should be linear within this timeframe.[4]

  • Stop the reaction: Terminate the reaction by adding a suitable solvent, such as chloroform/methanol (2:1, v/v).

  • Extract lipids: Perform a lipid extraction to isolate the product, deuterated lactosylceramide (LacCerd7).

  • Analyze by LC-MS/MS: Quantitate the amount of LacCerd7 produced using a liquid chromatography-tandem mass spectrometry system.

Optimization Data for LacCer Synthase Assay: [4]

ParameterOptimal Concentration
Mn2+10 mM
CDP-Choline2.5 mM (slightly stimulates)
UDP-Galactose> 0.8 mM (apparent Km ~205 µM)
GlcCerd7> 10 µM (apparent Km ~2.47 µM)
Neutrophil Migration (Chemotaxis) Assay

This protocol is based on the Boyden chamber assay to assess the effect of LacCer on neutrophil migration.[10]

Materials:

  • Isolated neutrophils

  • Boyden chamber apparatus with a porous membrane

  • Chemoattractant (e.g., fMLP, C5a) or anti-LacCer antibody (e.g., T5A7)

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare the Boyden chamber: Place the porous membrane between the upper and lower wells of the chamber.

  • Add chemoattractant: Fill the lower chamber with media containing the chemoattractant or the experimental antibody (e.g., T5A7 anti-LacCer mAb). For a negative control, use media alone.

  • Add neutrophils: Add a suspension of isolated neutrophils to the upper chamber.

  • Incubate: Incubate the chamber at 37°C in a 5% CO2 incubator for a sufficient time to allow for cell migration (e.g., 2 hours).

  • Quantify migration: After incubation, remove the membrane, fix, and stain the cells. Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

  • Analyze data: Compare the number of migrated cells in the presence of the chemoattractant/antibody to the negative control.

Visualizations

Lactosylceramide_Signaling_Pathway cluster_stimuli External Stimuli cluster_synthesis LacCer Synthesis cluster_downstream Downstream Effects PDGF PDGF LacCerS LacCer Synthase (β-1,4GalT-V/VI) PDGF->LacCerS VEGF VEGF VEGF->LacCerS TNFa TNF-α TNFa->LacCerS oxLDL ox-LDL oxLDL->LacCerS LacCer Lactosylceramide LacCerS->LacCer GlcCer Glucosylceramide GlcCer->LacCerS NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS ROS (Oxidative Stress) NADPH_Oxidase->ROS Phenotypes Cell Proliferation, Migration, Angiogenesis ROS->Phenotypes AA Arachidonic Acid cPLA2->AA Prostaglandins Prostaglandins (Inflammation) AA->Prostaglandins Prostaglandins->Phenotypes

Caption: Lactosylceramide-centric signaling pathway.

Experimental_Workflow_LacCer_Synthase_Assay start Start prepare_homogenate Prepare Cell/Tissue Homogenate start->prepare_homogenate prepare_mixture Prepare Reaction Mixture (Homogenate, GlcCerd7, UDP-Gal, MnCl2) prepare_homogenate->prepare_mixture incubate Incubate at 37°C (up to 60 min) prepare_mixture->incubate stop_reaction Stop Reaction (e.g., add Chloroform/Methanol) incubate->stop_reaction extract_lipids Lipid Extraction stop_reaction->extract_lipids analyze Quantify LacCerd7 by LC-MS/MS extract_lipids->analyze end End analyze->end Troubleshooting_Logic_Low_Bioactivity issue Issue: Low or No LacCer Bioactivity check_concentration Is LacCer concentration optimized? issue->check_concentration check_incubation Is incubation time optimized? check_concentration->check_incubation Yes dose_response Action: Perform Dose-Response Experiment check_concentration->dose_response No check_solubility Is LacCer properly dissolved? check_incubation->check_solubility Yes time_course Action: Perform Time-Course Experiment check_incubation->time_course No check_cells Are cells healthy and viable? check_solubility->check_cells Yes verify_prep Action: Verify Stock and Working Solution Preparation check_solubility->verify_prep No check_culture Action: Assess Cell Health and Viability (e.g., Trypan Blue) check_cells->check_culture No resolved Issue Resolved check_cells->resolved Yes dose_response->check_incubation time_course->check_solubility verify_prep->check_cells check_culture->resolved

References

"validating the purity of commercially sourced Lactosylceramide"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the purity of commercially sourced Lactosylceramide (LacCer).

Frequently Asked Questions (FAQs)

Q1: What initial steps should I take to assess the purity of a new batch of commercial Lactosylceramide?

Before beginning any experiment, a preliminary assessment is crucial.

  • Review Supplier Documentation: Carefully examine the Certificate of Analysis (CoA) provided by the supplier. This document should detail the purity assessment methods used (e.g., HPLC, MS) and the determined purity percentage.

  • Visual Inspection: Check the physical appearance of the compound. Pure LacCer should be a white to off-white powder. Note any discoloration or inconsistencies.

  • Solubility Test: Test the solubility of a small amount in a known solvent, such as chloroform/methanol (B129727), to ensure it behaves as expected.

A systematic workflow is the best approach for validating the purity of your commercially sourced Lactosylceramide. The process should begin with simple, rapid methods and progress to more comprehensive, quantitative techniques as needed.

G cluster_0 Purity Validation Workflow A Receive Commercial Lactosylceramide B Review Certificate of Analysis (CoA) & Visual Inspection A->B C Preliminary Purity Screen: Thin-Layer Chromatography (TLC) B->C D Single, well-defined spot? C->D E Proceed with Experiment D->E Yes F Troubleshoot: Multiple spots or streaking D->F No G Advanced Purity Confirmation & Structural Identification F->G H LC-MS Analysis G->H I NMR Spectroscopy G->I J High-Performance Liquid Chromatography (HPLC) G->J K Purity & Structure Confirmed H->K I->K J->K

Workflow for validating Lactosylceramide purity.
Q2: How can I use Thin-Layer Chromatography (TLC) for a quick purity assessment of Lactosylceramide?

Thin-Layer Chromatography (TLC) is a rapid, cost-effective method to qualitatively assess the purity of LacCer by separating it from potential non-polar or more polar lipid contaminants.[1]

Experimental Protocol: TLC for Lactosylceramide

  • Plate Preparation: Use silica-coated TLC plates.[1] Activate the plate by heating it at 110-120°C for 30-60 minutes to remove moisture.[2][3] Draw a faint pencil line about 1.5-2 cm from the bottom (the origin).[3][4]

  • Sample Preparation: Dissolve the LacCer standard and the commercial sample in a suitable solvent (e.g., chloroform:methanol 2:1 v/v) to a concentration of approximately 1 mg/mL.

  • Spotting: Using a capillary tube or micropipette, carefully spot 2-5 µL of the dissolved standard and sample onto the origin line in separate lanes.[1][5] Ensure spots are small and concentrated.

  • Developing Chamber: Prepare a TLC chamber with a suitable mobile phase.[1] A common solvent system for glycosphingolipids is Chloroform:Methanol:Water (65:25:4, v/v/v) . Add the solvent to a depth of about 0.5-1 cm, place a piece of filter paper (wick) inside, and close the lid to allow the chamber to saturate for 15-20 minutes.[1][3]

  • Development: Place the spotted TLC plate into the saturated chamber and close the lid.[5] Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate completely. Visualize the spots using one of the following methods:

    • Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Lipids will appear as yellow-brown spots.[1]

    • Sulfuric Acid Charring: Spray the plate with 50% sulfuric acid and heat at 110°C. Lipids will char and appear as dark brown or black spots.[3]

  • Analysis: A pure LacCer sample should yield a single, well-defined spot. Compare the migration distance (Rf value) of your sample to the standard. The presence of additional spots indicates impurities.

ParameterRecommended Setting
Stationary Phase Silica Gel 60 TLC Plate
Mobile Phase Chloroform:Methanol:Water (65:25:4, v/v/v)
Sample Conc. ~1 mg/mL
Visualization Iodine Vapor or 50% H₂SO₄ with charring
Q3: How do I confirm the molecular identity and purity of Lactosylceramide with high confidence?

For definitive identification and quantification, mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are the preferred methods.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry.[6] It allows for the separation of different LacCer molecular species (varying in fatty acid chain length and saturation) and provides precise mass information for structural confirmation.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify LacCer.[6][10] When coupled with a suitable detector (e.g., UV after derivatization or an Evaporative Light Scattering Detector), it provides robust and reproducible purity analysis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information at the atomic level, confirming the identity and conformation of the LacCer molecule, including the ceramide backbone and the lactose (B1674315) headgroup.[6][11]

Experimental Protocol: General LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of LacCer (e.g., 10-100 µg/mL) in an appropriate solvent like methanol or a chloroform:methanol mixture.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 or C8 column for separation based on the hydrophobicity of the fatty acid chain.

    • Mobile Phase: A gradient of solvents is typically used, for example, water with formic acid (Solvent A) and acetonitrile/isopropanol with formic acid (Solvent B).

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Perform a full scan to detect the m/z (mass-to-charge ratio) of the parent ions. The expected m/z will vary based on the fatty acid and sphingoid base composition. For example, LacCer(d18:1/16:0) has a molecular weight of around 890.2 g/mol .[12]

    • Tandem MS (MS/MS): To confirm the structure, fragment the parent ion. Typical fragmentation will yield ions corresponding to the loss of the lactose headgroup and fragments of the ceramide backbone.

TechniquePrimary Information Provided
LC-MS/MS Separation of species, molecular weight confirmation, and structural fragmentation patterns.[6][13][14]
HPLC-UV/ELSD Quantitative purity assessment and separation from impurities.[15][16]
NMR Definitive structural elucidation and atomic-level conformation.[6][11]

Troubleshooting Guide

Q4: My TLC plate shows multiple spots or streaking for my commercial LacCer sample. What could be the cause?

The appearance of multiple spots or streaking on a TLC plate is a common issue that points to potential purity problems or technical errors. This troubleshooting flowchart can help diagnose the issue.

G cluster_1 TLC Troubleshooting A Problem: Multiple Spots or Streaking on TLC B Is the sample spot at the origin too large or concentrated? A->B C Re-run TLC with a smaller, more dilute spot B->C Yes F Are there spots that migrate farther than LacCer (higher Rf)? B->F No D Does the issue persist? C->D E Problem Solved: Overloading was the issue D->E No D->F Yes G Contamination with less polar lipids (e.g., free ceramides, fatty acids, or glucosylceramide) F->G Yes H Are there spots that migrate less than LacCer (lower Rf)? F->H No J Solution: Confirm identity of contaminants using LC-MS analysis G->J I Contamination with more polar lipids (e.g., more complex glycosphingolipids or phospholipids) H->I Yes H->J No, streaking or other issues I->J

Troubleshooting guide for unexpected TLC results.

Potential Causes and Solutions:

  • Sample Overloading: Applying too much sample to the TLC plate can cause streaking and poor separation.

    • Solution: Dilute your sample further and/or apply a smaller volume to the plate.[5]

  • Presence of Impurities: This is the most likely cause if overloading is ruled out.

    • Less Polar Impurities (Higher Rf value): Spots that run ahead of the main LacCer spot could be less polar lipids like its precursor, glucosylceramide, or free ceramides.

    • More Polar Impurities (Lower Rf value): Spots that lag behind the LacCer spot may be more polar lipids, such as phospholipids (B1166683) or more complex gangliosides.

    • Solution: The best course of action is to perform mass spectrometry (LC-MS) to identify the molecular weights of the components in each spot, thereby confirming the nature of the impurities.[6][8]

  • Incorrect Solvent System: The mobile phase may not be optimized for your specific sample, leading to poor separation.

    • Solution: Adjust the polarity of the solvent system. For example, slightly increasing the methanol content can help separate components more effectively.

  • Degradation: The sample may have degraded due to improper storage or handling.

    • Solution: Ensure LacCer is stored at the recommended temperature (typically -20°C or lower) and handled with care to avoid repeated freeze-thaw cycles.

References

Validation & Comparative

A Researcher's Guide to the Validation of Anti-Lactosylceramide Antibodies for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of lactosylceramide (B164483) (LacCer), a pivotal bioactive sphingolipid, is crucial for advancing our understanding of its role in cellular signaling, inflammation, and disease. While Western blotting is a ubiquitous technique for protein analysis, its application to lipids like lactosylceramide presents unique challenges. This guide provides a comprehensive comparison of commercially available anti-lactosylceramide antibodies, details a recommended experimental protocol for their validation in a Western blot, and explores alternative detection methods.

Currently, a significant challenge in the field is the lack of commercially available anti-Lactosylceramide antibodies that have been explicitly validated for Western blotting by the manufacturers. The majority of available antibodies are validated for other immunoassays such as flow cytometry, immunofluorescence, and ELISA. This guide aims to equip researchers with the necessary information to navigate this gap and rigorously validate an antibody for their specific needs.

Commercially Available Anti-Lactosylceramide Antibodies: A Comparative Overview

A survey of the market reveals several monoclonal and polyclonal antibodies raised against lactosylceramide. However, as highlighted, none of these come with supplier-provided validation data for Western blotting. Researchers should therefore treat any attempt at using these antibodies for Western blotting as an exploratory endeavor that requires thorough in-house validation.

Product Name Host Species Clonality Validated Applications (by supplier) Supplier
Anti-Lactosylceramide AntibodyMouseMonoclonalFCM, IFVarious
CDw17 (Lactosylceramide) AntibodyMouseMonoclonalFCM, IFVarious
Anti-A4GALT AntibodyRabbitPolyclonalWB, ELISABosterBio

Note: The Anti-A4GALT antibody targets the enzyme responsible for lactosylceramide synthesis, not lactosylceramide itself, but is included here for context as it is listed for Western Blotting.

Alternative Methods for Lactosylceramide Detection

Given the challenges with antibody-based detection of lactosylceramide in Western blots, it is prudent to consider alternative, and often more robust, analytical techniques.

Method Principle Advantages Disadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates lipids by chromatography and detects them based on their mass-to-charge ratio.[1]High sensitivity, high specificity, quantitative, can distinguish between different lactosylceramide species.[1]Requires specialized equipment and expertise, can be lower throughput than immunoassays.
High-Performance Thin-Layer Chromatography (HPTLC) Separates lipids on a silica (B1680970) plate followed by detection with specific stains or charring.Relatively low cost, can analyze multiple samples in parallel.Lower sensitivity and specificity compared to LC-MS/MS, semi-quantitative.

Experimental Protocol: A Step-by-Step Guide to Validating Anti-Lactosylceramide Antibodies for Western Blotting

The following protocol is a recommended starting point for researchers aiming to validate an anti-lactosylceramide antibody for Western blotting. It incorporates modifications to standard protein Western blot protocols to better suit the detection of glycolipids.

I. Sample Preparation (Lipid Extraction)
  • Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) on ice.

  • Lipid Extraction: Perform a Bligh-Dyer or Folch lipid extraction to isolate the total lipid fraction from the cell lysate. This step is crucial as it separates lipids from proteins and other cellular components.

  • Quantification: Determine the concentration of the extracted lipids.

II. High-Performance Thin-Layer Chromatography (HPTLC) or SDS-PAGE
  • HPTLC (Recommended):

    • Spot the extracted lipid samples and a purified lactosylceramide standard onto a HPTLC plate.

    • Develop the plate in an appropriate solvent system to separate the lipids.

  • SDS-PAGE (Alternative, less conventional for small lipids):

    • Resuspend the dried lipid extract in a sample buffer.

    • Run the samples on a high-percentage Tris-Tricine polyacrylamide gel, which is better suited for separating smaller molecules.

III. Transfer to PVDF Membrane
  • Membrane Activation: Activate a PVDF membrane by briefly immersing it in methanol.

  • Transfer: Transfer the separated lipids from the HPTLC plate or polyacrylamide gel to the PVDF membrane using a semi-dry or tank transfer system. A wet transfer is generally more efficient for smaller molecules.

IV. Immunodetection
  • Blocking: Block the membrane with a protein-free blocking buffer (e.g., a commercial synthetic blocker) to prevent non-specific antibody binding. Avoid milk-based blockers as they can contain glycolipids that may cross-react.

  • Primary Antibody Incubation: Incubate the membrane with the anti-lactosylceramide antibody at an optimized concentration overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with TBST (Tris-Buffered Saline with 0.1% Tween-20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

V. Validation Steps
  • Positive Control: Run a purified lactosylceramide standard on the gel/plate to confirm that the antibody recognizes its target.

  • Negative Control: Include samples from cells known not to express lactosylceramide or treated with an inhibitor of lactosylceramide synthesis (e.g., D-PDMP).

  • Specificity: Test the antibody for cross-reactivity against other structurally similar glycolipids.

Visualizing the Workflow and Signaling Context

To aid in conceptualizing the experimental process and the biological relevance of lactosylceramide, the following diagrams are provided.

G Workflow for Validating Anti-Lactosylceramide Antibodies cluster_sample_prep Sample Preparation cluster_separation Separation cluster_transfer Transfer cluster_detection Immunodetection cell_lysis Cell Lysis lipid_extraction Lipid Extraction cell_lysis->lipid_extraction quantification Quantification lipid_extraction->quantification hptlc HPTLC (Recommended) quantification->hptlc sds_page SDS-PAGE (Alternative) quantification->sds_page membrane_transfer Transfer to PVDF hptlc->membrane_transfer sds_page->membrane_transfer blocking Blocking membrane_transfer->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: A flowchart of the recommended workflow for validating anti-Lactosylceramide antibodies.

G Simplified Lactosylceramide Signaling Pathway stimulus External Stimuli (e.g., TNF-α, Ox-LDL) membrane Plasma Membrane stimulus->membrane activates LacCer Lactosylceramide (LacCer) membrane->LacCer synthesis downstream Downstream Signaling (e.g., NF-κB, MAPK) LacCer->downstream activates response Cellular Responses (Inflammation, Proliferation) downstream->response leads to

Caption: A simplified diagram of a signaling pathway involving Lactosylceramide.

Conclusion

Validating an anti-lactosylceramide antibody for Western blotting is a non-trivial task that requires careful optimization and rigorous controls. Due to the current lack of commercially available, pre-validated antibodies for this application, researchers should be prepared to invest significant effort in in-house validation. For quantitative and highly specific detection of lactosylceramide, alternative methods such as LC-MS/MS are strongly recommended. This guide provides a framework for researchers to approach the validation of anti-lactosylceramide antibodies for Western blotting and to make informed decisions about the most appropriate detection methods for their research goals.

References

"comparative analysis of Lactosylceramide from different biological sources"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional variations of Lactosylceramide (B164483) (LacCer) from different biological origins. This guide provides a comparative overview of LacCer's role in cellular signaling, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid backbone and a lactose (B1674315) headgroup, is a critical intermediate in the biosynthesis of a vast array of more complex glycosphingolipids.[1][2] Beyond its structural role, LacCer has emerged as a key bioactive molecule and second messenger, centrally involved in a multitude of cellular processes, including inflammation, oxidative stress, cell proliferation, and apoptosis.[2] Its expression and function can vary significantly depending on the biological source, influencing cellular behavior and contributing to various physiological and pathological states. This guide provides a comparative analysis of LacCer from different biological sources, focusing on its concentration, molecular species, and involvement in signaling pathways.

Quantitative Comparison of Lactosylceramide Across Biological Sources

The concentration and fatty acid composition of Lactosylceramide exhibit notable differences across various biological sources. These variations can have significant implications for the specific roles LacCer plays in different tissues and cell types.

Biological SourceConcentrationPredominant Fatty Acyl ChainsReference
Human Milk 1.3–3.0 µg/mLNot specified in the provided resultsQualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry
Bovine Milk 14.3–16.2 µg/mLNot specified in the provided resultsQualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry
Human Neutrophils ~10^9 molecules/cellC24:0 and C24:1[3][4]
Mouse Neutrophils 0.18 ± 0.06 µg/10^8 cells (in plasma membrane)C24:0 and C24:1[4][5]
Infant Cerebral Cortex Data not availableEnriched in C18:0 and C18:1[6][7]

Lactosylceramide-Centric Signaling Pathways

Lactosylceramide is a pivotal player in various signaling cascades, often acting as a central hub that integrates external stimuli into cellular responses. Its involvement is particularly prominent in pathways related to inflammation and oxidative stress.

Lactosylceramide-Mediated Inflammatory and Oxidative Stress Signaling

External stimuli such as oxidized low-density lipoprotein (ox-LDL), tumor necrosis factor-alpha (TNF-α), and platelet-derived growth factor (PDGF) can activate LacCer synthase, leading to an increase in LacCer levels. This newly synthesized LacCer can then trigger a cascade of downstream events, including the activation of NADPH oxidase and cytosolic phospholipase A2 (cPLA2), culminating in inflammation and oxidative stress.[8]

Lactosylceramide_Signaling cluster_stimuli External Stimuli cluster_intracellular Intracellular Signaling oxLDL ox-LDL LacCer_Synthase LacCer Synthase (β-1,4-GalT-V) oxLDL->LacCer_Synthase TNFa TNF-α TNFa->LacCer_Synthase PDGF PDGF PDGF->LacCer_Synthase LacCer Lactosylceramide (LacCer) LacCer_Synthase->LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase cPLA2 cPLA2 LacCer->cPLA2 ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Lactosylceramide-mediated signaling leading to inflammation and oxidative stress.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the comparative analysis of Lactosylceramide. Below are detailed protocols for the extraction and quantification of LacCer, as well as an assay for its synthesizing enzyme.

Extraction and Quantification of Lactosylceramide by LC-MS/MS

This protocol outlines a common method for extracting and quantifying LacCer from biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., deuterated LacCer)

  • Chloroform

  • Methanol

  • Water

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Homogenize tissue samples or use plasma directly.

  • Lipid Extraction:

    • To the sample, add a known amount of the internal standard.

    • Perform a Bligh-Dyer extraction by adding a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column (e.g., C18).

    • Detect and quantify LacCer and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of LacCer in the original sample by comparing the peak area of the endogenous LacCer to that of the known amount of internal standard.

Lactosylceramide Synthase (β-1,4-Galactosyltransferase-V) Activity Assay

This assay measures the activity of the enzyme responsible for LacCer synthesis.

Materials:

  • Cell or tissue homogenate

  • Glucosylceramide (substrate)

  • UDP-[3H]galactose (radiolabeled donor substrate)

  • Reaction buffer (containing detergents like Triton X-100 and cations like Mn2+)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell/tissue homogenate, glucosylceramide, and reaction buffer.

    • Initiate the reaction by adding UDP-[3H]galactose.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination and Separation:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Separate the radiolabeled product ([3H]LacCer) from the unreacted UDP-[3H]galactose using thin-layer chromatography (TLC) or another chromatographic method.

  • Quantification:

    • Scrape the portion of the TLC plate corresponding to LacCer into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein concentration.

Experimental Workflow Visualization

A typical lipidomics workflow for the analysis of Lactosylceramide involves several key steps, from sample collection to data interpretation.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., Blood, Tissue) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis (Separation and Detection) Lipid_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (Identification of significant changes) Data_Processing->Statistical_Analysis Biological_Interpretation 6. Biological Interpretation (Pathway Analysis, Biomarker Discovery) Statistical_Analysis->Biological_Interpretation

Caption: A generalized workflow for a lipidomics study focusing on Lactosylceramide.[9][10][11][12][13]

References

A Comparative Guide to the Cross-Validation of HPLC and MS Methods for Lactosylceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of Lactosylceramide. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate analytical method for their specific needs.

Lactosylceramide, a glycosphingolipid, is a critical component of cell membranes and a key intermediate in the biosynthesis of more complex glycosphingolipids.[1] Its role in cellular signaling, particularly in pathways related to inflammation and oxidative stress, has made its accurate quantification essential in various fields of research, including drug development and disease biomarker discovery.

Quantitative Method Comparison

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of Lactosylceramide and its various molecular species.[2][3][4][5] HPLC, often requiring a derivatization step for ultraviolet (UV) or fluorescence detection, provides a robust and cost-effective alternative for quantifying total Lactosylceramide or its classes.[6][7][8]

The following table summarizes the quantitative performance parameters for both LC-MS/MS and a representative HPLC method for glycosphingolipids. It is important to note that the HPLC data is for a related class of compounds (neutral glycosphingolipids) and serves as a general reference for the expected performance of the technique.

ParameterHPLC with Fluorescence Detection (for Neutral Glycosphingolipids)LC-MS/MS (for Lactosylceramide)
Principle Separation by chromatography, followed by detection of fluorescently tagged analytes.Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.
Linearity Linear over the interval of 2-200 µL plasma.[6]Linear response range between 0.16 and 20 µg/mL.[3]
Limit of Detection (LOD) Not explicitly stated for Lactosylceramide.0.4 µg/mL.[3]
Limit of Quantification (LOQ) 2 pmol (0.1 pmol on column).[6]1.6 µg/mL.[3]
Precision (CV%) Intra-assay CV <4%; Inter-assay CV <14%.[6]Between-run precision up to 12.5%.[9]
Accuracy (Recovery %) 87%-113%.[6]Between-run accuracy up to 9%.[9]
Specificity Can distinguish between different classes of glycosphingolipids based on retention time. May require specific enzymatic reactions for isomer differentiation.[7]Highly specific, can differentiate between isoforms and structural isomers of Lactosylceramide.[2][5]
Throughput Moderate.High, with run times as short as 5 minutes.
Cost Lower initial instrument cost and maintenance.[6]Higher initial instrument cost and maintenance.

Lactosylceramide Signaling Pathway

Lactosylceramide is a key player in signaling pathways that lead to inflammation and oxidative stress. Various agonists, such as oxidized low-density lipoprotein (ox-LDL), can activate Lactosylceramide synthase. This enzyme then produces Lactosylceramide, which in turn activates NADPH oxidase to generate reactive oxygen species (ROS), leading to oxidative stress. Furthermore, Lactosylceramide can activate cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.

Lactosylceramide Signaling Pathway Agonists Agonists (e.g., ox-LDL) LacCer_Synthase Lactosylceramide Synthase Agonists->LacCer_Synthase activates Lactosylceramide Lactosylceramide LacCer_Synthase->Lactosylceramide produces NADPH_Oxidase NADPH Oxidase Lactosylceramide->NADPH_Oxidase activates cPLA2 cPLA2 Lactosylceramide->cPLA2 activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins precursor to Inflammation Inflammation Prostaglandins->Inflammation

Caption: Lactosylceramide signaling cascade leading to oxidative stress and inflammation.

Experimental Protocols

HPLC Method with Fluorescence Derivatization for Glycosphingolipids

This protocol is a generalized procedure based on common practices for analyzing neutral glycosphingolipids and would require optimization for Lactosylceramide specifically.

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Folch or Bligh and Dyer method.

  • Deacylation: Deacylate the glycosphingolipids in the extracted lipid fraction by microwave-assisted hydrolysis in methanolic NaOH. This step liberates the sphingoid bases.[6]

  • Derivatization: Derivatize the liberated amino group of the lysoglycosphingolipids with a fluorescent tag, such as o-phthaldialdehyde (OPA).[6]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.[6]

    • Mobile Phase: A gradient of methanol (B129727) and water is commonly used.[6]

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent tag (e.g., λex 340 nm and λem 435 nm for OPA).[6]

  • Quantification: Quantify the Lactosylceramide concentration by comparing the peak area to a calibration curve generated with known concentrations of a Lactosylceramide standard that has undergone the same derivatization process.

HPLC Workflow Start Sample Lipid_Extraction Lipid Extraction Start->Lipid_Extraction Deacylation Deacylation Lipid_Extraction->Deacylation Derivatization Fluorescence Derivatization Deacylation->Derivatization HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Data_Analysis Data Analysis & Quantification Fluorescence_Detection->Data_Analysis End Results Data_Analysis->End

Caption: Experimental workflow for HPLC analysis of Lactosylceramide.

LC-MS/MS Method for Lactosylceramide

This protocol is based on established methods for the quantitative analysis of Lactosylceramide in biological samples.

  • Internal Standard Spiking: Add a suitable internal standard (e.g., a stable isotope-labeled Lactosylceramide) to the sample to correct for extraction and ionization variability.

  • Protein Precipitation and Lipid Extraction: Precipitate proteins and extract lipids simultaneously by adding a solvent like methanol or a mixture of chloroform (B151607) and methanol.

  • LC Separation:

    • Column: A normal-phase or hydrophilic interaction liquid chromatography (HILIC) column is often used to separate different classes of glycosphingolipids.[2]

    • Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically employed.

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of Lactosylceramide and a specific fragment ion to monitor, which provides high specificity and sensitivity.

  • Quantification: Calculate the concentration of Lactosylceramide by determining the ratio of the peak area of the endogenous Lactosylceramide to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Lactosylceramide and the internal standard.

LC-MS/MS Workflow Start Sample Internal_Standard Internal Standard Spiking Start->Internal_Standard Extraction Protein Precipitation & Lipid Extraction Internal_Standard->Extraction LC_Separation LC Separation (HILIC Column) Extraction->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: Experimental workflow for LC-MS/MS analysis of Lactosylceramide.

References

The Role of Lactosylceramide in Atherosclerosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lactosylceramide's (LacCer) role in the atherosclerosis disease model against other key molecules implicated in the pathology. Experimental data is presented to support the comparative analysis, alongside detailed protocols for the validation of these findings.

Executive Summary

Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques in arteries. Recent research has highlighted the critical role of sphingolipids, particularly Lactosylceramide (B164483) (LacCer), in the initiation and progression of this disease. This guide delves into the validation of LacCer's function in atherosclerosis, comparing its effects with those of its precursor, ceramide, and a primary initiator, oxidized low-density lipoprotein (ox-LDL). Experimental evidence demonstrates that while LacCer primarily promotes the proliferation of vascular smooth muscle cells (VSMCs), a key event in plaque formation, ceramide and high concentrations of ox-LDL tend to induce apoptosis, or programmed cell death.

Comparative Data on Key Pro-Atherogenic Molecules

The following tables summarize quantitative data from various studies, illustrating the distinct effects of Lactosylceramide, Ceramide, and oxidized LDL on key cellular processes involved in atherosclerosis.

Molecule Concentration Cell Type Effect Fold Change Reference
LactosylceramideNot SpecifiedAortic Smooth Muscle CellsProliferation~5-fold increase[1]
Oxidized LDL10 µg/mLAortic Smooth Muscle CellsCyclin Expression (Proliferation Marker)3-fold increase[2][3]
LactosylceramideNot SpecifiedAortic Smooth Muscle CellsCyclin Expression (Proliferation Marker)3-fold increase[2][3]

Table 1: Comparative Effects on Vascular Smooth Muscle Cell Proliferation. This table highlights the proliferative effects of Lactosylceramide and low-concentration oxidized LDL on aortic smooth muscle cells.

Molecule Concentration Cell Type Effect Fold Change Reference
Oxidized LDL50 µg/mLVascular Smooth Muscle CellsCeramide Levels2-fold increase[4][5]
Oxidized LDL50 µg/mLVascular Smooth Muscle CellsN-SMase Activity3-fold increase[4][5]
Oxidized LDL50 µg/mLVascular Smooth Muscle CellsCaspase-3 Activity (Apoptosis Marker)3.9-fold increase[5]

Table 2: Pro-Apoptotic Effects of High-Concentration Oxidized LDL and Ceramide. This table illustrates the induction of apoptosis-related markers in vascular smooth muscle cells by high concentrations of oxidized LDL, which involves the generation of ceramide.

Signaling Pathways in Atherosclerosis

The development of atherosclerosis involves complex signaling cascades. Oxidized LDL is a key initiator, triggering distinct downstream pathways depending on its concentration and the subsequent generation of specific bioactive lipids like Lactosylceramide or ceramide.

Lactosylceramide_Signaling_Pathway ox-LDL (low conc.) ox-LDL (low conc.) LacCer_Synthase LacCer_Synthase ox-LDL (low conc.)->LacCer_Synthase activates Lactosylceramide Lactosylceramide LacCer_Synthase->Lactosylceramide synthesizes NADPH_Oxidase NADPH_Oxidase Lactosylceramide->NADPH_Oxidase activates ROS ROS NADPH_Oxidase->ROS produces MAPK_Cascade MAPK_Cascade ROS->MAPK_Cascade activates Proliferation Proliferation MAPK_Cascade->Proliferation leads to Ceramide_Signaling_Pathway ox-LDL (high conc.) ox-LDL (high conc.) N-SMase N-SMase ox-LDL (high conc.)->N-SMase activates Ceramide Ceramide N-SMase->Ceramide produces p38_MAPK p38_MAPK Ceramide->p38_MAPK activates Caspase_Activation Caspase_Activation p38_MAPK->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis induces Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Data Analysis & Interpretation Cell_Culture AoSMC Culture Treatment Treatment with LacCer, Ceramide, or ox-LDL Cell_Culture->Treatment Proliferation_Assay MTS Proliferation Assay Treatment->Proliferation_Assay Enzyme_Assay NADPH Oxidase Activity Assay Treatment->Enzyme_Assay Western_Blot Western Blot for p-ERK1/2 Treatment->Western_Blot Data_Quantification Quantification of Results Proliferation_Assay->Data_Quantification Enzyme_Assay->Data_Quantification Western_Blot->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion on Molecular Role Statistical_Analysis->Conclusion

References

A Comparative Guide to the Reproducibility of Lactosylceramide-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactosylceramide (B164483) (LacCer), a bioactive glycosphingolipid, is a critical intermediate in the biosynthesis of complex glycosphingolipids and a key component of cell membrane lipid rafts.[1][2][3][4] Emerging evidence highlights its role as a second messenger, transducing external stimuli into diverse cellular responses, including inflammation, proliferation, and apoptosis.[5][6] However, the reproducibility of these findings can be influenced by a variety of experimental factors. This guide provides an objective comparison of LacCer-induced cellular responses, supported by experimental data and detailed protocols, to aid researchers in designing robust and reproducible studies.

Lactosylceramide-Induced Proliferation

LacCer has been identified as a potent stimulator of cell proliferation, particularly in vascular smooth muscle cells, a key event in the pathogenesis of atherosclerosis.[7][8] The proliferative effect is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of kinase cascades like the ERK1/2 pathway.[7][9]

Comparative Data on LacCer-Induced Proliferation

The table below summarizes quantitative data from different studies, highlighting the variability in response based on cell type and experimental conditions. This comparison underscores the importance of context in assessing the reproducibility of LacCer's effects.

Cell TypeLacCer ConcentrationDurationProliferation MetricResult (Fold Increase vs. Control)Reference
Human Aortic Smooth Muscle Cells (AoSMC)10 µM48 hoursMTS Assay~1.6-fold[7]
Human Aortic Smooth Muscle Cells (AoSMC)10 µMNot Specified[3H] Thymidine Incorporation~5-fold[8]
Human Aortic Smooth Muscle Cells (AoSMC)10 µM24 hoursSuperoxide Production~7-fold[9]

Note: Direct comparison of fold-increases should be approached with caution due to differences in assays and specific experimental conditions.

Key Signaling Pathway: LacCer-Induced Proliferation

Various external stimuli can converge on LacCer synthase, leading to the generation of LacCer.[1][3] This newly synthesized LacCer activates NADPH oxidase to produce ROS, which acts as a signaling molecule to trigger a kinase cascade (p21ras/Raf-1/MEK/ERK1/2), ultimately leading to the expression of transcription factors like c-fos and promoting cell proliferation.[9]

G cluster_stimuli External Stimuli oxLDL ox-LDL LacCerS Lactosylceramide Synthase (β-1,4-GalT) oxLDL->LacCerS activate PDGF PDGF PDGF->LacCerS activate TNFa TNF-α TNFa->LacCerS activate LacCer Lactosylceramide (LacCer) LacCerS->LacCer generates NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates ROS ROS (Superoxide) NADPH_Oxidase->ROS generates Ras p21ras ROS->Ras activates MAPK_Cascade Raf-1/MEK/ERK1/2 Kinase Cascade Ras->MAPK_Cascade activates cFos c-fos Expression MAPK_Cascade->cFos induces Proliferation Cell Proliferation cFos->Proliferation promotes

LacCer-mediated pro-proliferative signaling pathway.
Experimental Protocol: Cell Proliferation (MTS Assay)

This protocol is based on methodologies described for human aortic smooth muscle cells.[7]

  • Cell Seeding: Plate Human Aortic Smooth Muscle Cells (AoSMCs) in a 96-well plate at a density of 5 x 10³ cells/well in smooth muscle cell basal medium (SmBM) supplemented with 5% FBS, growth factors, and antibiotics.

  • Starvation: After 24 hours, wash the cells with phosphate-buffered saline (PBS) and starve them in serum-free SmBM for another 24 hours to synchronize the cell cycle.

  • Treatment: Treat the synchronized cells with varying concentrations of LacCer (e.g., 0-20 µM) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Measurement: Measure the absorbance at 490 nm using a 96-well plate reader. The quantity of formazan (B1609692) product, as measured by the absorbance, is directly proportional to the number of living cells in culture.

  • Data Analysis: Express the results as a fold change in absorbance relative to the vehicle-treated control cells.

Lactosylceramide-Induced Apoptosis

While LacCer can promote proliferation in some contexts, it is also a critical mediator of apoptosis (programmed cell death) in others.[10] This dual role highlights the cell-type specificity and context-dependency of LacCer signaling. For instance, in human osteosarcoma cells, the conversion of ceramide to LacCer is a critical step for TNF-α-induced apoptosis.[10] Similarly, LacCer accumulation has been implicated in apoptosis in cigarette smoke-induced emphysema and in amnion cells.[11][12]

Comparative Data on LacCer-Induced Apoptosis
Cell TypeStimulus / TreatmentApoptosis MetricResultReference
Human Osteosarcoma (MG-63)50 µM LacCerNot SpecifiedInduced apoptosis[10]
Primary Amnion Cells & WISH cellsLactosylceramideNuclear Matrix Protein (NMP)~20-fold increase[11]
Bronchial Epithelial Cells (BEAS2B)Cigarette Smoke ExtractApoptosis (unspecified)Significantly induced, rescued by LacCer synthase inhibitor[12]
Experimental Workflow for Assessing Reproducibility

To ensure the reproducibility of apoptosis studies, a standardized workflow is essential. Key variables include the source and purity of LacCer, the cell passage number, and the specific apoptosis assay used.

G cluster_assays Parallel Apoptosis Assays start Start: Standardized Cell Culture (Defined Passage Number, Media) treatment Treatment with LacCer (Verified Purity, Concentration Gradient) start->treatment incubation Incubation (Defined Time Points) treatment->incubation harvest Cell Harvesting incubation->harvest assay1 Annexin V / PI Staining (Flow Cytometry) harvest->assay1 assay2 Caspase-3/7 Activity Assay (Luminescence) harvest->assay2 assay3 DNA Fragmentation (Gel Electrophoresis) harvest->assay3 analysis Data Analysis & Comparison assay1->analysis assay2->analysis assay3->analysis conclusion Conclusion on Reproducibility analysis->conclusion

Workflow for reproducible LacCer-induced apoptosis studies.
Experimental Protocol: Apoptosis Detection by Annexin V Staining

This protocol describes a common method for detecting early-stage apoptosis.

  • Cell Culture and Treatment: Culture cells (e.g., MG-63 osteosarcoma cells) to 70-80% confluency. Treat with LacCer or vehicle control for the desired time.

  • Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Staining: Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC, APC) and 5 µL of a viability dye (e.g., Propidium Iodide, 7-AAD) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Lactosylceramide-Induced Inflammation

LacCer is increasingly recognized as a lipid second messenger in inflammatory diseases.[13] It can be generated in response to pro-inflammatory stimuli like TNF-α and oxidized LDL.[1][3] The subsequent signaling cascade often involves the activation of cytosolic phospholipase A2 (cPLA2) and the NF-κB pathway, leading to the production of inflammatory mediators.[1][3][14][15]

Logical Relationships: Cellular Context Dictates LacCer Response

The cellular response to LacCer is not uniform; it is dictated by the cellular context, including the cell type and the presence of other stimuli. This can lead to different, sometimes opposing, outcomes from the same initial signal. Understanding these relationships is key to interpreting reproducibility across different experimental systems.

G LacCer Lactosylceramide (LacCer) Signal Context1 Cellular Context A (e.g., Vascular Smooth Muscle Cell) LacCer->Context1 Context2 Cellular Context B (e.g., Osteosarcoma Cell) LacCer->Context2 Context3 Cellular Context C (e.g., Astrocyte, Macrophage) LacCer->Context3 Pathway1 ROS -> ERK1/2 Pathway Context1->Pathway1 Pathway2 ROS -> Caspase Pathway Context2->Pathway2 Pathway3 cPLA2 / NF-κB Pathway Context3->Pathway3 Outcome1 Proliferation & Migration Pathway1->Outcome1 Outcome2 Apoptosis Pathway2->Outcome2 Outcome3 Inflammation (Cytokine/Chemokine Release) Pathway3->Outcome3

Influence of cellular context on LacCer-induced outcomes.
Experimental Protocol: Lactosylceramide Synthase Activity Assay

Reproducibility issues can often be traced back to the enzymatic activity responsible for LacCer production. Directly measuring LacCer synthase (β-1,4 galactosyltransferase) activity can provide crucial data for standardizing experiments. This protocol is a generalized method based on principles from multiple sources.[16][17]

  • Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors). Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Cell/tissue homogenate (e.g., 50-100 µg of protein)

    • Acceptor substrate: Glucosylceramide (GlcCer)

    • Donor substrate: UDP-galactose (UDP-Gal), often radiolabeled (e.g., UDP-[³H]Gal) for detection.

    • Cofactors: Mn²⁺ (typically 10 mM) is required for enzyme activity.

    • Detergent: A detergent like Triton X-100 or Cutscum is often required to solubilize the lipid substrate.

    • Buffer: Cacodylate or Tris buffer to maintain pH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear with respect to time and protein concentration.

  • Reaction Termination: Stop the reaction by adding a solvent mixture like chloroform/methanol (2:1, v/v).

  • Product Separation: Separate the product (radiolabeled LacCer) from the unreacted substrates (GlcCer and UDP-[³H]Gal). This can be achieved by methods like thin-layer chromatography (TLC) or column chromatography.

  • Quantification: Quantify the amount of product formed. If using a radiolabeled donor, this is typically done by liquid scintillation counting of the product spot/fraction.

  • Data Analysis: Express the enzyme activity in units such as pmol or nmol of product formed per mg of protein per hour.

Conclusion and Recommendations

The cellular responses induced by Lactosylceramide are potent but highly dependent on the cellular and experimental context. Discrepancies in reported outcomes, such as proliferation versus apoptosis, are not necessarily indicative of poor reproducibility but rather reflect the complex, pleiotropic nature of LacCer signaling.

To enhance the reproducibility and comparability of findings across different laboratories, researchers should:

  • Characterize Reagents: Fully characterize the purity and isomeric form of the LacCer used.

  • Standardize Cell Culture: Maintain consistent cell lines, passage numbers, and culture conditions.

  • Use Multiple Assays: Corroborate findings by using multiple, independent assays to measure the same biological endpoint (e.g., using both Annexin V staining and caspase activity assays for apoptosis).

  • Provide Detailed Methods: Publish highly detailed experimental protocols, including reagent sources, concentrations, and incubation times, to allow for accurate replication.

  • Consider the System: Acknowledge the specific cellular context and avoid over-generalizing findings from one cell type to another.

References

A Comparative Guide to the Cellular Lipidome: With and Without Lactosylceramide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cellular Lipid Profiles in Response to Lactosylceramide (B164483).

This guide provides a comparative analysis of the lipidomic landscape of cells with and without exposure to exogenous Lactosylceramide (LacCer). Lactosylceramide, a glycosphingolipid found in the plasma membrane, is not merely a structural component but a bioactive molecule implicated in a variety of cellular processes, including inflammation, oxidative stress, and signal transduction.[1][2] Understanding the downstream effects of elevated LacCer on the broader cellular lipidome is crucial for elucidating its mechanisms of action and identifying potential therapeutic targets.

Comparative Lipidomics Data

Lipid ClassExpected Change with LacCer TreatmentRationale
Glycosphingolipids (Upstream)
Glucosylceramide (GlcCer)DecreaseGlcCer is the direct precursor for LacCer synthesis; increased LacCer production would consume the GlcCer pool.[1]
Ceramides (Cer)VariableCeramide is a precursor for GlcCer. Its levels may decrease due to consumption in the pathway leading to LacCer, or increase due to other signaling feedback loops.
Glycosphingolipids (Downstream)
Gangliosides (e.g., GM3)IncreaseLacCer is a key precursor for the synthesis of most major gangliosides.[1][2]
Globosides (e.g., Gb3)IncreaseLacCer is the precursor for the globo-series of glycosphingolipids.
Glycerophospholipids
Phosphatidylcholine (PC)DecreaseLacCer-mediated activation of phospholipase A2 (cPLA2) can lead to the hydrolysis of PC to generate arachidonic acid and lysophosphatidylcholine.[1][2]
Phosphatidylethanolamine (PE)Potential DecreasecPLA2 can also act on PE, although PC is often the preferred substrate.
Signaling Lipids
Arachidonic Acid (AA)IncreaseActivation of cPLA2 by LacCer releases AA from glycerophospholipids.[1][2]
ProstaglandinsIncreaseAA is a precursor for the synthesis of prostaglandins, which are key inflammatory mediators.[1]
Diacylglycerol (DAG)Potential IncreaseSome signaling pathways activated by LacCer may involve the hydrolysis of phospholipids, leading to DAG production.

Experimental Protocols

The following section details the typical methodologies employed in a comparative lipidomics study investigating the effects of Lactosylceramide treatment.

Cell Culture and Treatment
  • Cell Line Selection: A suitable cell line (e.g., human aortic smooth muscle cells, neutrophils, or other cells known to respond to LacCer) is chosen.

  • Culturing: Cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2) until they reach a desired confluency (typically 70-80%).

  • Lactosylceramide Treatment: A stock solution of Lactosylceramide (e.g., C8-LacCer, a cell-permeable analog) is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO). The treatment group of cells is incubated with a specific concentration of LacCer for a defined period (e.g., 24-48 hours). The control group is treated with the vehicle solvent alone.

Lipid Extraction

A modified Bligh-Dyer or Folch extraction method is commonly used for total lipid extraction:

  • Cell Harvesting: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and collected by centrifugation.

  • Solvent Addition: The cell pellet is resuspended in a mixture of chloroform:methanol (typically 1:2, v/v).

  • Phase Separation: Chloroform and water are added to the mixture to induce phase separation. The mixture is vortexed and centrifuged.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected. The extraction process may be repeated to ensure complete recovery.

  • Drying: The collected organic phase is dried under a stream of nitrogen gas. The dried lipid extract is stored at -80°C until analysis.

Mass Spectrometry-Based Lipid Analysis
  • Sample Preparation: The dried lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform with internal standards).

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system (e.g., HPLC or UPLC) coupled to a mass spectrometer. A C18 or HILIC column is typically used to separate the different lipid classes.

  • Mass Spectrometry: The separated lipids are ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer. Data is typically acquired in both positive and negative ion modes to cover a broad range of lipid species.

  • Data Analysis: The acquired mass spectrometry data is processed using specialized software to identify and quantify the individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns. The quantities are normalized to an internal standard and the total protein or cell number.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways initiated by Lactosylceramide and a typical experimental workflow for a comparative lipidomics study.

Lactosylceramide_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol LacCer Lactosylceramide (LacCer) cPLA2 Cytosolic Phospholipase A2 (cPLA2) LacCer->cPLA2 activates NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates AA Arachidonic Acid (AA) cPLA2->AA generates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS generates Prostaglandins Prostaglandins AA->Prostaglandins precursor to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation Prostaglandins->Inflammation

Lactosylceramide-Mediated Signaling Pathways

Lipidomics_Workflow start Cell Culture treatment Lactosylceramide Treatment start->treatment control Vehicle Control start->control extraction Lipid Extraction (Bligh-Dyer/Folch) treatment->extraction control->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Quantification analysis->data_processing comparison Comparative Analysis data_processing->comparison

Comparative Lipidomics Experimental Workflow

References

A Comparative Guide to Validating the Specificity of Lactosylceramide-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the plasma membrane of many cell types, is a critical player in various cellular processes, including cell adhesion, signal transduction, and immune responses. The specific recognition of LacCer by proteins is fundamental to these functions. Validating the specificity of these interactions is paramount for understanding their biological significance and for the development of targeted therapeutics. This guide provides a comprehensive comparison of key experimental methods used to validate the specificity of lactosyl-ceramide-binding proteins, complete with experimental data, detailed protocols, and visual workflows.

Comparison of Key Validation Methods

The selection of an appropriate method for validating the specificity of a LacCer-binding protein depends on several factors, including the nature of the protein, the required sensitivity, and the availability of specialized equipment. Below is a comparison of commonly employed techniques.

MethodPrincipleThroughputQuantitative DataKey AdvantagesKey Disadvantages
Thin-Layer Chromatography (TLC) Overlay Assay Proteins bind to LacCer separated from other lipids on a TLC plate.Low to MediumSemi-quantitativeSimple, allows for screening against a mixture of lipids.Prone to high background, not suitable for precise affinity determination.
Surface Plasmon Resonance (SPR) Real-time detection of binding between an immobilized ligand (e.g., LacCer) and an analyte protein.Low to MediumYes (k_on, k_off, K_d)Provides real-time kinetic data, high sensitivity.[1]Requires specialized equipment, immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a protein to LacCer in solution.LowYes (K_d, ΔH, ΔS)Label-free, solution-based measurement of thermodynamic parameters.Requires large amounts of pure protein and lipid, low throughput.
Liposome (B1194612) Binding Assay Proteins are incubated with liposomes containing LacCer, and bound protein is quantified.MediumSemi-quantitative to QuantitativeMimics a membrane environment, versatile.Can be complex to optimize, indirect detection of binding.
Glycolipid Microarray Proteins are screened against a library of immobilized glycolipids, including LacCer.HighSemi-quantitative to QuantitativeHigh-throughput screening of specificity against many glycans.Requires specialized printing and scanning equipment.
Far-Western Blotting A labeled LacCer probe is used to detect a specific binding protein on a blot.LowNoCan identify LacCer-binding proteins in a complex mixture.Prone to non-specific binding, not quantitative.

Quantitative Data for Lactosylceramide-Binding Proteins

The dissociation constant (K_d) is a key parameter for quantifying the binding affinity between a protein and LacCer. A lower K_d value indicates a higher binding affinity. The following table summarizes K_d values for various LacCer-binding proteins determined by different methods.

ProteinOrganism/SourceMethodLactosylceramide K_dOther Glycolipid K_dReference
LecA (PA-IL)Pseudomonas aeruginosaITC12 nM (for a divalent galactoside derivative)-[2]
SadPSalmonella entericaITC3 µM (for galabiose, a related disaccharide)-[3]
Cholera Toxin B subunitVibrio choleraeSPRNo significant bindingGM1: 4.61 x 10⁻¹² M
Potato Lectin (PL-I and PL-II)Solanum tuberosumTLC OverlayBinding observedN-acetyllactosamine-containing glycolipids: Binding observed[3]
Anti-LacCer mAb T5A7MouseSPRBinding observed-[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their implementation in your research.

Thin-Layer Chromatography (TLC) Overlay Assay

This method allows for the direct assessment of protein binding to glycolipids separated on a TLC plate.

Protocol:

  • Glycolipid Separation: Spot a solution of purified lactosylceramide and other control glycolipids onto a high-performance TLC (HPTLC) plate. Develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water, 60:35:8, v/v/v).

  • Blocking: After drying the plate, block non-specific binding sites by incubating the plate in a solution of 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 1 hour at room temperature.

  • Protein Incubation: Incubate the blocked plate with a solution of the protein of interest (typically 1-10 µg/mL in PBS with 1% BSA) for 2 hours at room temperature with gentle agitation.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST) to remove unbound protein.

  • Detection:

    • If the protein is tagged (e.g., with His or GST), incubate with a primary antibody against the tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • If the protein is radiolabeled, directly expose the plate to X-ray film.

  • Visualization: For antibody-based detection, add an enhanced chemiluminescence (ECL) substrate and visualize the signal. For radiolabeled proteins, develop the autoradiogram. A positive signal at the position of the LacCer band indicates binding.[4][5]

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the interaction between a protein and LacCer.

Protocol:

  • Sensor Chip Preparation: Prepare a liposome solution containing lactosylceramide and immobilize it onto an L1 sensor chip. Alternatively, biotinylated LacCer can be captured on a streptavidin-coated sensor chip.

  • System Equilibration: Equilibrate the SPR system with running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Analyte Injection: Inject a series of concentrations of the purified protein over the sensor surface at a constant flow rate.

  • Data Collection: Monitor the change in resonance units (RU) over time to obtain sensorgrams for the association and dissociation phases.

  • Regeneration: After each protein injection, regenerate the sensor surface by injecting a solution that disrupts the protein-LacCer interaction (e.g., a low pH buffer or a high salt solution) to remove the bound protein.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the thermodynamic parameters of the protein-LacCer interaction in solution.

Protocol:

  • Sample Preparation: Prepare solutions of the purified protein and lactosylceramide (or LacCer-containing liposomes) in the same, thoroughly degassed buffer. The concentration of the protein in the sample cell should be approximately 10-20 times the expected K_d, and the concentration of the LacCer solution in the syringe should be 10-15 times the protein concentration.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the LacCer solution into the protein solution in the sample cell while continuously monitoring the heat change.

  • Control Titration: Perform a control experiment by titrating the LacCer solution into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K_d), binding stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction.[2][3]

Alternative Validation Methods

Beyond the core methods, several other techniques can provide valuable insights into the specificity of LacCer-binding proteins.

  • Far-Western Blotting: In this technique, separated proteins on a membrane are probed with labeled LacCer to identify binding partners.[6]

  • Glycolipid Microarray: This high-throughput method allows for the screening of a protein against a wide array of different glycolipids to comprehensively assess its binding specificity.

  • Saturation Transfer Difference (STD) NMR: This NMR technique can identify which parts of a ligand (in this case, the lactose (B1674315) headgroup of LacCer) are in close contact with the protein, providing structural information about the binding epitope.[7][8][9]

  • Photoaffinity Labeling: A photoreactive group is incorporated into the LacCer molecule. Upon UV irradiation, a covalent bond is formed between the LacCer and the binding protein, allowing for the identification of the binding site.[10][11][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key LacCer-mediated signaling pathways and a general workflow for validating protein-LacCer interactions.

Lactosylceramide_Signaling_Pathways cluster_inflammatory Inflammatory Pathway cluster_oxidative Oxidative Stress Pathway TNF-α TNF-α LacCer_Synthase_Activation_Inflam LacCer Synthase Activation TNF-α->LacCer_Synthase_Activation_Inflam activates LacCer_Production_Inflam Lactosylceramide Production LacCer_Synthase_Activation_Inflam->LacCer_Production_Inflam leads to cPLA2_Activation cPLA2 Activation LacCer_Production_Inflam->cPLA2_Activation activates Arachidonic_Acid_Release Arachidonic Acid Release cPLA2_Activation->Arachidonic_Acid_Release leads to Prostaglandin_Production Prostaglandins Arachidonic_Acid_Release->Prostaglandin_Production converted to Inflammation Inflammation Prostaglandin_Production->Inflammation promote ox-LDL ox-LDL LacCer_Synthase_Activation_Ox LacCer Synthase Activation ox-LDL->LacCer_Synthase_Activation_Ox activates LacCer_Production_Ox Lactosylceramide Production LacCer_Synthase_Activation_Ox->LacCer_Production_Ox leads to NADPH_Oxidase_Activation NADPH Oxidase Activation LacCer_Production_Ox->NADPH_Oxidase_Activation activates ROS_Production Reactive Oxygen Species (ROS) NADPH_Oxidase_Activation->ROS_Production generates Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress induces

Caption: Lactosylceramide-mediated signaling pathways in inflammation and oxidative stress.[13][14][15][16]

Experimental_Workflow Hypothesized_Interaction Hypothesized Protein-LacCer Interaction Initial_Screening Initial Screening (e.g., TLC Overlay, Glycolipid Microarray) Hypothesized_Interaction->Initial_Screening Binding_Observed Binding Observed? Initial_Screening->Binding_Observed Quantitative_Analysis Quantitative Analysis (e.g., SPR, ITC) Binding_Observed->Quantitative_Analysis Yes No_Binding No Binding Binding_Observed->No_Binding No Specificity_Testing Specificity Testing (Binding to other glycolipids) Quantitative_Analysis->Specificity_Testing Structural_Analysis Structural Analysis (e.g., STD NMR, Photoaffinity Labeling) Specificity_Testing->Structural_Analysis Validation Validation of Specificity Structural_Analysis->Validation

Caption: A logical workflow for validating the specificity of a lactosylceramide-binding protein.

Logical_Relationship High_Affinity High Binding Affinity (Low Kd) Biological_Relevance High Biological Relevance High_Affinity->Biological_Relevance High_Specificity High Specificity High_Specificity->Biological_Relevance Low_Affinity Low Binding Affinity (High Kd) Off_Target_Effects Potential for Off-Target Effects Low_Affinity->Off_Target_Effects Low_Specificity Low Specificity Low_Specificity->Off_Target_Effects

Caption: The relationship between binding affinity, specificity, and biological relevance.

References

A Side-by-Side Comparison of Synthetic vs. Natural Lactosylceramide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and natural lactosylceramide (B164483) (LacCer) is critical for designing robust experiments and interpreting results. This guide provides an objective comparison of their properties and performance, supported by experimental data and detailed protocols.

Lactosylceramide, a glycosphingolipid found in mammalian cell membranes, acts as a pivotal second messenger in a multitude of cellular processes, including inflammation, cell proliferation, and oxidative stress.[1][2] It is a precursor for the biosynthesis of more complex glycosphingolipids and plays a significant role in various signaling pathways.[1] This guide delves into a comparative analysis of synthetic lactosylceramide and its naturally occurring counterpart.

Physicochemical Properties

Both synthetic and natural lactosylceramide share the same fundamental structure, consisting of a ceramide backbone (a sphingoid base linked to a fatty acid) and a lactose (B1674315) headgroup. However, key differences arise from their origin.

Natural Lactosylceramide , typically isolated from sources like bovine buttermilk, exists as a heterogeneous mixture of species with varying fatty acid chain lengths and degrees of saturation.[3][4] This heterogeneity can influence its physical properties, such as membrane partitioning and interaction with other lipids and proteins.

Synthetic Lactosylceramide offers the advantage of being a single, well-defined molecular species.[5][6] Researchers can synthesize LacCer with a specific fatty acid chain length (e.g., C16:0) and sphingoid base, allowing for more controlled and reproducible experimental conditions. This homogeneity is particularly crucial for structure-activity relationship studies.

Synthesis and Isolation at a Glance

Table 1: Comparison of Synthetic and Natural Lactosylceramide Preparation

FeatureSynthetic LactosylceramideNatural Lactosylceramide
Source Chemical synthesis from precursorsBiological sources (e.g., bovine buttermilk)
Composition Homogeneous, single molecular speciesHeterogeneous mixture of different fatty acid chains
Purity High purity achievablePurity depends on the isolation and purification method
Scalability Scalable for large quantitiesLimited by the availability of the natural source
Modification Amenable to isotopic labeling and functional group introductionModification is challenging

Biological Activity: A Comparative Overview

While direct, side-by-side quantitative comparisons of synthetic and natural lactosylceramide in the same experimental systems are scarce in the literature, we can infer their activities from various studies. Most studies investigating the biological effects of exogenous lactosylceramide utilize commercially available, highly purified forms, which are often of synthetic or semi-synthetic origin.

Superoxide (B77818) Generation in Neutrophils

Lactosylceramide is a known activator of NADPH oxidase, leading to the production of superoxide anions (O₂⁻) in neutrophils, a key event in the inflammatory response.[7]

Table 2: Lactosylceramide-Induced Superoxide Production

Lactosylceramide TypeCell TypeAssayResultReference
Exogenous LacCerHuman NeutrophilsCytochrome c reduction2.1-fold increase over solvent control[7]
Induction of Cell Adhesion Molecules

LacCer can mediate the expression of intercellular adhesion molecule-1 (ICAM-1), a protein crucial for leukocyte adhesion to endothelial cells during inflammation.[8][9]

Table 3: Lactosylceramide-Mediated ICAM-1 Expression

Lactosylceramide TypeCell TypeConditionResultReference
Exogenous LacCerHuman Umbilical Vein Endothelial Cells (HUVECs)Shear Stress (20 dyn/cm²)Reverses the inhibitory effect of D-PDMP on shear-induced ICAM-1 expression[8][9]
Exogenous LacCerPrimary Cultured AstrocytesTNF-α and IFNγ stimulationReverses the inhibitory effect of PDMP on CM-induced ICAM-1 expression[10]
Cell Proliferation and Migration

Studies have demonstrated the role of lactosylceramide in promoting the proliferation and migration of vascular smooth muscle cells, key events in the pathogenesis of atherosclerosis.[11]

Table 4: Effect of Lactosylceramide on Cell Proliferation

Lactosylceramide TypeCell TypeAssayConcentrationResultReference
Exogenous LacCerHuman Aortic Smooth Muscle CellsMTS Assay25 µMSignificant increase in proliferation[11]
Exogenous LacCerH9c2 Cardiomyocytes[³H]-Leucine incorporation50-100 µMConcentration-dependent increase in protein synthesis[12][13]

Signaling Pathways

Lactosylceramide exerts its biological effects by activating specific intracellular signaling cascades. A primary mechanism involves the activation of NADPH oxidase to generate reactive oxygen species (ROS).[1][2] These ROS can then act as second messengers to activate downstream pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in cell proliferation and migration.[11]

Lactosylceramide_Signaling cluster_membrane Plasma Membrane LacCer LacCer NADPH_Oxidase NADPH Oxidase LacCer->NADPH_Oxidase activates cPLA2 cPLA2α LacCer->cPLA2 activates Agonists Agonists (e.g., TNF-α, Shear Stress) LacCer_Synthase Lactosylceramide Synthase Agonists->LacCer_Synthase activates LacCer_Synthase->LacCer synthesizes ROS ROS (Superoxide) NADPH_Oxidase->ROS produces ERK12 ERK1/2 ROS->ERK12 activates Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid releases Cellular_Responses Cellular Responses (Inflammation, Proliferation, etc.) ERK12->Cellular_Responses Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins precursor to Prostaglandins->Cellular_Responses mediate

Lactosylceramide Signaling Pathway

Experimental Protocols

Protocol 1: Synthesis of C16:0-Lactosylceramide (Representative)

This protocol is a generalized representation based on multi-step syntheses described in the literature.[5]

  • Glycosylation: React a protected lactose donor (e.g., per-O-acetylated lactosyl bromide) with a protected sphingosine (B13886) acceptor in the presence of a promoter (e.g., silver triflate) to form the glycosidic bond.

  • Deprotection: Remove the protecting groups from the lactose moiety (e.g., via Zemplén deacetylation with sodium methoxide (B1231860) in methanol).

  • N-acylation: Couple the deprotected glycosylsphingosine with palmitic acid (C16:0) or its activated derivative (e.g., palmitoyl (B13399708) chloride) to form the ceramide linkage.

  • Purification: Purify the final product using silica (B1680970) gel column chromatography.

  • Characterization: Confirm the structure and purity of the synthetic C16:0-Lactosylceramide using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Isolation of Natural Lactosylceramide from Bovine Buttermilk

This protocol is a general outline based on methods for lipid extraction and purification.[4]

  • Lipid Extraction: Extract total lipids from lyophilized bovine buttermilk powder using a chloroform (B151607):methanol (B129727) solvent system (e.g., 2:1, v/v).

  • Partitioning: Remove non-lipid contaminants by a Folch partitioning step with a salt solution (e.g., 0.9% NaCl).

  • Column Chromatography: Fractionate the total lipid extract using silica gel column chromatography. Elute with a gradient of chloroform and methanol to separate neutral lipids, glycolipids, and phospholipids.

  • Further Purification: Collect the glycolipid-containing fractions and further purify lactosylceramide using additional chromatographic steps, such as high-performance liquid chromatography (HPLC).

  • Characterization: Analyze the purified fractions by thin-layer chromatography (TLC) and mass spectrometry to confirm the presence and assess the fatty acid composition of lactosylceramide.

Protocol 3: Measurement of Superoxide Generation in Neutrophils

This assay is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[7]

  • Cell Preparation: Isolate human neutrophils from fresh venous blood using density gradient centrifugation.

  • Assay Setup: Pre-coat a 96-well plate with anti-LacCer antibodies or a vehicle control.

  • Incubation: Add the neutrophil suspension to the wells along with cytochrome c and either SOD or a vehicle control.

  • Stimulation: Add synthetic or natural lactosylceramide to the wells at the desired concentrations.

  • Measurement: Incubate the plate at 37°C and measure the change in absorbance at 550 nm over time using a microplate reader.

  • Calculation: Calculate the rate of superoxide production based on the SOD-inhibitable reduction of cytochrome c.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Synthetic_LacCer Synthesize & Characterize Synthetic LacCer Treatment Treat Cells with Synthetic or Natural LacCer Synthetic_LacCer->Treatment Natural_LacCer Isolate & Characterize Natural LacCer Natural_LacCer->Treatment Cell_Culture Prepare Target Cells (e.g., Neutrophils, HUVECs) Cell_Culture->Treatment Assay Perform Biological Assay (e.g., Superoxide Production, ICAM-1 Expression) Treatment->Assay Data_Collection Collect Quantitative Data Assay->Data_Collection Comparison Side-by-Side Comparison of Biological Activity Data_Collection->Comparison

General Experimental Workflow

Conclusion

Both synthetic and natural lactosylceramide are invaluable tools for studying cellular signaling and disease pathogenesis. Synthetic lactosylceramide provides a homogeneous and well-defined tool for precise structure-function studies, while natural lactosylceramide offers a biologically relevant mixture that may better reflect the in vivo context. The choice between synthetic and natural lactosylceramide will ultimately depend on the specific research question and the desired level of experimental control. Further research involving direct, quantitative comparisons of the biological activities of well-characterized synthetic and natural lactosylceramide preparations is warranted to fully elucidate any potential functional differences.

References

Safety Operating Guide

Proper Disposal of Lactosylceramide (from Bovine Buttermilk): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Lactosylceramide derived from bovine buttermilk. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.

Lactosylceramide, a glycosphingolipid found in bovine buttermilk, is utilized in various research applications. While some sources may not classify pure Lactosylceramide as hazardous waste, it is often supplied in mixtures containing hazardous solvents or may be treated as a potentially bioactive compound. Therefore, a cautious approach to its disposal is warranted. A safety data sheet (SDS) for a neutral glycosphingolipid mixture containing Lactosylceramide indicates the presence of hazardous components, classifying the mixture as flammable, toxic if inhaled, and a suspected carcinogen with potential reproductive toxicity[1].

Given its origin from a biological source, it is also prudent to consider it as a non-hazardous biological material, which should be decontaminated before disposal.

Summary of Disposal Procedures

A multi-step approach is recommended for the disposal of Lactosylceramide (bovine buttermilk) and its associated waste. This involves proper segregation, decontamination, and disposal through a certified hazardous waste management service.

Waste TypeRecommended Disposal Protocol
Solid Lactosylceramide Treat as chemical waste. Collect in a designated, sealed, and clearly labeled hazardous waste container.
Solutions containing Lactosylceramide Treat as chemical waste. Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware (non-sharps) Decontaminate via autoclaving or chemical disinfection. Dispose of in a designated biohazardous waste container.
Contaminated Sharps Place directly into a puncture-resistant sharps container designated for biohazardous waste.

Detailed Experimental Protocols for Disposal

1. Personal Protective Equipment (PPE): Before handling Lactosylceramide waste, ensure appropriate PPE is worn, including but not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect solid Lactosylceramide waste using a dedicated scoop or spatula.

    • Place the solid waste into a designated, leak-proof, and clearly labeled "Hazardous Waste" container. The label should include the chemical name and any known hazards.

  • Liquid Waste:

    • Collect all solutions containing Lactosylceramide in a dedicated, leak-proof, and clearly labeled "Hazardous Waste" container.

    • Do not mix with other waste streams.

  • Contaminated Labware (Non-Sharps):

    • Includes items such as pipette tips, centrifuge tubes, and culture plates.

    • Decontaminate these materials by either:

      • Autoclaving: Place in an autoclave-safe bag and process according to standard laboratory procedures.

      • Chemical Disinfection: Immerse in a 10% bleach solution for a minimum of 30 minutes[2].

    • After decontamination, dispose of the items in a designated biohazardous waste container.

  • Contaminated Sharps:

    • Includes needles, syringes, and glass slides.

    • Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

    • Do not overfill the sharps container.

3. Final Disposal:

  • All hazardous chemical waste containers should be collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Decontaminated biological waste should be disposed of according to your institution's biohazardous waste stream procedures.

Disposal Workflow

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_treatment Treatment cluster_disposal Final Disposal Waste Lactosylceramide Waste (Solid, Liquid, Contaminated Labware) SolidWaste Solid/Liquid Waste Waste->SolidWaste NonSharps Contaminated Non-Sharps Waste->NonSharps Sharps Contaminated Sharps Waste->Sharps ChemWaste Collect in Hazardous Waste Container SolidWaste->ChemWaste Decon Decontaminate (Autoclave or Bleach) NonSharps->Decon SharpsContainer Place in Sharps Container Sharps->SharpsContainer EHS EHS/Hazardous Waste Vendor ChemWaste->EHS BioWaste Biohazardous Waste Stream Decon->BioWaste SharpsContainer->BioWaste

Caption: Disposal workflow for Lactosylceramide waste.

References

Personal protective equipment for handling Lactosylceramide (bovine buttermilk)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lactosylceramide (from bovine buttermilk), including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can maintain a safe laboratory environment while handling this valuable biochemical reagent.

Lactosylceramide, a glycosphingolipid found in bovine buttermilk, is a key component in life science research.[1] While it is not classified as a hazardous substance based on currently available data, proper handling and disposal are crucial to minimize any potential risks and ensure the integrity of your experiments.[2]

Essential Safety and Handling Information

To ensure the safe handling of Lactosylceramide, it is important to be aware of its properties and the necessary precautions.

PropertyValueSource
Purity >98%[3]
Physical State SolidN/A
Storage Temperature -20°CCayman Chemical
Solubility Soluble in Chloroform:Methanol (2:1)Matreya, LLC

Personal Protective Equipment (PPE)

When handling Lactosylceramide, a standard suite of personal protective equipment is required to prevent direct contact and ensure personal safety.

  • Lab Coat: A standard laboratory coat should be worn at all times to protect clothing and skin from accidental splashes.

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[4][5]

  • Eye Protection: Safety glasses or goggles should be worn to protect the eyes from any potential splashes of solutions containing Lactosylceramide.[4][6]

Operational Plan: From Receipt to Use

A systematic approach to handling Lactosylceramide from the moment it arrives in the laboratory to its use in experiments is critical for safety and research integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product name and specifications on the label match your order.

  • Note the storage requirements and transfer the product to a -20°C freezer immediately.

2. Preparation of Stock Solutions:

  • All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.

  • To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.

  • Use appropriate solvents, such as a chloroform:methanol (2:1) mixture, to dissolve the lipid.

  • Ensure all glassware is clean and dry to prevent contamination.

3. Experimental Use:

  • When working with solutions of Lactosylceramide, always wear the recommended PPE.

  • Avoid direct contact with the solution.

  • Work in a designated area to contain any potential spills.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of waste contaminated with Lactosylceramide is a critical final step in the handling process.

Solid Waste:

  • Non-contaminated waste: Items such as packaging and unopened vials can be disposed of as general laboratory waste.

  • Contaminated solid waste: This includes used gloves, pipette tips, and empty vials that have come into contact with Lactosylceramide. While not classified as hazardous, it is good laboratory practice to segregate this waste.[7] Place these items in a designated, clearly labeled waste container.

Liquid Waste:

  • Unused solutions: Unused or waste solutions of Lactosylceramide should be collected in a designated, sealed, and clearly labeled waste container.

  • Aqueous solutions: Small quantities of aqueous solutions containing Lactosylceramide may be disposed of down the sanitary sewer, followed by flushing with plenty of water, in accordance with local regulations.[7] It is advisable to check with your institution's environmental health and safety department for specific guidelines.

Decontamination:

  • In case of a spill, decontaminate the affected area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough rinse with water.

Below is a workflow diagram illustrating the safe handling and disposal of Lactosylceramide.

Lactosylceramide_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at -20°C Inspect->Store WearPPE Wear Appropriate PPE (Lab Coat, Gloves, Goggles) Store->WearPPE Prepare Prepare Stock Solution (in ventilated area) WearPPE->Prepare Experiment Perform Experiment Prepare->Experiment SolidWaste Segregate Solid Waste (Gloves, Vials, etc.) Experiment->SolidWaste LiquidWaste Collect Liquid Waste Experiment->LiquidWaste Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Dispose According to Institutional Guidelines SolidWaste->Dispose LiquidWaste->Dispose Decontaminate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.